molecular formula C12H24N2O2 B1375657 tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate CAS No. 1158759-03-5

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Cat. No.: B1375657
CAS No.: 1158759-03-5
M. Wt: 228.33 g/mol
InChI Key: VKIYCSNDWNMPKU-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIYCSNDWNMPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes its chemical properties, synthesis, reactivity, and applications, grounding the information in established scientific principles and field-proven insights.

Molecular Identity and Structural Elucidation

This compound (CAS No: 1158759-03-5) is a bifunctional organic molecule that incorporates two critical moieties for pharmaceutical synthesis: a sterically defined piperidine scaffold and a labile tert-butyloxycarbonyl (Boc) protecting group.[1][2] Its unique structure allows for its use as a versatile scaffold in the construction of more complex, biologically active compounds.

Key Structural Features:

  • Piperidine Ring: A saturated heterocycle that is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

  • Geminal Methyl and Aminomethyl Groups: The substitution at the C4 position creates a quaternary center, which introduces conformational rigidity. This defined three-dimensional orientation is crucial for precise interactions with biological targets.

  • Boc-Protected Amine: The primary amine is masked by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of synthetic conditions but can be selectively and cleanly removed under acidic conditions, enabling sequential chemical modifications.[3]

chemical_structure N1 N C3 C N1->C3 H1 H N1->H1 C1 C C2 C C1->C2 C6 C C1->C6 C7 C C1->C7 C2->N1 C4 C C3->C4 C5 C C4->C5 C5->C1 N2 N C8 C N2->C8 H2 H N2->H2 C7->N2 O1 O O2 O C9 C O2->C9 C8->O1 C8->O2 C10 C C9->C10 C11 C C9->C11 C12 C C9->C12 synthesis_workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate reaction 1. Ethanol 2. 6 N NaOH (aq) 3. Reflux, 8h start->reaction Hydrolysis workup1 Concentrate reaction->workup1 workup2 Ethyl Acetate Extraction workup1->workup2 workup3 Wash with H₂O workup2->workup3 workup4 Dry (MgSO₄) & Concentrate workup3->workup4 product tert-Butyl (4-methylpiperidin-4-yl)carbamate workup4->product Isolation

Caption: General workflow for the synthesis via N-benzoyl deprotection.

Key Reactions

The primary synthetic value of this molecule lies in the selective deprotection of the Boc group.

  • Boc Deprotection: The tert-butyloxycarbonyl group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate. [3]This reaction is typically fast and clean, proceeding at room temperature to yield the free primary amine as a salt. The resulting amine is highly nucleophilic and serves as a handle for subsequent elaboration, such as amide bond formation, reductive amination, or alkylation.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its structure is found within more complex molecules designed to interact with specific biological targets.

  • Scaffold for Enzyme Inhibitors: The rigid 4,4-disubstituted piperidine core is an excellent scaffold for orienting pharmacophoric groups. Related structures serve as key intermediates in the synthesis of potent inhibitors for various enzymes, including IRAK4 inhibitors and orexin receptor antagonists. [4]* Building Block for GPCR Ligands: The piperidine motif is frequently found in ligands for G-protein coupled receptors (GPCRs), where it can interact with transmembrane domains or serve as a linker to other binding elements.

  • Peptidomimetic Design: The compound can be incorporated into peptidomimetics to replace conformationally flexible amino acid residues. [3]The piperidine ring introduces a constrained geometry, which can enhance binding affinity and improve metabolic stability compared to natural peptides.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are mandatory to ensure safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [1]It may also cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [5][6]Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6]* First Aid Measures:

    • Skin Contact: Wash off with plenty of soap and water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5][6] * Inhalation: Move the person into fresh air. [5][7] * Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. [7] In all cases of exposure, seek medical attention. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. [8][9]

References

  • PubChem. tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

  • Capot Chemical. MSDS of Tert-butyl (4-ethylpiperidin-4-yl)carbamate. Available from: [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

Sources

A Comprehensive Technical Guide to tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a key bifunctional building block in modern medicinal chemistry. The primary focus of this document is to detail its core physicochemical properties, with a specific emphasis on its molecular weight of 228.33 g/mol .[1][2][3][4] We will further explore a representative synthetic protocol, elucidating the chemical principles that underpin the methodology. Finally, the guide discusses the compound's strategic importance in drug discovery, derived from its unique structural features: a Boc-protected primary amine and a reactive secondary amine on a substituted piperidine scaffold. This document is intended for researchers, chemists, and professionals in the field of drug development who utilize advanced chemical intermediates for the synthesis of complex molecular architectures.

Physicochemical and Structural Profile

This compound is a diamine derivative built upon a 4-methylpiperidine core. The primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, a feature that is central to its utility in multi-step organic synthesis. This protection strategy allows for selective reactions at the piperidine's secondary amine before revealing the primary amine under specific, controlled conditions.

Table 1: Key Properties and Identifiers

PropertyValueSource(s)
Molecular Weight 228.33 g/mol PubChem, Biosynth[1][2][3][4]
Molecular Formula C₁₂H₂₄N₂O₂PubChem, Biosynth[1][2][3]
Exact Mass 228.183778013 DaPubChem[1][3]
IUPAC Name This compoundPubChem[1]
CAS Number 1158759-03-5PubChem, Biosynth[1][2]
Physical Form SolidSigma-Aldrich
SMILES String CC(C)(C)OC(=O)NCC1(C)CCNCC1Biosynth[2]
InChI Key Not readily available in search results.

Synthesis and Mechanistic Considerations

The synthesis of complex molecules like this compound often involves multi-step pathways. A common concluding step is the deprotection of a precursor to yield the final, desired structure. The following protocol describes a general procedure for the synthesis of a related analog, tert-butyl (4-methylpiperidin-4-yl)carbamate, by removing a benzoyl protecting group from the piperidine nitrogen, which illustrates a fundamental transformation relevant to this class of compounds.[5]

This protocol outlines the hydrolysis of a benzoyl amide to liberate the secondary amine of the piperidine ring, a key step that exemplifies the strategic manipulation of protecting groups in synthetic chemistry.

  • Solubilization: Dissolve the starting material, tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol), in ethanol (3 mL).

    • Rationale: Ethanol is selected as the solvent due to its ability to dissolve the organic substrate while being fully miscible with the aqueous base required for the reaction.

  • Initiation of Hydrolysis: Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.

    • Rationale: Sodium hydroxide, a strong base, facilitates the saponification (hydrolysis) of the benzoyl amide bond. A stoichiometric excess is used to ensure the reaction proceeds to completion.

  • Reaction Progression: Heat the mixture at reflux for approximately 8 hours.

    • Rationale: The elevated temperature accelerates the rate of the hydrolysis reaction, which is often slow at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure.

    • Rationale: This step removes the ethanol, preparing the crude product for the subsequent extraction phase.

  • Aqueous Workup and Extraction: Add ethyl acetate (30 mL) to the concentrated residue. Separate the organic layer and wash it twice with distilled water.

    • Rationale: Ethyl acetate is an effective solvent for extracting the desired organic product. The water washes are crucial for removing inorganic byproducts, such as sodium benzoate, and any remaining sodium hydroxide.

  • Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic solvent, which is critical for obtaining a pure, dry product upon final solvent evaporation.

  • Product Validation: The final product should be characterized to confirm its identity and purity. For the related compound, characterization data includes:

    • Mass Spectrum (EI, m/z): 214 [M]⁺[5]

    • ¹H-NMR (CDCl₃): Key shifts confirming the structure.[5]

The following diagram illustrates the logical flow of the deprotection protocol described above.

Synthesis_Workflow Start Start: Benzoyl-Protected Precursor Reagents Reagents: Ethanol, 6N NaOH Start->Reagents 1. Dissolve & Add Reaction Reaction: Reflux (8h) Reagents->Reaction 2. Heat Workup Workup: EtOAc Extraction, H₂O Wash Reaction->Workup 3. Quench & Extract Isolation Isolation: Drying & Concentration Workup->Isolation 4. Purify Product Final Product: tert-butyl (4-methylpiperidin-4-yl)carbamate Isolation->Product 5. Characterize

Caption: A workflow diagram illustrating the key stages of a representative synthesis.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value chemical intermediate. Its utility stems from the strategic arrangement of its functional groups.

  • The Piperidine Scaffold: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs, particularly those targeting the central nervous system (CNS).[6][7] Its three-dimensional structure allows for precise orientation of substituents to interact effectively with biological targets.[6]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It renders the primary amine unreactive under a wide range of conditions (e.g., nucleophilic additions, reductive aminations) that can be used to modify the secondary amine of the piperidine ring. The Boc group can be removed cleanly under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent reactions.[6][8]

  • Potential Therapeutic Targets: While specific research on this exact molecule is not extensively published, its structural analogs are employed in the synthesis of compounds targeting a variety of diseases. Its core structure makes it an ideal starting point for developing:

    • Enzyme Inhibitors: As a building block for potent inhibitors of targets like IRAK4 (inflammation) and BACE1 (Alzheimer's disease).[6]

    • Receptor Ligands: For the synthesis of antagonists for G-protein coupled receptors, such as orexin receptors (implicated in sleep and addiction).[6][8]

    • Complex Scaffolds: For creating novel molecules to probe inflammatory pathways, such as those involving the NLRP3 inflammasome.[6]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

  • GHS Hazard Classification: According to aggregated data, this compound is associated with the following hazards[1]:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Handling Procedures:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][11]

    • Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10]

    • Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[9]

    • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[6][12]

Conclusion

This compound, with a definitive molecular weight of 228.33 g/mol , stands out as a strategically designed synthetic building block. Its value lies not in its intrinsic biological activity, but in its capacity to serve as a versatile precursor for more complex and potent molecules. The orthogonal reactivity offered by the Boc-protected primary amine and the available secondary piperidine amine allows chemists to construct novel pharmaceutical candidates with precision and control. A thorough understanding of its properties, synthesis, and safe handling is paramount for any research program aiming to leverage this potent intermediate in the pursuit of new therapeutic agents.

References

  • tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate | C12H24N2O2 | CID 70650847. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate | C12H24N2O2 | CID 23004743. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • SAFETY DATA SHEET. (2023). Fisher Scientific. [Link]

  • tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate | C17H27N3O2 | CID 69062408. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

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An In-Depth Technical Guide to the Structure Elucidation of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a key intermediate in pharmaceutical synthesis. The piperidine scaffold is a privileged structure in medicinal chemistry, and precise characterization of its derivatives is paramount for drug discovery and development.[1] This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to experimental design and data interpretation. It is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to confirm the chemical identity and purity of this specific molecule. We will explore a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to build an unassailable structural proof.

Introduction: The Significance of a Well-Characterized Intermediate

This compound (Molecular Formula: C₁₂H₂₄N₂O₂) is a bifunctional molecule incorporating a piperidine ring and a tert-butyloxycarbonyl (Boc)-protected amine.[2][3] The Boc group is a widely used protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[4][5][6] The 4-methyl-4-aminomethylpiperidine core provides a versatile scaffold for building more complex molecules, making this compound a valuable intermediate in the synthesis of pharmacologically active agents.[7]

The integrity of any drug development program hinges on the unambiguous characterization of its starting materials and intermediates. An incompletely or incorrectly characterized intermediate can lead to the synthesis of unintended final compounds, resulting in wasted resources, misleading biological data, and potential safety concerns. This guide, therefore, emphasizes a self-validating system of protocols, where the results from each analytical technique corroborate the others, leading to a confident and definitive structural assignment.

Foundational Analysis: Mass Spectrometry

The first step in the elucidation process is to confirm the molecular weight of the synthesized compound. This provides the foundational data upon which all subsequent interpretations will be built.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Operate in positive ion mode, as the basic nitrogen atoms of the piperidine ring are readily protonated.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

Expected Results & Interpretation

The molecular weight of this compound is 228.33 g/mol .[3] In positive mode ESI-MS, the primary ion expected is the protonated molecule, [M+H]⁺.

Ion SpeciesCalculated m/zObserved m/z (Expected)Interpretation
[M+H]⁺229.1911~229.2Confirms the molecular weight of the parent molecule.
[M+Na]⁺251.1730~251.2A common adduct, further validating the molecular weight.

The observation of the [M+H]⁺ ion at m/z ≈ 229.2 provides strong evidence for the correct molecular formula. The presence of a sodium adduct ([M+Na]⁺) is also common and serves as a secondary confirmation. High-resolution mass spectrometry (HRMS) can further increase confidence by providing an exact mass measurement consistent with the elemental composition C₁₂H₂₅N₂O₂⁺.

Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Once the molecular weight is confirmed, FTIR spectroscopy is employed to identify the key functional groups present in the molecule. This technique provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Results & Interpretation

The FTIR spectrum will reveal the presence of the carbamate and alkane functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350 cm⁻¹N-H StretchCarbamateIndicates the presence of the secondary amine within the carbamate linkage.
~2950-2850 cm⁻¹C-H StretchAlkanes (piperidine, methyl, tert-butyl)Confirms the aliphatic nature of the molecule.
~1680-1700 cm⁻¹C=O StretchCarbamateA strong, characteristic absorption for the carbonyl of the Boc group.[8]
~1160-1250 cm⁻¹C-N StretchAmine/CarbamateSupports the presence of the carbon-nitrogen bonds.

The combination of a sharp N-H stretch, strong C-H stretches, and a very prominent C=O stretch is highly indicative of an N-Boc protected amine.

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively.

Workflow for NMR Data Interpretation

Caption: Workflow for NMR-based structure elucidation.

Expected ¹H NMR Spectral Data (in CDCl₃)

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.8-5.2Broad Singlet1HNH -BocThe carbamate proton is often broad and its chemical shift is solvent-dependent.
~3.0-3.2Doublet/Triplet2HCH₂ -NHBocMethylene group adjacent to the electron-withdrawing carbamate nitrogen.
~2.6-2.8Multiplet4HPiperidine CH₂ adjacent to NProtons on carbons alpha to the piperidine nitrogen.
~1.45Singlet9H-C(CH₃ )₃The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
~1.3-1.5Multiplet4HPiperidine CH₂ beta to NProtons on carbons beta to the piperidine nitrogen.
~1.1Singlet3H4-CH₃ The methyl group at the C4 position of the piperidine ring.
Expected ¹³C NMR Spectral Data (in CDCl₃)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~156QuaternaryC =O (Carbamate)Characteristic downfield shift for a carbonyl carbon in a carbamate.
~79Quaternary-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~50-55MethyleneC H₂-NHBocMethylene carbon attached to the carbamate nitrogen.
~45-50MethylenePiperidine C H₂ adjacent to NCarbons alpha to the piperidine nitrogen.
~30-35QuaternaryPiperidine C 4The quaternary carbon at position 4 of the piperidine ring.
~30-35MethylenePiperidine C H₂ beta to NCarbons beta to the piperidine nitrogen.
~28Methyl-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
~22-25Methyl4-C H₃The methyl group at the C4 position.

Synthesis and Purity Confirmation

A brief overview of a common synthetic route provides context for potential impurities and byproducts. A typical synthesis involves the protection of 4-methyl-4-piperidinemethanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][9]

Caption: General synthesis of the target compound.

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or by NMR, looking for extraneous peaks.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. Mass spectrometry confirms the molecular weight, FTIR identifies the key functional groups, and NMR spectroscopy provides the definitive map of the atomic framework. Each technique provides a piece of the puzzle, and together they form a self-validating system that allows for the unambiguous confirmation of the molecule's structure. This rigorous approach is fundamental to ensuring the quality and reliability of chemical intermediates used in the pharmaceutical industry.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. (2024-04-25). Retrieved January 6, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION . Macmillan Group - Princeton University. Retrieved January 6, 2026, from [Link]

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  • tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate . PubChem. Retrieved January 6, 2026, from [Link]

  • structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives . Universidad de Chile. Retrieved January 6, 2026, from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. Retrieved January 6, 2026, from [Link]

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  • Solution to substituted piperidine NMR challenge | Request PDF . ResearchGate. Retrieved January 6, 2026, from [Link]

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  • Structure elucidation and complete assignment of H and C NMR data of Piperine . ResearchGate. Retrieved January 6, 2026, from [Link]

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  • tert-Butyl carbamate . National Institute of Standards and Technology. Retrieved January 6, 2026, from [Link]

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  • Supporting Information . Retrieved January 6, 2026, from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate . MDPI. Retrieved January 6, 2026, from [Link]

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An In-Depth Technical Guide to tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate (CAS No. 1158759-03-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Sterically Hindered Piperidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a structural motif consistently found in a multitude of approved drugs and bioactive molecules.[1][2] Its conformational flexibility and defined three-dimensional geometry allow for precise interactions with biological targets.[1] However, the evolution of drug design demands more than just the core heterocycle; it requires nuanced modifications that fine-tune a molecule's physicochemical and pharmacokinetic properties.

This guide focuses on a particularly valuable building block: tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate . The strategic incorporation of a geminal methyl group at the 4-position of the piperidine ring introduces a critical element of steric hindrance. This seemingly minor addition can profoundly influence a drug candidate's metabolic stability by shielding adjacent functional groups from enzymatic degradation, a crucial consideration in optimizing drug half-life and bioavailability. Furthermore, the primary amine, temporarily masked by the acid-labile tert-butyloxycarbonyl (Boc) protecting group, provides a versatile handle for synthetic elaboration, allowing for the construction of complex molecular architectures.[3]

This document serves as a technical resource for scientists, providing a comprehensive overview of this compound's properties, a validated synthetic pathway with mechanistic insights, and a discussion of its application in the synthesis of next-generation therapeutics.

Section 1: Physicochemical and Structural Properties

The compound, identified by CAS number 1158759-03-5, is a white to off-white solid at room temperature. Its structure features a piperidine ring with a methyl group and a Boc-protected aminomethyl group both attached to the C4 position.

PropertyValueSource(s)
CAS Number 1158759-03-5[4][5]
Molecular Formula C₁₂H₂₄N₂O₂[4][5]
Molecular Weight 228.33 g/mol [4]
IUPAC Name This compound[4]
Synonyms 4-(Boc-aminomethyl)-4-methylpiperidine, tert-Butyl ((4-methylpiperidin-4-yl)methyl)carbamate[4]
SMILES CC1(CCNCC1)CNC(=O)OC(C)(C)C[4][5]
Calculated XLogP3 1.6[4]
Boiling Point (Predicted) 325.7 ± 15.0 °C[6]
Density (Predicted) 0.964 ± 0.06 g/cm³[6]

Section 2: Synthesis and Purification Workflow

The overall workflow involves two key transformations: the reduction of a nitrile to a primary amine, followed by the protection of the piperidine nitrogen.

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Boc Protection A 1-Boc-4-cyano-4-methylpiperidine B Raney Nickel / H₂ or LiAlH₄ A->B Reagents C tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate B->C Product D tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate E Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Et₃N) D->E Reagents F This compound (Target Molecule) E->F Product

Caption: Proposed Synthetic Workflow.
Part 2.1: Experimental Protocol - Representative Synthesis

Step 1: Reduction of 1-Boc-4-cyano-4-methylpiperidine

The critical step is the reduction of the nitrile group to a primary amine. This can be achieved through several methods, with catalytic hydrogenation being a common choice for its clean reaction profile.

  • Rationale: Catalytic hydrogenation using Raney Nickel is a well-established and scalable method for nitrile reduction. It operates under relatively mild conditions compared to metal hydride reagents and simplifies workup, as the catalyst is removed by simple filtration. An alternative, more reactive but less selective method, would be reduction with Lithium Aluminum Hydride (LiAlH₄).

  • Protocol:

    • To a solution of 1-Boc-4-cyano-4-methylpiperidine (1.0 equiv.) in a suitable solvent such as methanol or ethanol, add a catalytic amount of Raney Nickel (typically 10-20% by weight).

    • Pressurize the reaction vessel with hydrogen gas (H₂) to approximately 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude primary amine, tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: N-Boc Protection of the Primary Amine

The final step is the protection of the newly formed primary amine with a Boc group.

  • Rationale: The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is the standard and most efficient method for introducing a Boc protecting group onto an amine. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the acidic byproduct.

  • Protocol:

    • Dissolve the crude amine from Step 1 (1.0 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add triethylamine (1.1-1.5 equiv.) to the solution.

    • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Part 2.2: Purification Protocol

Purification of the final product is typically achieved by flash column chromatography.

  • Self-Validating System: The choice of solvent system for chromatography is guided by preliminary TLC analysis. The goal is to find a mobile phase that provides good separation between the desired product and any impurities, typically with a retention factor (Rf) for the product of around 0.2-0.4.

  • Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the elution solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a solid.

Section 3: Structural Elucidation and Analytical Data

Confirming the identity and purity of the synthesized compound is paramount. While experimental data for this specific CAS number is not publicly available in the literature, the expected spectral characteristics can be inferred from closely related structures. For example, the ¹H NMR spectrum of the isomeric tert-butyl (4-methylpiperidin-4-yl)carbamate shows characteristic peaks for the Boc group (a singlet at ~1.44 ppm) and the piperidine ring protons.[7]

Expected Analytical Data for this compound:

  • ¹H NMR: The spectrum should contain a singlet around 1.45 ppm integrating to 9 protons (the tert-butyl group of the Boc moiety). The methyl group at the C4 position would appear as a singlet around 1.0-1.2 ppm. The methylene protons of the aminomethyl group (-CH₂-NH-) would likely appear as a doublet around 3.0-3.2 ppm. The piperidine ring protons would be visible as a series of multiplets in the range of 1.5-3.0 ppm.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The C4 carbon of the piperidine ring would also be a distinct quaternary signal.

  • Mass Spectrometry (ESI-MS): The expected mass for the protonated molecule [M+H]⁺ would be approximately 229.19.

Section 4: Reactivity and Synthetic Utility

The primary value of this molecule lies in its dual functionality: a stable, sterically hindered scaffold and a protected primary amine that can be selectively revealed for further chemistry.

Part 4.1: The Boc Deprotection Reaction

The tert-butyloxycarbonyl group is designed to be stable under a wide range of conditions but can be readily removed under acidic conditions.

  • Causality: The mechanism involves protonation of the carbonyl oxygen of the carbamate by a strong acid. This is followed by the collapse of the intermediate, leading to the formation of the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by a nucleophile or eliminated as isobutylene.

G Start Boc-Protected Amine (R-NHBoc) Reagent Strong Acid (e.g., TFA, HCl) Start->Reagent Intermediate Protonated Intermediate Reagent->Intermediate Products Free Amine (R-NH₃⁺) + CO₂ + Isobutylene / t-Butyl Cation Intermediate->Products

Caption: Boc Deprotection Pathway.
  • Standard Protocol (TFA Deprotection):

    • Dissolve the Boc-protected compound in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine is typically obtained as a TFA salt and can be used directly or neutralized with a base.

Part 4.2: Application as a Synthetic Building Block

Once deprotected, the resulting primary amine, (4-methylpiperidin-4-yl)methanamine, is a versatile nucleophile ready for a variety of coupling reactions, including:

  • Amide bond formation with carboxylic acids or acyl chlorides.

  • Reductive amination with aldehydes or ketones.

  • Urea and thiourea formation.

  • N-alkylation reactions.

This versatility makes the parent compound a highly valuable intermediate for introducing the 4-methyl-4-(aminomethyl)piperidine scaffold into larger molecules.

Section 5: Applications in Drug Discovery

The 4-substituted piperidine motif is a cornerstone in the design of therapeutics targeting a wide range of diseases. The unique gem-dimethyl substitution pattern offered by this building block is particularly relevant in the development of inhibitors for enzymes where metabolic stability is a key challenge.

A prominent example where this structural class is crucial is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors . IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the inflammatory response.[8][9] Dysregulation of this pathway is implicated in autoimmune diseases like lupus and rheumatoid arthritis.[8][10]

While specific examples citing CAS 1158759-03-5 are found within patent literature, the broader class of 4-substituted piperidines is well-documented in the development of potent IRAK4 inhibitors.[3] The piperidine moiety often serves as a key linker, positioning other pharmacophoric elements for optimal binding within the kinase active site. The methyl group at the 4-position can enhance binding through favorable van der Waals interactions and, crucially, can block potential sites of metabolism on the ring, thereby improving the pharmacokinetic profile of the inhibitor.

Similarly, related 4-substituted-4-aminopiperidine building blocks have been instrumental in the synthesis of potent CCR5 receptor antagonists , which are a class of antiretroviral drugs used in the treatment of HIV.[11]

Section 6: Safety and Handling

Based on GHS classifications for analogous compounds, this compound should be handled with appropriate care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Avoid breathing dust, fumes, or vapors.

    • Use only in a well-ventilated area.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.

References

  • tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate. PubChem. (n.d.). [Link]

  • 4-(Boc-aMinoMethyl)-4-Methylpiperidine hydrochloride. LookChem. (n.d.). [Link]

  • tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. PubChem. (n.d.). [Link]

  • Gou, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). [Link]

  • tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. (n.d.). [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). [Link]

  • 4-(N-Boc-amino)piperidine. PubChem. (n.d.). [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. (2018). [Link]

  • Characterization Data of the Products. (n.d.). [Link]

  • Kelly, P. N., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. (2022). [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015). (2016). Expert Opinion on Therapeutic Patents. [Link]

  • IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases. (2023). Science Translational Medicine. [Link]

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A Technical Guide to tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will dissect its core structural features, elucidate its strategic importance in medicinal chemistry, and provide practical, field-proven protocols for its synthesis and application. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical laboratory application. This molecule's utility stems from the combination of a conformationally constrained piperidine scaffold, a synthetically versatile secondary amine, and an orthogonally protected primary amine, making it a valuable intermediate for constructing complex molecular architectures.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This section details the formal nomenclature and key physicochemical data for this compound.

IUPAC Name and Chemical Identifiers
  • Systematic IUPAC Name: this compound[1]

  • Common Synonyms: 4-(Boc-aminomethyl)-4-methylpiperidine, tert-Butyl ((4-methylpiperidin-4-yl)methyl)carbamate[1]

  • CAS Number: 1158759-03-5[1][2]

Molecular Structure and Core Features

The structure of this compound is defined by three critical components that dictate its chemical behavior and utility:

  • Piperidine Ring: A saturated six-membered heterocycle containing a secondary amine. This scaffold is a "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[3][4]

  • 4,4-Disubstituted Core: The piperidine ring is substituted at the C4 position with both a methyl group and an aminomethyl group. This geminal disubstitution introduces a quaternary center, which can serve to lock the ring into specific conformations, a crucial tactic for optimizing ligand-receptor binding interactions.

  • Boc-Protected Amine: The primary exocyclic amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust yet acid-labile protecting group, allowing the secondary amine of the piperidine ring to be functionalized selectively under a wide range of conditions without affecting the primary amine.[3][5]

Caption: 2D representation of the molecular structure.

Physicochemical Data Summary

The following table summarizes key computed properties for the molecule, which are essential for planning reactions, purification, and formulation activities.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[1][2]
Molecular Weight 228.33 g/mol [1]
Exact Mass 228.183778013 Da[1]
XLogP3 1.6[1]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 3PubChem

The Strategic Value in Medicinal Chemistry

The deliberate design of this molecule as a building block is evident from its constituent parts. Its value is not in its intrinsic biological activity but in its capacity to serve as a versatile scaffold for the synthesis of diverse and complex drug candidates.

The Piperidine Scaffold: A Gateway to Favorable Pharmacokinetics

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[4] Its prevalence is not coincidental. The non-aromatic, saturated ring provides a three-dimensional geometry that allows for precise spatial orientation of substituents to maximize interactions with biological targets.[3] Furthermore, its basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate critical interactions with acidic residues in protein binding pockets.

The Boc Group: An Instrument of Synthetic Control

The Boc protecting group is central to the utility of this building block. Its key features are:

  • Stability: It is resistant to a wide array of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many organometallic reagents. This robustness allows for selective modification of the piperidine nitrogen without premature cleavage.

  • Orthogonality: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[5] This deprotection strategy is "orthogonal" to many other protecting groups (e.g., Fmoc, Cbz, acetyl), enabling complex, multi-step syntheses where different functional groups must be unmasked sequentially.

cluster_0 Synthetic Pathway Start tert-butyl N-[(4-methylpiperidin-4-yl) methyl]carbamate Step1 N-Functionalization (e.g., Alkylation, Arylation, Amide Coupling) Start->Step1 Intermediate N-Functionalized Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA or HCl) Intermediate->Step2 Amine Free Primary Amine Step2->Amine Step3 Final Coupling (e.g., Amide bond formation, Reductive amination) Amine->Step3 Product Final Target Molecule Step3->Product

Caption: General synthetic workflow utilizing the building block.

Synthesis and Purification Protocol

While multiple synthetic routes can be envisioned, a common and reliable approach involves the direct Boc-protection of the corresponding primary amine precursor. The following protocol is a representative, self-validating system for laboratory-scale synthesis.

Representative Synthetic Protocol: Boc-Protection

This procedure details the reaction of 4-(aminomethyl)-4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.

Materials & Reagents:

  • 4-(aminomethyl)-4-methylpiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)-4-methylpiperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

    • Causality: DCM is an excellent choice as it is aprotic and effectively dissolves both the amine starting material and the Boc₂O reagent, facilitating a homogeneous reaction mixture.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

    • Causality: TEA acts as a base to scavenge the acidic byproducts of the reaction, driving the equilibrium towards product formation.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: A slight excess of Boc₂O ensures complete consumption of the starting amine. Dropwise addition at 0 °C helps to control the initial exotherm of the reaction.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM). The product should have a higher Rf value than the polar starting amine. The reaction is complete when the starting material spot is no longer visible.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Causality: The NaHCO₃ wash removes any unreacted acidic species. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a pure solid or oil.

Chemical Reactivity and Synthetic Applications

The molecule has two primary sites for chemical modification, which can be addressed selectively due to the orthogonal nature of the Boc group.

Caption: Key reactive sites on the molecule.

Site A: N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is a versatile nucleophile. It can readily undergo a variety of transformations, including:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-alkylated products.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl products.

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Site B: Boc Group Deprotection

Following functionalization at Site A, the Boc group can be removed to unmask the primary amine.

Standard Deprotection Protocol:

  • Dissolve the Boc-protected substrate in DCM (0.1-0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) at 0 °C.

  • Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting primary amine is typically obtained as a TFA salt, which can be used directly in the next step or neutralized with a base (e.g., NaHCO₃ or by using an ion-exchange resin) to yield the free amine.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized material. Below are the expected analytical signatures.

Technique Expected Observations
¹H NMR ~1.4 ppm (s, 9H): Protons of the tert-butyl group. ~0.9 ppm (s, 3H): Protons of the C4-methyl group. ~1.5-1.8 ppm (m, 4H): Axial and equatorial protons at C2/C6. ~2.8-3.1 ppm (m, 4H): Axial and equatorial protons at C3/C5. ~3.0 ppm (d, 2H): Protons of the -CH₂-NHBoc methylene bridge. ~4.8 ppm (br s, 1H): NH proton of the carbamate. ~1.5 ppm (br s, 1H): NH proton of the piperidine ring.
¹³C NMR ~28.5 ppm: (CH₃)₃C carbons. ~79.0 ppm: (CH₃)₃C quaternary carbon. ~156.0 ppm: C=O of the carbamate. ~22.0 ppm: C4-CH₃ carbon. ~35.0 ppm: C4 quaternary carbon. ~45-50 ppm: Piperidine ring carbons. ~50.0 ppm: -C H₂-NHBoc methylene carbon.
Mass Spec (ESI+) Expected [M+H]⁺: 229.1965

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its design thoughtfully combines a biologically relevant scaffold with a robust and orthogonal protecting group strategy. This enables the rapid and efficient synthesis of diverse molecular libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. As researchers continue to explore complex chemical spaces in search of novel therapeutics, the demand for such well-designed, versatile building blocks will undoubtedly continue to grow. Its application in the synthesis of targeted inhibitors for kinases, proteases, and other enzyme classes demonstrates its high value in creating next-generation pharmaceuticals.[3][6]

References

physical and chemical properties of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound (CAS No. 1158759-03-5) is a bifunctional organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, which combines a sterically hindered 4,4-disubstituted piperidine ring with an acid-labile tert-butoxycarbonyl (Boc) protected primary amine, positions it as a versatile and valuable building block in the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, exemplary synthetic protocols, and a discussion of its applications as a key intermediate in modern drug discovery programs. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the creation of novel therapeutic agents.

Compound Identification and Core Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This section outlines the essential identifiers and physical characteristics of this compound.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and literature review.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 1158759-03-5[3][4]
Molecular Formula C₁₂H₂₄N₂O₂[2][3]
Molecular Weight 228.33 g/mol [2][3][5]
Synonyms 4-(Boc-aminomethyl)-4-methylpiperidine, Tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate[2]
InChIKey VKIYCSNDWNMPKU-UHFFFAOYSA-N[2]
Chemical Structure

The molecule's structure is defined by a central piperidine ring substituted at the C4 position with both a methyl group and a Boc-protected aminomethyl group. This geminal disubstitution provides steric hindrance that can influence the conformational behavior of the ring and its derivatives.

reactant tert-butyl N-[(4-methyl... ...CH₂-NH-Boc product 4-(aminomethyl)-4-methyl... ...CH₂-NH₃⁺ reactant->product  TFA / DCM or  HCl / Dioxane  

Caption: Boc deprotection workflow to reveal the primary amine.
Reactivity of the Piperidine Ring

The secondary amine within the piperidine ring remains nucleophilic and basic. It can undergo a variety of transformations, including:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

This dual functionality allows for a divergent synthetic strategy, where either the primary amine is deprotected first for elongation, or the piperidine nitrogen is functionalized while the primary amine remains protected.

Stability and Storage

The compound is generally stable under standard laboratory conditions. For long-term preservation of its integrity, storage in a cool (2-8°C), dry place under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from atmospheric moisture and CO₂.

Synthesis and Methodology

As a building block, the efficient synthesis of this compound is critical. A plausible and common synthetic strategy involves the Boc-protection of a suitable precursor amine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 4-(aminomethyl)-4-methylpiperidine as the immediate precursor. This precursor can be derived from the reduction of a nitrile, such as 4-cyano-4-methylpiperidine, which itself can be synthesized from a protected 4-piperidone.

target Target Molecule ...C(Me)(CH₂NHBoc)... precursor1 Precursor 1 ...C(Me)(CH₂NH₂)... target->precursor1 Boc Protection precursor2 Precursor 2 ...C(Me)(CN)... precursor1->precursor2 Nitrile Reduction

Caption: Retrosynthetic pathway for the target molecule.
Exemplary Synthetic Protocol

This protocol describes the final step: the protection of the primary amine.

Objective: To synthesize this compound from 4-(aminomethyl)-4-methylpiperidine.

Materials:

  • 4-(aminomethyl)-4-methylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 4-(aminomethyl)-4-methylpiperidine in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 1.2 to 1.5 equivalents of a suitable base, such as triethylamine. The base neutralizes the acidic byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction with Boc₂O.

  • Reagent Addition: Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Workup: Quench the reaction by adding water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes, to yield the pure title compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold. The piperidine ring is a "privileged structure," a motif frequently found in approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. [1]

A Versatile Scaffold for Complex Molecule Synthesis

The orthogonal protecting group strategy enabled by this molecule is its most powerful feature. Scientists can first elaborate the piperidine nitrogen and then, in a subsequent step, deprotect the primary amine to build out another part of the molecule. This allows for the controlled, stepwise construction of highly complex and functionalized drug candidates. [1]

start tert-butyl N-[(4-methyl...) (Starting Intermediate) step1 Step 1: Functionalize Piperidine Nitrogen (e.g., Alkylation, Acylation) start->step1 inter1 N-Functionalized Intermediate step1->inter1 step2 Step 2: Boc Deprotection (Acidic Conditions) inter1->step2 inter2 Deprotected Primary Amine step2->inter2 step3 Step 3: Functionalize Primary Amine (e.g., Amide Coupling) inter2->step3 final Complex Drug Candidate step3->final

Caption: Synthetic utility workflow in drug development.
Role in the Synthesis of Bioactive Molecules

While specific examples using this exact molecule may be proprietary, the general class of 4-aminomethyl-piperidines and related carbamates are key intermediates in numerous therapeutic areas. Related structures are integral to the synthesis of potent enzyme inhibitors and receptor modulators, including:

  • IRAK4 and NLRP3 Inflammasome Inhibitors: For treating inflammatory diseases. [1]* BACE1 and Acetylcholinesterase (AChE) Inhibitors: Investigated for Alzheimer's disease. [1]* Orexin Receptor Antagonists: For the treatment of insomnia. [1] The 4-methyl-4-(aminomethyl) substitution pattern provides a unique steric and conformational profile that medicinal chemists can exploit to fine-tune a drug candidate's binding affinity, selectivity, and pharmacokinetic properties. [1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents several hazards. [2]

Pictogram GHS Class Hazard Statement

|


| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| | Skin Irritation (Category 2) | H315: Causes skin irritation |
| | Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| | STOT SE (Category 3) | H335: May cause respiratory irritation |
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, characterized by orthogonally reactive sites, provides a reliable and versatile platform for the synthesis of complex and novel bioactive molecules. For research scientists and drug development professionals, a thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full potential in the quest for next-generation therapeutics.

References

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A Technical Guide to the Spectral Analysis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structure is a cornerstone of safety, efficacy, and intellectual property. For intermediates like tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, which serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), rigorous structural verification is not merely a procedural step but a fundamental requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for this purpose, offering a detailed "fingerprint" of the molecule.

This guide provides an in-depth exploration of the spectral characteristics of this compound. A crucial challenge in the analysis of this compound is the frequent unavailability of comprehensive, publicly accessible experimental spectra. Furthermore, there is significant potential for confusion with its structural isomer, tert-butyl (4-methylpiperidin-4-yl)carbamate.

To address this, we will first present and analyze the available experimental data for the common isomer as a foundational case study. Subsequently, we will leverage this understanding to provide a detailed, predictive analysis of the target molecule, this compound, highlighting the key spectral differences that enable researchers to distinguish between these closely related structures.

Part 1: Isomeric Distinction - A Critical First Step

The primary challenge lies in differentiating the target compound from its isomer. The molecular formula for the target compound is C12H24N2O2 (MW: 228.33 g/mol ), while the common isomer is C11H22N2O2 (MW: 214.31 g/mol )[1][2]. This seemingly small difference—an additional methylene (-CH2-) group—fundamentally alters the connectivity and, consequently, the entire spectral output.

G cluster_target Target Compound (C12H24N2O2) cluster_isomer Isomer (C11H22N2O2) node1 This compound mol1 node2 tert-butyl (4-methylpiperidin-4-yl)carbamate mol2 G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of Compound Solvent Dissolve in 0.5 mL of Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Shim Lock and Shim Spectrometer Tube->Shim Acquire1H Acquire ¹H Spectrum (e.g., 16 scans) Shim->Acquire1H Acquire13C Acquire ¹³C Spectrum (e.g., 1024 scans) Shim->Acquire13C Process Fourier Transform, Phase Correction, and Baseline Correction Acquire1H->Process Acquire13C->Process Reference Calibrate to Solvent Residual Peak (e.g., CDCl₃ @ 7.26 ppm for ¹H) Process->Reference Integrate Integrate Peaks and Assign Shifts Reference->Integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Acquisition: After locking and shimming the instrument, acquire a standard ¹H spectrum. For ¹³C, a proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like TMS.

Protocol: Acquiring an Electrospray Ionization (ESI) Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the ESI-MS instrument via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended to confirm the elemental composition from the accurate mass measurement.

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

While the direct, experimentally-verified spectral data for this compound remains elusive in public domains, a comprehensive analytical strategy can be devised. By combining the experimental data of its close isomer with robust predictive methods, a clear and distinguishing spectral profile can be established. The most definitive technique for differentiating these isomers is mass spectrometry, owing to their different molecular weights. ¹H and ¹³C NMR provide confirmatory structural detail, with the presence and position of the methylene bridge and adjacent methyl groups serving as unambiguous reporters for the correct structure. This guide equips the research scientist with the analytical reasoning and practical protocols necessary to confidently verify the structure of this important synthetic intermediate.

References

  • PubChem. Compound Summary for CID 723429, tert-butyl N-(piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 70650847, tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]

  • NIST. tert-Butyl carbamate. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • PubChem. Compound Summary for CID 13903273, tert-butyl (4-methylpiperidin-4-yl)carbamate. National Center for Biotechnology Information. [Link]

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A Technical Guide to the Synthesis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Disubstituted Piperidine Scaffold

The compound tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate (CAS No. 1158759-03-5) is a highly valuable bifunctional building block in modern medicinal chemistry. Its structure features a piperidine ring, a common motif in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The key architectural feature is the quaternary carbon at the 4-position, substituted with both a methyl group and a Boc-protected aminomethyl group. This specific 4,4-disubstitution pattern provides a rigid anchor point for molecular elaboration, enabling chemists to explore chemical space with high three-dimensional precision.

The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic primary amine offers robust protection during subsequent synthetic manipulations while allowing for selective deprotection under mild acidic conditions.[2] This guide, intended for researchers and drug development professionals, provides an in-depth, field-proven synthetic strategy, elucidating the causal logic behind each experimental step and furnishing a detailed, reproducible protocol.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a multi-step pathway originating from a commercially available piperidone derivative.

G Target Target Molecule This compound Intermediate1 Key Intermediate (4-methylpiperidin-4-yl)methanamine Target->Intermediate1 Final Boc Protection Intermediate2 N-Boc Piperidine Amine (1-Boc-4-methylpiperidin-4-yl)methanamine Intermediate1->Intermediate2 N-Boc Deprotection Intermediate3 Nitrile Precursor tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate Intermediate2->Intermediate3 Nitrile Reduction Intermediate4 Tertiary Alcohol tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate Intermediate3->Intermediate4 Hydroxyl -> Nitrile Conversion Start Starting Material N-Boc-4-piperidone Intermediate4->Start Grignard Addition

Caption: Retrosynthetic analysis of the target molecule.

The primary disconnection is the Boc protecting group, revealing the free primary amine of (4-methylpiperidin-4-yl)methanamine . This key intermediate contains two distinct amine functionalities: a secondary amine within the piperidine ring and a primary exocyclic amine. To achieve selective Boc protection of the primary amine, a strategy involving protection, deprotection, and re-protection is necessary.

Tracing the synthesis back further, the aminomethyl group can be derived from the reduction of a nitrile (-CN). This nitrile, along with the methyl group at the C4 position, can be installed on a piperidone ring. The most logical and controllable approach involves:

  • Starting with N-Boc-4-piperidone . The Boc group serves to activate the ketone carbonyl for nucleophilic attack and ensures solubility in organic solvents.

  • Creating the quaternary C4 center via a Grignard reaction to add the methyl group and form a tertiary alcohol.

  • Converting the tertiary alcohol into a nitrile.

  • Reducing the nitrile to the primary amine.

  • Executing a deprotection/protection sequence to yield the final product.

The Synthetic Pathway: A Step-by-Step Mechanistic Walkthrough

The proposed forward synthesis is a robust and scalable five-step sequence that provides excellent control over each transformation.

G cluster_0 Synthetic Workflow Start 1. N-Boc-4-piperidone Step1 2. tert-butyl 4-hydroxy- 4-methylpiperidine-1-carboxylate Start->Step1 MeMgBr, THF Step2 3. tert-butyl 4-cyano- 4-methylpiperidine-1-carboxylate Step1->Step2 1. MsCl, TEA 2. NaCN, DMSO Step3 4. (4-methylpiperidin-4-yl)methanamine (as dihydrochloride salt) Step2->Step3 1. LiAlH₄, THF 2. HCl/Dioxane Step4 5. Target Product Step3->Step4 Boc₂O, TEA, DCM

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Grignard Addition to Form the Quaternary Center

The synthesis commences with the reaction of N-Boc-4-piperidone with methylmagnesium bromide (MeMgBr). This is a classic nucleophilic addition to a ketone. The Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. This step efficiently and irreversibly establishes the required C4-methyl quaternary center.

Step 2: Conversion of the Tertiary Alcohol to a Nitrile

Direct substitution of the tertiary hydroxyl group is challenging. Therefore, a two-step activation-substitution sequence is employed.

  • Mesylation: The alcohol is first converted to a mesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA). The mesylate is an excellent leaving group, transforming the hydroxyl into a reactive electrophilic site.

  • Nucleophilic Substitution: The resulting mesylate is then treated with sodium cyanide (NaCN) in a polar aprotic solvent such as DMSO. The cyanide anion displaces the mesylate via an Sₙ2 reaction to form the C4-cyano intermediate.

Step 3 & 4: Nitrile Reduction and N-Boc Deprotection

The nitrile group is a versatile handle that can be readily reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that cleanly accomplishes this transformation. The initial product of this reduction is tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.

To prepare for the final selective protection, the Boc group on the piperidine nitrogen must be removed. This is achieved by treating the intermediate with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). This step quantitatively cleaves the acid-labile Boc group, yielding the dihydrochloride salt of (4-methylpiperidin-4-yl)methanamine.

Step 5: Final Selective Boc Protection

In the final step, the dihydrochloride salt is neutralized, and the resulting diamine is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O). The exocyclic primary amine is significantly more nucleophilic and less sterically hindered than the endocyclic secondary amine. This difference in reactivity allows for the selective formation of the desired carbamate at the primary amine, yielding the final product with high purity.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
  • To a flame-dried 1 L round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (50.0 g, 0.251 mol) and 500 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add methylmagnesium bromide (1.4 M in Toluene/THF, 215 mL, 0.301 mol) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Synthesis of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
  • Dissolve the crude alcohol from the previous step (approx. 0.25 mol) in 500 mL of anhydrous dichloromethane (DCM) in a 1 L flask under argon.

  • Add triethylamine (52.5 mL, 0.377 mol) and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (23.3 mL, 0.301 mol) dropwise, keeping the temperature below 5 °C. Stir at 0 °C for 2 hours.

  • Wash the reaction mixture with cold water (2 x 200 mL) and brine (200 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Immediately dissolve the crude mesylate in 400 mL of dimethyl sulfoxide (DMSO). Add sodium cyanide (24.6 g, 0.502 mol) and heat the mixture to 80 °C for 12 hours.

  • Cool to room temperature, pour into 1 L of ice-water, and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (4 x 200 mL) to remove residual DMSO, dry over sodium sulfate, and concentrate. Purify by flash chromatography (Hexane/Ethyl Acetate gradient) to obtain the nitrile.

Protocol 3: Synthesis of (4-methylpiperidin-4-yl)methanamine dihydrochloride
  • In a 1 L flask under argon, carefully add lithium aluminum hydride (14.3 g, 0.376 mol) to 300 mL of anhydrous THF at 0 °C.

  • Dissolve the nitrile from the previous step (approx. 0.25 mol) in 200 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After addition, heat the reaction to reflux for 6 hours.

  • Cool to 0 °C and quench sequentially by the slow, dropwise addition of water (14.3 mL), 15% aqueous NaOH (14.3 mL), and then water again (42.9 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate to obtain the crude N-Boc protected amine.

  • Dissolve the crude material in 150 mL of methanol and add 4 M HCl in 1,4-dioxane (250 mL). Stir at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford the dihydrochloride salt.

Protocol 4: Synthesis of this compound (Target Molecule)
  • Suspend the dihydrochloride salt from the previous step (approx. 0.25 mol) in 500 mL of dichloromethane (DCM).

  • Cool to 0 °C and add triethylamine (105 mL, 0.753 mol) to neutralize the salt and act as a base.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O) (54.8 g, 0.251 mol) in 100 mL of DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the mixture with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Data Summary and Characterization

The following table summarizes key data for the synthetic intermediates and the final product.

Compound NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25(Starting Material)
tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylateC₁₁H₂₁NO₃215.2990-95%
tert-butyl 4-cyano-4-methylpiperidine-1-carboxylateC₁₂H₂₀N₂O₂224.3075-85% (2 steps)
(4-methylpiperidin-4-yl)methanamine dihydrochlorideC₇H₁₈Cl₂N₂201.1480-90% (2 steps)
This compound C₁₂H₂₄N₂O₂ [3]228.33 [3]85-95%

Expected Characterization Data for Final Product:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (br s, 1H, NH-Boc), 3.10 (t, J=5.8 Hz, 2H, CH₂-NHBoc), 2.85-2.75 (m, 2H, piperidine CH₂), 2.70-2.60 (m, 2H, piperidine CH₂), 1.60-1.50 (m, 4H, piperidine CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.05 (s, 3H, C₄-CH₃).

  • Mass Spectrum (ESI+): m/z = 229.2 [M+H]⁺.

Conclusion

This guide details a logical, robust, and scalable synthetic route to this compound. By leveraging a sequence of well-understood and high-yielding chemical transformations—Grignard addition, nitrile formation, reduction, and a strategic deprotection/re-protection protocol—this valuable building block can be produced efficiently. The explanations provided for each step are intended to empower researchers not just to follow a procedure, but to understand the underlying chemical principles, allowing for adaptation and troubleshooting in their own drug discovery and development programs.

References

  • ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Available from: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]

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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Nature of a Simple Ring

In the vast lexicon of chemical structures available to the medicinal chemist, few motifs have achieved the esteemed status of the piperidine ring. This six-membered saturated heterocycle is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its remarkable prevalence in FDA-approved drugs and a diverse array of natural products.[1][2][3] From potent analgesics like Fentanyl to blockbuster antipsychotics such as Risperidone and essential Alzheimer's treatments like Donepezil, the piperidine core is a recurring feature in molecules that have profoundly impacted human health.[4][5][6]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of examples. As a Senior Application Scientist, the goal is to provide a deeper understanding of why this scaffold is so successful. We will dissect its unique structural and physicochemical properties, explore its strategic application in modulating pharmacological activity, detail modern synthetic methodologies, and provide validated experimental protocols for its evaluation. The narrative will emphasize the causal relationships between the piperidine structure and its biological function, offering field-proven insights to inform and inspire future drug discovery campaigns.

Section 1: Core Physicochemical & Conformational Landscape

The utility of the piperidine scaffold is not accidental; it stems from a unique confluence of structural and electronic properties that are highly conducive to creating effective therapeutic agents. Understanding these fundamentals is critical to rationally exploiting this scaffold in drug design.

1.1 Conformational Flexibility: The Chair-Boat Dynamic

The piperidine ring is not a static, flat structure. To minimize angular and torsional strain, it predominantly adopts a chair conformation .[7] This three-dimensional arrangement is crucial because it allows substituents to be placed in distinct spatial vectors: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The relative orientation of these substituents profoundly impacts how the molecule interacts with its biological target.

While the chair form is the most stable, the ring possesses inherent flexibility and can interconvert between two chair conformers. It can also adopt higher-energy boat or twist-boat conformations.[7][8] While less common, these alternative conformations can be stabilized by specific substitution patterns or interactions within a protein binding pocket.[8] This conformational dynamism allows the scaffold to adapt its shape to the steric demands of a binding site, a key feature of its "privileged" status.[3]

  • Expert Insight: The choice to introduce substituents that lock the ring into a specific conformation (e.g., via bulky groups or by incorporating the ring into a bicyclic system) is a key strategy. This reduces the entropic penalty upon binding to a target, often leading to a significant increase in potency. Conversely, retaining flexibility can be advantageous when the precise binding mode is unknown or when targeting multiple related proteins.

1.2 Basicity and pKa: The Key to Interaction and Solubility

The nitrogen atom within the piperidine ring is a secondary amine with a typical pKa in the range of 8.0-11.0. This makes it basic and predominantly protonated at physiological pH (7.4). This positive charge is a critical feature for several reasons:

  • Target Interaction: The resulting ammonium cation can form strong, directional ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. This is a common and powerful anchoring interaction for many drugs.

  • Aqueous Solubility: The charged nature of the protonated piperidine significantly enhances a molecule's water solubility, which is crucial for drug formulation and distribution in the body.[9]

  • Membrane Permeability: While high polarity can hinder passage across the lipid bilayers of cell membranes (including the blood-brain barrier), a delicate balance exists. A sufficient fraction of the neutral, unprotonated form allows for membrane transit, after which the molecule can re-equilibrate to its charged form. The pKa of the piperidine can be fine-tuned by adding electron-withdrawing or -donating groups to optimize this "Goldilocks" balance of solubility and permeability.[3][10]

| Property Comparison: Piperidine vs. Piperazine | | :--- | :--- | :--- | | Scaffold | Piperidine | Piperazine | | Structure | Saturated 6-membered ring with one nitrogen | Saturated 6-membered ring with two nitrogens | | Typical pKa | ~8.0 - 11.0 (single basic center) | pKa1 ~9.8, pKa2 ~5.6 (dual basic centers) | | Lipophilicity | Generally more lipophilic | Generally more hydrophilic/polar | | Key Advantage | Higher basicity for strong ionic bonds; good membrane permeability.[9] | Higher aqueous solubility; potential for multipolar interactions.[9][11] | | Metabolic Profile | Simpler metabolic profile | More potential sites for metabolism (two nitrogens).[9] |

Section 2: Strategic Application in Drug Design and SAR

The piperidine ring is more than just a passive structural component; it is an active tool for modulating a molecule's entire pharmacological profile. Its ability to be functionalized at multiple positions allows for the systematic optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

2.1 A Versatile Scaffold for Orienting Pharmacophores

The rigid, three-dimensional chair conformation serves as a reliable scaffold to position key pharmacophoric groups in a precise orientation for target engagement. By attaching functional groups to the axial or equatorial positions at carbons C2, C3, or C4, or by modifying the ring nitrogen (N1), medicinal chemists can systematically probe the chemical space of a binding pocket.[12]

For instance, in the design of opioid receptor modulators, the piperidinyl piperidine scaffold is a key pharmacophore. Modifications to this core structure are used to fine-tune activity at mu (µ), delta (δ), and nociceptin (NOP) receptors.[13]

2.2 Structure-Activity Relationship (SAR) Hotspots

The different positions on the piperidine ring are not created equal in terms of their impact on biological activity.

  • N1-Substitution: Modifying the ring nitrogen is a common strategy to alter basicity, lipophilicity, and steric bulk. Adding bulky substituents can prevent metabolism or block access to a binding pocket, while incorporating specific functional groups can introduce new interactions with the target.

  • C4-Substitution: This position is often used to project substituents deep into a binding pocket without significantly altering the core scaffold's interaction. Symmetrical 4-substituted piperidines are particularly attractive as they avoid the creation of new chiral centers.

  • C2/C3-Substitution: Substitution at these positions often has a more profound conformational impact and introduces chirality, which can be critical for achieving selectivity and potency.[10] Introducing chiral centers can lead to stereoisomers with vastly different biological activities and pharmacokinetic properties.[6][10]

SAR_Hotspots

Section 3: Prominence in Key Therapeutic Areas

The versatility of the piperidine scaffold is evident in its widespread application across numerous disease areas. Its ability to be tailored for different targets has made it a mainstay in CNS disorders and oncology, among others.

3.1 Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS.[1] Its tunable lipophilicity and basicity are critical for achieving the necessary penetration of the blood-brain barrier (BBB).[9]

  • Alzheimer's Disease: Donepezil, a cornerstone treatment, features a benzyl-piperidine group that provides optimal binding to the catalytic site of acetylcholinesterase, a key enzyme in the disease.[4][5]

  • Schizophrenia & Psychosis: Drugs like Risperidone and Haloperidol utilize the piperidine ring to interact with dopamine and serotonin receptors in the brain.[9]

  • Pain Management: The potent synthetic opioid Fentanyl and its analogs are based on a 4-phenylpiperidine core, demonstrating the scaffold's effectiveness in designing powerful analgesics.[14]

3.2 Oncology

In oncology, the piperidine ring has emerged as a privileged structure, especially in the design of targeted kinase inhibitors.[9][15] It often serves as a solubilizing group or a linker that correctly orients the molecule within the ATP-binding pocket of the target kinase.[9]

  • Kinase Inhibitors: Palbociclib, a CDK4/6 inhibitor for breast cancer, incorporates a piperidine ring.[9] Many other piperidine-containing small molecules target critical signaling pathways like PI3K/Akt, which are frequently dysregulated in cancer.[16]

  • Tubulin Polymerization Inhibitors: Some novel piperidine derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and inducing apoptosis in cancer cells.[17]

  • Hormone-Related Cancers: The scaffold is found in drugs targeting androgen receptors for the treatment of prostate cancer.[18]

| Representative FDA-Approved Drugs Featuring the Piperidine Scaffold | | :--- | :--- | :--- | | Drug Name | Therapeutic Class | Mechanism/Target | | Donepezil | Anti-Alzheimer's | Acetylcholinesterase Inhibitor[4] | | Risperidone | Antipsychotic | Dopamine D2 / Serotonin 5-HT2A Antagonist[9] | | Fentanyl | Opioid Analgesic | µ-Opioid Receptor Agonist[14] | | Palbociclib | Anticancer | CDK4/6 Inhibitor[9] | | Methylphenidate | CNS Stimulant (ADHD) | Dopamine/Norepinephrine Reuptake Inhibitor[6] | | Raloxifene | Osteoporosis/Cancer | Selective Estrogen Receptor Modulator (SERM)[6] |

Section 4: Modern Synthetic Strategies

The widespread use of the piperidine scaffold has driven the development of diverse and efficient synthetic methods. While classical approaches are still relevant, modern catalytic and multicomponent reactions have revolutionized access to complex and highly functionalized piperidines.

4.1 Classical Approaches

The most traditional and still widely used method for synthesizing the piperidine core is the hydrogenation of pyridine derivatives .[19][20] This reaction is typically performed using metal catalysts like nickel, platinum, or palladium and can be highly effective for producing simple piperidines.[21][22] Another classical route is the Dieckmann condensation to form 4-piperidones, which are versatile intermediates.[21]

4.2 Modern & Efficient Methodologies

To meet the demands of modern drug discovery for speed and diversity, more advanced strategies have become essential.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to generate complex products, offering significant gains in efficiency and atom economy.[23][24] One-pot syntheses of highly functionalized piperidines are now common.[24]

  • C-H Functionalization: This cutting-edge approach involves directly converting a C-H bond on a pre-formed piperidine ring into a C-C or C-X bond. This avoids the need for lengthy synthesis of pre-functionalized starting materials and allows for late-stage diversification of drug candidates. Rhodium-catalyzed C-H insertion is a powerful tool for this purpose.[25]

  • Dearomative Functionalization: This strategy involves the stepwise functionalization of a flat pyridine ring to build a complex, three-dimensional piperidine in a stereocontrolled manner.[26][27] This is a powerful way to access novel chemical space.

// Nodes Start [label="Pyridine / Acyclic Precursors", shape=ellipse, fillcolor="#FBBC05"]; Classical [label="Classical Synthesis\n(e.g., Pyridine Hydrogenation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modern [label="Modern Synthesis\n(e.g., MCR, C-H Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Core [label="Piperidine Core Scaffold", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functionalization [label="Further Functionalization / Diversification"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)"]; Final [label="Final Drug Candidate", shape=ellipse, fillcolor="#FBBC05"];

// Edges Start -> Classical [label=" Established\n High-throughput "]; Start -> Modern [label=" Efficient\n Diverse "]; Classical -> Core; Modern -> Core; Core -> Functionalization [label=" SAR\n Exploration "]; Functionalization -> Purification; Purification -> Final; } /dot Caption: High-level overview of synthetic workflows for piperidine derivatives.

Section 5: Key Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis and biological evaluation of piperidine derivatives, reflecting common workflows in a drug discovery setting.

Protocol 1: One-Pot Synthesis of an N-Substituted Piperidine

This protocol is adapted from robust tandem methodologies for constructing N-substituted piperidines from halogenated amides, offering a streamlined approach to the core scaffold.[23]

Objective: To synthesize a functionalized N-substituted piperidine via a one-pot reductive amination/cyclization sequence.

Materials:

  • Secondary halogenated amide (e.g., 5-chloropentanamide derivative) (1.0 equiv)

  • 2-Fluoropyridine (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line, dry ice/acetone bath

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert argon atmosphere, dissolve the secondary halogenated amide (1.0 equiv) in anhydrous CH₂Cl₂.

  • Pyridine Activation: Add 2-fluoropyridine (1.2 equiv) to the solution.

  • Iminium Ion Formation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 30 minutes.

    • Causality Check: Tf₂O activates the amide, and 2-fluoropyridine acts as a mild base and activating agent, facilitating the formation of a key iminium ion intermediate. The low temperature controls the reactivity and prevents side reactions.

  • Reduction & Cyclization: Add methanol (MeOH) to the flask, followed by the portion-wise addition of sodium borohydride (NaBH₄, 2.0 equiv).

  • Warm to Room Temperature: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

    • Causality Check: NaBH₄ is a reducing agent that reduces the iminium ion. The subsequent intramolecular cyclization (an SN2 reaction where the newly formed amine attacks the alkyl halide) forms the piperidine ring.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted piperidine.

Protocol 2: In Vitro Anticancer Activity (SRB Assay)

This protocol describes a common method to determine the cytotoxic effect of a novel piperidine compound on a cancer cell line.[28]

Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of a piperidine derivative against a human cancer cell line (e.g., PC3, prostate cancer).

Materials:

  • Human cancer cell line (e.g., PC3) and normal cell line (e.g., HaCaT)

  • Appropriate cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin/streptomycin

  • Piperidine test compounds, dissolved in DMSO

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates, multichannel pipette, microplate reader (540 nm)

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the piperidine test compounds and doxorubicin control (e.g., from 0.25 to 250 µg/mL). Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (DMSO only).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Self-Validation: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus, the number of living cells.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the absorbance (optical density) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value using non-linear regression analysis.

Protocol 3: Mechanistic Western Blot for PI3K/Akt Pathway

This protocol is used to investigate if a piperidine-based kinase inhibitor affects the phosphorylation status of key proteins in a signaling pathway.[16]

Objective: To determine if a piperidine compound inhibits the PI3K/Akt signaling pathway by measuring the levels of phosphorylated Akt (p-Akt).

// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; pAkt [label="p-Akt (Active)"]; Downstream [label="Downstream Targets\n(Inhibit Apoptosis, Promote Proliferation)"]; Inhibitor [label="Piperidine-based\nKinase Inhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label=" Binds & Activates "]; RTK -> PI3K [label=" Recruits &\n Activates "]; PI3K -> PIP3 [label=" Phosphorylates "]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label=" Recruits "]; PIP3 -> Akt [label=" Recruits "]; PDK1 -> pAkt [label=" Phosphorylates "]; Akt -> pAkt [style=dashed, arrowhead=none]; pAkt -> Downstream [label=" Phosphorylates "];

// Inhibition Inhibitor -> PI3K [label=" INHIBITS ", color="#EA4335", fontcolor="#EA4335", style=bold]; } /dot Caption: The PI3K/Akt pathway, a frequent target for piperidine-based anticancer agents.

Methodology:

  • Cell Treatment & Lysis: Culture cells and treat with the piperidine compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Check: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, ensuring the measured phosphorylation state reflects the state inside the cell at the time of collection.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the p-Akt/total Akt ratio in treated cells compared to the control indicates inhibition of the pathway.

Conclusion and Future Outlook

The piperidine scaffold is a testament to the power of a well-positioned heterocycle in medicinal chemistry. Its success is rooted in a fundamentally advantageous combination of three-dimensional structure, tunable basicity, and synthetic accessibility.[3][29] It provides a robust and reliable foundation upon which medicinal chemists can build molecules with finely tuned properties to interact with a vast range of biological targets.

The future for the piperidine scaffold remains bright. The continued development of novel synthetic methods, such as late-stage C-H functionalization and dearomatization, will grant access to previously unexplored chemical space, enabling the creation of even more complex and specific therapeutics.[25][26][27] As our understanding of disease biology deepens, the ability to strategically modify and deploy this "privileged" scaffold will ensure that piperidine-containing molecules remain at the forefront of drug discovery for years to come.

References

The Indispensable Role of the Tert-Butyloxycarbonyl (Boc) Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Its widespread adoption is attributed to its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc group's mechanism of action, applications, and detailed experimental protocols for its use, empowering researchers to leverage this critical tool with precision and confidence.

Core Principles: The Strategic Imperative for Amine Protection

In the intricate landscape of multi-step organic synthesis, the reactivity of functional groups must be meticulously managed to achieve the desired molecular architecture. Amines, being both nucleophilic and basic, are particularly prone to engaging in undesirable side reactions.[3] The primary function of the Boc group is to temporarily shield primary and secondary amines from these unwanted reactions by converting them into a significantly less reactive carbamate.[1][4] This strategic masking allows for a diverse range of chemical transformations to be performed on other parts of the molecule.[3] The subsequent, clean removal of the Boc group regenerates the amine, ready for the next step in the synthetic sequence.[1]

A pivotal feature of the Boc group is its orthogonality with other common amine protecting groups. For instance, it remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions that remove the benzyloxycarbonyl (Cbz) group.[5] This orthogonality is the bedrock of complex synthetic strategies, most notably in solid-phase peptide synthesis (SPPS), enabling the precise, sequential assembly of amino acids.[6][7][8]

The Chemistry of Protection and Deprotection: A Mechanistic Perspective

A thorough understanding of the underlying mechanisms of Boc protection and deprotection is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.

Mechanism of Boc Protection

The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly accomplished using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][4]

The process begins with the lone pair of electrons on the amine's nitrogen atom attacking one of the electrophilic carbonyl carbons of Boc₂O.[2][4] This nucleophilic attack forms a transient tetrahedral intermediate.[2][9] The intermediate then collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group.[2] This unstable anion rapidly decomposes into the volatile and innocuous byproducts, tert-butanol and carbon dioxide gas.[2][4][10] The evolution of CO₂ provides a strong thermodynamic driving force, pushing the reaction to completion.[4]

While the reaction can proceed without a base, as the generated tert-butoxide is itself basic, the addition of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to accelerate the reaction by increasing the amine's nucleophilicity.[4][11]

Mechanism of Boc protection of an amine.
Mechanism of Boc Deprotection

The Boc group is renowned for its lability under acidic conditions.[1] The most common method for its removal involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[9][14] This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[9][14][15] The resulting amine is typically obtained as its corresponding acid salt.[14]

A potential complication during deprotection is the propensity of the intermediary t-butyl cation to alkylate nucleophilic residues within the substrate, such as tryptophan or methionine.[4][12] To mitigate these unwanted side reactions, "scavengers" like anisole, thioanisole, or dithiothreitol (DTT) are often incorporated into the reaction mixture to trap the electrophilic t-butyl cation.[4][12]

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols and Data

The successful implementation of Boc protection and deprotection strategies hinges on the selection of appropriate reagents and reaction conditions.

Boc Protection of Amines: Reagents and Conditions

The choice of reagents for Boc protection can be tailored to the specific substrate and desired reaction efficiency.[4]

SubstrateReagent/CatalystSolventTimeYield (%)
Aniline(Boc)₂ONone30 min95
Aniline(Boc)₂O / Amberlite-IR 120None<1 min99
Benzylamine(Boc)₂OWater/Acetone8 min98
Pyrrolidine(Boc)₂O / TEADCM1 h100

This table presents a summary of various reported conditions for Boc protection.[16]

  • Dissolution: Dissolve benzylamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.[1]

  • Base Addition: Add triethylamine (TEA) (1.1 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[1]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the stirring solution.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.[5]

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude N-Boc-benzylamine can be purified by column chromatography on silica gel if necessary.[1]

Boc Deprotection: A Comparative Analysis

Various acidic conditions can be employed for Boc deprotection, with the choice depending on the substrate's sensitivity and the desired reaction rate.[4]

Acid ReagentConcentration in SolventSolventTemperature (°C)Reaction TimeNotes
Trifluoroacetic Acid (TFA)25%Dichloromethane (DCM)Room Temperature2 hoursA common and generally effective condition.[4]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temperature30 minutesFaster deprotection; may be preferred for less sensitive substrates.[4]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature30 minutesAn alternative to TFA.[4]
  • Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1 to 0.5 M.[4]

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM.[4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[4]

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly or neutralized.[4] To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).[5]

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5][15]

Experimental_Workflow cluster_protection Boc Protection Workflow cluster_deprotection Boc Deprotection Workflow start_p Dissolve Amine and Base add_boc Add (Boc)₂O start_p->add_boc react_p React at RT add_boc->react_p workup_p Aqueous Work-up react_p->workup_p purify_p Isolate/Purify Product workup_p->purify_p start_d Dissolve Boc-Protected Amine add_acid Add Acid (e.g., TFA/DCM) start_d->add_acid react_d React at RT add_acid->react_d remove_volatiles Remove Volatiles react_d->remove_volatiles neutralize Neutralize (optional) remove_volatiles->neutralize isolate_d Isolate Product neutralize->isolate_d

General experimental workflows for Boc protection and deprotection.

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is of paramount importance in the synthesis of peptide-based drugs, anticancer agents, and antibiotics.[17] In the solid-phase or liquid-phase synthesis of polypeptides, Boc protection ensures the sequential and precise coupling of amino acids, thereby improving the purity and yield of the final product.[17][18] For instance, in the synthesis of insulin analogs, the Boc group ensures that amino acids are connected in the correct sequence.[17] Similarly, in the synthesis of complex molecules like paclitaxel derivatives, it prevents the amine group from participating in unwanted side reactions.[17]

The Boc/Bzl (benzyl) protection scheme is a classic strategy in SPPS.[8] In this approach, the temporary Nα-amino groups are protected with the acid-labile Boc group, while the side-chain protecting groups are more robust, acid-labile benzyl-based groups.[8] The Boc group is removed with moderate acid (e.g., TFA), while the benzyl groups require stronger acids like HF for cleavage, allowing for a degree of selectivity.[8]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, stability under a wide range of conditions, and facile removal make it a versatile and reliable choice for the protection of amines in a multitude of synthetic applications. A comprehensive understanding of the mechanisms of Boc protection and deprotection, coupled with a judicious selection of reagents and reaction conditions, is critical for the successful synthesis of complex molecules, from novel therapeutic agents to intricate natural products. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively harness the power of the Boc protecting group in their synthetic endeavors.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link].

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link].

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link].

  • PubMed Central (PMC). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Available at: [Link].

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link].

  • Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. Available at: [Link].

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. Available at: [Link].

  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link].

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link].

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link].

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link].

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link].

  • Jinxiang Chemical. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available at: [Link].

  • PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Available at: [Link].

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a versatile building block in contemporary organic synthesis and medicinal chemistry. We will explore its structural significance, key synthetic transformations, and provide detailed, field-proven protocols for its application.

Introduction: A Privileged Scaffold for Drug Discovery

This compound (CAS No. 1158759-03-5) is a bifunctional synthetic intermediate that combines two critical features highly valued in drug design: the piperidine ring and a protected primary amine.[1][2] The piperidine moiety is a "privileged scaffold," a structural framework that is a component of numerous approved pharmaceuticals due to its ability to form precise three-dimensional interactions with biological targets.[1][2]

This specific building block features a quaternary center at the 4-position of the piperidine ring, which can enhance metabolic stability and fine-tune the molecule's conformational properties. The primary amine is masked with a tert-butyloxycarbonyl (Boc) group, a robust yet readily removable protecting group.[1] This orthogonal protection strategy is central to its utility, allowing for selective functionalization of the piperidine's secondary amine without affecting the primary amine. Once the desired modifications are made to the piperidine core, the Boc group can be efficiently cleaved to reveal the primary amine for subsequent elaboration, enabling the construction of complex molecular architectures.[3]

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
IUPAC Name This compound[4]
Synonyms 4-(Boc-aminomethyl)-4-methylpiperidine[4]
CAS Number 1158759-03-5[4][5]
Molecular Formula C₁₂H₂₄N₂O₂[4][5]
Molecular Weight 228.33 g/mol [4]
Appearance Typically a white to off-white solid[6]
Solubility Soluble in common organic solvents (DCM, THF, MeOH)[6]

Handling and Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. The compound is classified as an irritant and may be harmful if swallowed, causing skin and eye irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

The Strategic Role in Synthesis

The primary utility of this reagent lies in its capacity for sequential, selective functionalization. The piperidine nitrogen (a secondary amine) and the Boc-protected primary amine are two distinct reactive sites that can be addressed in a controlled order.

G cluster_molecule This compound A Piperidine Core B Secondary Amine (NH) Nucleophilic Site A->B Site for N-Arylation, N-Alkylation C Quaternary Center (4-Methyl-4-substituted) A->C D Boc-Protected Primary Amine (Stable to Base/Nucleophiles) C->D Deprotection reveals primary amine (NH2)

Caption: Core structure and reactive sites of the title compound.

Key Synthetic Transformations and Protocols

The following protocols represent core applications of this building block, demonstrating its versatility in constructing more complex molecular entities.

Transformation 1: Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is readily available for a variety of coupling reactions while the Boc group remains intact. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl piperidines.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of the title compound with a representative aryl bromide.

Rationale: The choice of a palladium catalyst, a specialized phosphine ligand (like X-Phos), and a non-nucleophilic base is critical for efficient cross-coupling.[2] The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step that forms the desired C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base that promotes the reaction without competing in side reactions. Anhydrous, deoxygenated solvent is essential to prevent catalyst deactivation.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromotoluene (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, deoxygenated toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-bromotoluene, X-Phos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ to the flask under a positive flow of inert gas.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the N-arylated product.

G start Combine Reagents (Amine, Aryl Halide, Base, Ligand) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert catalyst Add Catalyst (Pd2(dba)3) & Anhydrous Solvent inert->catalyst react Heat Reaction Mixture (e.g., 100-110 °C) catalyst->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Cool, Quench with Water, & Extract with Organic Solvent monitor->workup purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify product Isolated N-Arylated Product purify->product

Caption: Experimental workflow for N-Arylation protocol.

Transformation 2: Boc Group Deprotection and Subsequent Functionalization

The Boc group is strategically designed for removal under acidic conditions, which leaves ester or amide groups elsewhere in the molecule untouched.[1] This unmasks the primary amine, making it available for a new set of reactions.

Protocol 2: Acid-Mediated Boc Deprotection

This protocol details the standard procedure for removing the Boc protecting group.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl carbamate. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which is scavenged by TFA or forms isobutylene). Dichloromethane (DCM) is an excellent solvent as it is inert to the acidic conditions and readily dissolves the starting material and intermediates. The reaction is typically fast and clean, often proceeding to completion at room temperature.[2]

Materials:

  • Boc-protected substrate (e.g., the product from Protocol 1) (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting primary amine is often obtained as a TFA salt. For many subsequent reactions, it can be used directly.

  • To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free primary amine.

Protocol 3: Post-Deprotection Amide Coupling

This protocol demonstrates the use of the newly deprotected primary amine in a standard amide bond formation.

Rationale: This reaction showcases the utility of the deprotection step. The free amine acts as a nucleophile, attacking the electrophilic carbonyl of the acyl chloride. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct generated during the reaction, driving the reaction to completion.

Materials:

  • Crude amine TFA salt from Protocol 2 (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude amine TFA salt in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA and stir for 10 minutes.

  • Slowly add acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

G cluster_workflow Sequential Deprotection and Functionalization start Boc-Protected Amine deprotect Protocol 2: Add TFA in DCM start->deprotect intermediate Primary Amine (TFA Salt) deprotect->intermediate acylate Protocol 3: Add Acyl Chloride & Base intermediate->acylate product Final Acylated Product acylate->product

Caption: Reaction scheme for Boc deprotection and subsequent acylation.

References

  • Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 . PubChem. [Link]

  • tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate | C12H24N2O2 | CID 70650847 . PubChem. [Link]

  • Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... . ResearchGate. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates . ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry . PubMed Central. [Link]

Sources

applications of "tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate" in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate in drug discovery.

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

This compound (CAS No. 1158759-03-5) is a specialized heterocyclic building block that has garnered significant interest in the field of drug discovery.[1] Its structure, which combines a 4-methylpiperidine core with a tert-butoxycarbonyl (Boc)-protected aminomethyl side chain, offers a unique constellation of properties that medicinal chemists can strategically leverage. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a multitude of approved drugs and bioactive molecules due to its ability to form three-dimensional structures that facilitate precise interactions with biological targets.[2]

The presence of a methyl group at the C4 position introduces a gem-dimethyl-like effect, which can influence the conformation of the piperidine ring and provide steric bulk to modulate binding interactions. The primary amine, temporarily masked by the acid-labile Boc group, serves as a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular architectures.[2] This guide provides a detailed overview of the applications of this versatile building block, complete with protocols for its use in synthetic workflows.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 1158759-03-5[1]
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol [1]
Appearance White Solid[3]
Solubility Soluble in organic solvents, insoluble in water.[3]

Core Applications in Drug Discovery

The utility of this compound and structurally related piperidine carbamates spans multiple therapeutic areas. The 4-substituted piperidine motif is a cornerstone in the design of agents targeting enzymes and receptors implicated in oncology, neurodegenerative disorders, and infectious diseases.

Kinase Inhibitors in Oncology

The piperidine scaffold is a common feature in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The piperidine moiety can serve as a versatile scaffold to orient functional groups towards key interaction points within the kinase active site, such as the hinge region, solvent front, or allosteric pockets.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Irreversible BTK inhibitors are crucial in treating certain B-cell malignancies.[4] The design of selective inhibitors often incorporates heterocyclic scaffolds to optimize potency and selectivity against other kinases with similar active site cysteines.[4]

  • ABL/KIT Dual Kinase Inhibitors: In cancers like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), inhibitors targeting both ABL and KIT kinases are effective. The piperidine ring has been incorporated into type II inhibitors that stabilize the inactive conformation of these kinases.[5]

  • Janus Kinase (JAK) Inhibitors: Selective JAK1 inhibition is a strategy to overcome resistance to other targeted therapies in cancers like non-small-cell lung cancer (NSCLC). The piperidine scaffold can be functionalized to achieve selectivity among the different JAK family members.[6]

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations).[7] Many potent PARP inhibitors feature a core structure that includes a cyclic amine, like piperidine, linked to a pharmacophore that binds to the nicotinamide-binding pocket of the PARP enzyme.[8][9] The 4-methylpiperidine-4-aminomethyl scaffold can be used to construct novel benzimidazole carboxamide derivatives, a class of potent PARP1/2 inhibitors.[8]

Modulators of Central Nervous System (CNS) Targets

The physicochemical properties of the piperidine ring make it well-suited for CNS drug discovery, where brain penetration is often a key requirement.

  • Anti-Alzheimer's Disease Agents: Multi-target-directed ligands are a promising strategy for complex diseases like Alzheimer's. A derivative of a related methylpiperidine carbamate was designed to inhibit both β-secretase 1 (BACE1) and acetylcholinesterase (AChE), two key enzymes in Alzheimer's pathology.[2][10] This highlights the utility of the piperidine scaffold in positioning pharmacophores to interact with multiple biological targets.[10]

  • Orexin Receptor Antagonists: Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are used to treat insomnia. Chiral methyl-substituted piperidine carbamates are key intermediates in the synthesis of certain orexin receptor antagonists, demonstrating the importance of stereochemistry in achieving desired pharmacological activity.[2][11]

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by HIV to enter host cells. Antagonists of this receptor can block viral entry. The synthesis of CCR5 antagonists has utilized piperidine-based scaffolds to create molecules that effectively block the receptor's function.[12]

Experimental Protocols & Methodologies

The primary utility of this compound lies in the strategic deprotection of the Boc group, followed by the functionalization of the newly liberated primary amine.

Diagram: General Synthetic Workflow

The following diagram illustrates the typical two-step sequence for utilizing this building block in a synthetic route.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Functionalization A This compound B 4-(aminomethyl)-4-methylpiperidine A->B  Acidic Conditions  (e.g., TFA or HCl) D Target Molecule B->D C Electrophile (R-X) (e.g., Aryl Halide, Acyl Chloride) C->D

Caption: General workflow for the use of the title compound.

Protocol 1: Boc Group Deprotection

This protocol describes the complete removal of the tert-butoxycarbonyl (Boc) protecting group under standard acidic conditions to yield the free primary amine, typically as an acid salt.

Rationale: The Boc group is designed to be stable under neutral and basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[13] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and carbon dioxide.[13]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the initial exotherm upon acid addition.

  • Acid Addition: Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up (Aqueous):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

  • Work-up (Precipitation of Salt):

    • Alternatively, after concentrating the reaction mixture, add cold diethyl ether to precipitate the product as the TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[13] This salt can often be used directly in the next step.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol provides a representative example of how the deprotected amine can be used in a cross-coupling reaction to form a C-N bond with an aryl halide.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines. The choice of palladium precursor, ligand, and base is critical for achieving high yields. Xantphos is a common bulky electron-rich phosphine ligand that is effective for coupling primary amines.

Materials:

  • 4-(aminomethyl)-4-methylpiperidine (from Protocol 1)

  • Aryl bromide or chloride (Ar-X)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).

  • Reagent Addition: Add the base (NaOtBu, ~1.4 equivalents) followed by the deprotected amine (1.1-1.2 equivalents).

  • Solvent: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-arylated product.

Diagram: Representative N-Arylation Reaction

G cluster_reaction Buchwald-Hartwig N-Arylation reactants 4-(aminomethyl)-4-methylpiperidine + Ar-Br products Ar-NH-CH2-(4-methylpiperidine) reactants->products Pd₂(dba)₃, Xantphos NaOtBu, Toluene, Heat

Sources

Application Notes & Protocols: The Strategic Utility of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a versatile chemical building block for pharmaceutical research and development. We will explore the strategic importance of the 4-methyl-4-(aminomethyl)piperidine scaffold, a privileged structure in medicinal chemistry that often imparts favorable pharmacokinetic properties. This document details the physicochemical properties of the title compound, presents validated, step-by-step protocols for its primary synthetic transformation—Boc deprotection—and outlines subsequent functionalization strategies such as amide coupling and reductive amination. The causality behind experimental choices is emphasized throughout, providing researchers with the foundational knowledge to confidently incorporate this building block into their synthetic workflows for developing novel therapeutic agents.

The 4-Methylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its prevalence is due to its ability to serve as a versatile, three-dimensional scaffold that can improve a compound's aqueous solubility, reduce metabolic lability, and provide precise vectors for interacting with biological targets.[1]

The specific building block, this compound, offers several distinct advantages:

  • Quaternary Center: The methyl group at the C4 position creates a quaternary center, which can sterically shield adjacent bonds from metabolic enzymes and lock the piperidine ring into specific chair conformations, potentially increasing binding affinity to a target protein.

  • Boc-Protected Primary Amine: The tert-butyloxycarbonyl (Boc) group is a robust and reliable protecting group for the primary amine.[1] Its facile removal under specific acidic conditions allows for the selective unmasking of a reactive nucleophile at a desired point in a synthetic sequence.[3]

  • Aminomethyl Linker: The methylene (-CH2-) bridge provides a flexible linker to connect the piperidine scaffold to other pharmacophoric elements without introducing excessive rigidity.

These features make the compound an ideal starting point for synthesizing inhibitors of various enzymes and ligands for receptors, including IRAK4 inhibitors and orexin receptor antagonists.[1][4]

G cluster_molecule This compound cluster_features Key Structural & Reactive Sites mol boc Boc-Protected Primary Amine (Site of Deprotection) boc->mol piperidine_n Piperidine Nitrogen (Secondary Amine, Site for N-Alkylation/Arylation) piperidine_n->mol quat_center Quaternary C4 Center (Metabolic Stability) quat_center->mol

Caption: Key reactive sites and structural features of the title compound.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the building block. The compound is a solid at room temperature and is generally soluble in common organic solvents like dichloromethane (DCM), methanol (MeOH), and dimethylformamide (DMF), but insoluble in water.[5]

PropertyValueReference
CAS Number 1158759-03-5[6]
Molecular Formula C₁₂H₂₄N₂O₂[6]
Molecular Weight 228.33 g/mol [6]
Appearance White to off-white solid[5]
Computed LogP 1.6[6]
Solubility Soluble in organic solvents, insoluble in water[5]

Safety and Handling:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[1]

Core Synthetic Application: Boc Deprotection

The most common and critical application of this building block is the removal of the Boc protecting group to liberate the primary amine. This transformation enables subsequent coupling reactions. The deprotection is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[7]

G start Boc-Protected Amine acid Acid (H⁺) e.g., TFA, HCl start->acid Protonation protonated Protonated Carbamate acid->protonated cleavage Cleavage Step protonated->cleavage Unimolecular Cleavage products Deprotected Amine (R-NH₂) + CO₂ + Isobutylene cleavage->products tbutyl tert-butyl cation cleavage->tbutyl tbutyl->products Elimination

Caption: General mechanism for the acid-catalyzed deprotection of a Boc group.

Protocol 1: Complete Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is ideal for achieving rapid and complete deprotection. TFA is highly effective and, being volatile, is easily removed under reduced pressure.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: Dissolve the starting carbamate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon acid addition.

  • Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution. Causality Note: A stoichiometric excess of acid ensures the reaction goes to completion quickly.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 4-methyl-4-(aminomethyl)piperidine, will have a much lower Rf value on silica gel (due to its polarity) compared to the starting material.

  • Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Workup - Neutralization: Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases. Safety Note: Perform this step slowly as CO₂ evolution can be vigorous.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine product.

Protocol 2: Deprotection to the Hydrochloride Salt with HCl

This method is advantageous as it often yields a stable, crystalline hydrochloride salt that is easier to handle and purify than the free amine, which can be oily or hygroscopic.[7]

Materials:

  • This compound (1.0 eq)

  • 4M HCl in 1,4-dioxane (or diethyl ether/methanol)

  • Anhydrous 1,4-dioxane or methanol

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: Dissolve the starting carbamate (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 eq) at room temperature.

  • Precipitation: Stir the reaction mixture for 2-4 hours. Often, the hydrochloride salt will precipitate out of the solution.

  • Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and residual acid.

  • Alternative Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add a large volume of diethyl ether to the residue to induce precipitation of the salt.

  • Drying: Dry the collected solid under vacuum to yield 4-methyl-4-(aminomethyl)piperidine dihydrochloride as a stable salt, ready for subsequent reactions.

Downstream Synthetic Applications

Once deprotected, the resulting primary amine is a potent nucleophile, ready for a variety of coupling reactions.

G start This compound deprotection Boc Deprotection (Protocol 1 or 2) start->deprotection amine 4-methyl-4-(aminomethyl)piperidine (Free Amine or HCl Salt) deprotection->amine amide_path Amide Coupling amine->amide_path reductive_amination_path Reductive Amination amine->reductive_amination_path amide_reagents R'-COOH + Coupling Agent (e.g., HATU, EDC) amide_path->amide_reagents amide_product Amide Product amide_path->amide_product reductive_amination_reagents R'-CHO or R'-CO-R'' + Reducing Agent (e.g., NaBH(OAc)₃) reductive_amination_path->reductive_amination_reagents amine_product Secondary/Tertiary Amine Product reductive_amination_path->amine_product

Caption: Synthetic workflow from the building block to downstream products.

Protocol 3: Amide Bond Formation

Rationale: This is one of the most common methods for incorporating the scaffold into a larger molecule, forming a stable amide linkage.

Procedure Outline:

  • To a solution of a carboxylic acid (1.0 eq) in DMF or DCM, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir for 10-15 minutes to form the activated ester.

  • Add a solution of the deprotected amine (from Protocol 1 or 2, 1.1 eq). If using the HCl salt, an additional equivalent of base is required.

  • Stir at room temperature overnight.

  • Monitor by LC-MS.

  • Perform an aqueous workup and purify by column chromatography or preparative HPLC.

Protocol 4: Reductive Amination

Rationale: This reaction forms a C-N bond and is a powerful way to connect the scaffold to an aldehyde or ketone-containing fragment.

Procedure Outline:

  • Dissolve the deprotected amine (1.1 eq) and an aldehyde or ketone (1.0 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Causality Note: NaBH(OAc)₃ is preferred as it is selective for the iminium ion intermediate and tolerant of mildly acidic conditions.

  • Stir at room temperature for 4-16 hours.

  • Monitor by LC-MS.

  • Quench the reaction with aqueous NaHCO₃, extract with an organic solvent, and purify.

Conclusion

This compound is a high-value building block that provides a reliable and efficient route to introduce the 4-methyl-4-(aminomethyl)piperidine moiety. Its strategic utility lies in the combination of a privileged medicinal chemistry scaffold with a robust protecting group strategy. The protocols detailed herein offer researchers a validated starting point for Boc deprotection and subsequent functionalization, enabling the rapid and logical synthesis of complex molecules with potential therapeutic applications. By understanding the rationale behind reagent choice and reaction conditions, scientists can effectively leverage this compound to accelerate their drug discovery programs.

References

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • PubChem. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate | C12H24N2O2 | CID 70650847. Available at: [Link]

  • Semantic Scholar. A mild and selective method for N-Boc deprotection. Available at: [Link]

  • Defense Technical Information Center (DTIC). Piperidine Synthesis. Available at: [Link]

  • ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

  • ResearchGate. Reagents and conditions:i) tert-butyl- piperidin-4yl-carbamate, p-TSA,.... Available at: [Link]

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The Cornerstone of Complex Amine Synthesis: A Guide to Utilizing tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the synthesis of complex molecules with precisely defined three-dimensional architectures is paramount. Among the vast arsenal of chemical intermediates, tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate has emerged as a pivotal building block, particularly in the construction of novel therapeutics. Its unique structural motif, featuring a sterically hindered piperidine ring and a readily cleavable Boc-protecting group, offers medicinal chemists a versatile platform for introducing the 4-aminomethyl-4-methylpiperidine scaffold into a diverse range of molecular frameworks. This guide provides an in-depth exploration of the synthetic routes utilizing this key intermediate, complete with detailed protocols, mechanistic insights, and practical application notes for researchers in the pharmaceutical and life sciences sectors. The inherent value of this compound lies in its ability to facilitate the synthesis of complex molecules, including potent inhibitors of enzymes and receptors implicated in a variety of diseases.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1158759-03-5[2]
Molecular Formula C₁₂H₂₄N₂O₂[2]
Molecular Weight 228.33 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Storage Store in a cool, dry place away from incompatible materials.

Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, consult the material safety data sheet (MSDS).

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below, we detail a robust and widely applicable synthetic protocol.

Protocol 1: Synthesis via Curtius Rearrangement of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid

This route is particularly advantageous as it builds the core structure with high efficiency and stereochemical control. The key transformation involves a Curtius rearrangement, a versatile method for converting carboxylic acids into their corresponding amines with the loss of one carbon atom.[3][4][5][6]

Workflow for Protocol 1

start 1-(tert-Butoxycarbonyl)-4-methyl- piperidine-4-carboxylic acid step1 Activation of Carboxylic Acid (e.g., with ethyl chloroformate, triethylamine) start->step1 step2 Formation of Acyl Azide (Sodium azide) step1->step2 step3 Curtius Rearrangement (Heat in an inert solvent like toluene) step2->step3 step4 Trapping of Isocyanate (with tert-butanol) step3->step4 product This compound step4->product

A schematic overview of the synthesis.

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid: To a solution of 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1-2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Formation of the Acyl Azide: In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the reaction mixture at 0 °C. Stir vigorously for an additional 1-2 hours at the same temperature.

  • Curtius Rearrangement and Isocyanate Trapping: Carefully extract the reaction mixture with a cold, inert solvent such as toluene. Wash the organic layer with cold saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and filter. Heat the filtrate to reflux (approximately 110 °C) for 2-4 hours. The acyl azide will undergo rearrangement to form an isocyanate, with the evolution of nitrogen gas. After the rearrangement is complete (as monitored by TLC or IR spectroscopy, looking for the disappearance of the acyl azide peak and the appearance of the isocyanate peak), add tert-butanol (1.5 eq) to the reaction mixture and continue to reflux for another 2-4 hours to trap the isocyanate as the desired Boc-protected amine.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.55 (br s, 1H), 3.10 (d, J = 6.4 Hz, 2H), 2.80-2.70 (m, 2H), 2.65-2.55 (m, 2H), 1.55-1.45 (m, 4H), 1.44 (s, 9H), 1.05 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.9, 79.2, 51.5, 40.2, 35.1, 28.4, 25.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₂₅N₂O₂ [M+H]⁺: 229.19, found: 229.20.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical targets. The Boc-protecting group can be readily removed under acidic conditions to unmask the primary amine, which can then be further functionalized.

Application Example: Synthesis of CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Small molecule antagonists of CCR5 have been successfully developed as anti-HIV therapeutics. The 4-aminomethyl-4-methylpiperidine moiety is a common structural feature in many potent CCR5 antagonists.

Deprotection and Subsequent Functionalization

start This compound step1 Boc Deprotection (e.g., TFA in DCM or HCl in Dioxane) start->step1 intermediate 4-(Aminomethyl)-4-methylpiperidine step1->intermediate step2 Coupling with a Carboxylic Acid (e.g., EDC, HOBt) or Reductive Amination with an Aldehyde intermediate->step2 product CCR5 Antagonist Precursor step2->product

General scheme for the utilization of the intermediate.

Protocol 2: Boc Deprotection

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product, 4-(aminomethyl)-4-methylpiperidine, is often obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride) and can be used in the next step without further purification after neutralization.

Subsequent Functionalization:

The deprotected primary amine is a versatile handle for a variety of coupling reactions. For instance, it can be acylated with a carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt) or undergo reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. These transformations allow for the facile incorporation of the 4-aminomethyl-4-methylpiperidine moiety into the final drug candidate. The synthesis of analogs containing this modified piperidine structure has been explored in the development of CCR5 antagonists.[7]

Conclusion: An Indispensable Tool for the Synthetic Chemist

This compound is a testament to the power of well-designed building blocks in accelerating the drug discovery process. Its robust synthesis and the versatility of its deprotected derivative provide a reliable and efficient means to access complex molecular architectures. The protocols and applications detailed in this guide are intended to serve as a valuable resource for researchers and scientists, empowering them to leverage this key intermediate in the creation of the next generation of innovative medicines.

References

Sources

The Strategic Integration of a Bespoke Piperidine Moiety in the Synthesis of Advanced IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, with a specific focus on the strategic incorporation of the building block, tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate . This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory and autoimmune diseases. We will delve into the rationale behind the selection of this particular piperidine derivative, provide a detailed, plausible synthetic protocol, and discuss the broader implications for the structure-activity relationship (SAR) of next-generation IRAK4 inhibitors.

The Rationale for Targeting IRAK4: A Master Kinase in Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune system's response to pathogens and cellular stress. Dysregulation of IRAK4 signaling is a key driver in the pathophysiology of a wide range of inflammatory and autoimmune disorders, including rheumatoid arthritis, lupus, and psoriasis, as well as certain cancers.

Unlike many other kinases, IRAK4 possesses both kinase and scaffolding functions, both of which are essential for the assembly and activation of the myddosome, a key signaling complex that propagates downstream inflammatory signals. Therefore, therapeutic strategies that can effectively abrogate both functions of IRAK4 are highly sought after. Small molecule inhibitors that target the ATP-binding site of IRAK4 have shown significant promise in preclinical and clinical studies.

The Significance of the Piperidine Scaffold in IRAK4 Inhibitor Design

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement. In the context of IRAK4 inhibitors, the piperidine moiety often serves as a key pharmacophoric element that can be tailored to optimize potency and selectivity. The specific substitution pattern on the piperidine ring can profoundly influence the inhibitor's interaction with the kinase active site and its overall pharmacokinetic profile.

Introducing "this compound"

The building block at the heart of this guide, This compound (CAS No. 1013449-72-9), offers several advantageous features for the synthesis of IRAK4 inhibitors:

  • A Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the primary amine. This allows for the selective unmasking of the amine at a later synthetic stage for coupling with the core of the inhibitor.

  • A Quaternary Carbon Center: The methyl group at the 4-position of the piperidine ring introduces a quaternary carbon center. This structural feature can impart conformational rigidity to the molecule, which can be beneficial for optimizing binding affinity to the target protein.

  • A Methylene Spacer: The methylene group between the piperidine ring and the carbamate provides a degree of flexibility, allowing the piperidine moiety to adopt an optimal orientation within the IRAK4 active site.

The strategic use of this building block allows for the late-stage introduction of the piperidine fragment, a common and efficient strategy in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships.

Illustrative Synthesis of an IRAK4 Inhibitor: A Detailed Protocol

While a specific IRAK4 inhibitor synthesized directly from "this compound" is not publicly detailed, we present a plausible and representative synthetic route based on established methodologies for the synthesis of potent IRAK4 inhibitors. This protocol illustrates how this building block can be effectively utilized.

The overall synthetic strategy involves the coupling of the deprotected piperidine derivative with a suitably functionalized heterocyclic core, a common motif in many kinase inhibitors.

Diagram: Proposed Synthetic Workflow

G cluster_0 Part 1: Piperidine Amine Deprotection cluster_1 Part 2: Heterocyclic Core Synthesis cluster_2 Part 3: Final Coupling and Inhibitor Formation A This compound B (4-methylpiperidin-4-yl)methanamine A->B  TFA, DCM F Final IRAK4 Inhibitor B->F  DIPEA, NMP C 2,4-dichloro-5-fluoropyrimidine D 2-chloro-5-fluoro-4-hydrazinylpyrimidine C->D  Hydrazine hydrate E 6-chloro-3-fluoro-1H-pyrazolo[4,3-d]pyrimidine D->E  Triethyl orthoformate E->F

Caption: Proposed synthetic workflow for an IRAK4 inhibitor.

Protocol 1: Deprotection of the Piperidine Intermediate

Objective: To remove the Boc protecting group from this compound to yield the free primary amine.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )AmountMoles (mmol)
This compound1013449-72-9228.341.0 g4.38
Dichloromethane (DCM)75-09-284.9320 mL-
Trifluoroacetic acid (TFA)76-05-1114.025.0 mL65.8
Saturated Sodium Bicarbonate Solution (aq.)--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • Dissolve this compound (1.0 g, 4.38 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5.0 mL, 65.8 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (4-methylpiperidin-4-yl)methanamine as a crude oil, which can be used in the next step without further purification.

Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the primary amine. The reaction is typically clean and proceeds at room temperature. The subsequent basic workup is necessary to neutralize the trifluoroacetate salt of the amine, providing the free base required for the subsequent nucleophilic substitution reaction.

Protocol 2: Synthesis of the Pyrazolopyrimidine Core

Objective: To synthesize the heterocyclic core, 6-chloro-3-fluoro-1H-pyrazolo[4,3-d]pyrimidine, which will be coupled with the deprotected piperidine.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )AmountMoles (mmol)
2,4-dichloro-5-fluoropyrimidine2927-71-1166.981.0 g5.99
Hydrazine hydrate (64%)7803-57-850.060.38 mL6.59
Ethanol64-17-546.0720 mL-
Triethyl orthoformate122-51-0148.205.0 mL30.1
p-Toluenesulfonic acid monohydrate6192-52-5190.22Catalytic amount-

Procedure:

Step 2a: Synthesis of 2-chloro-5-fluoro-4-hydrazinylpyrimidine

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 g, 5.99 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C and add hydrazine hydrate (0.38 mL, 6.59 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-chloro-5-fluoro-4-hydrazinylpyrimidine.

Step 2b: Cyclization to 6-chloro-3-fluoro-1H-pyrazolo[4,3-d]pyrimidine

  • Suspend the 2-chloro-5-fluoro-4-hydrazinylpyrimidine from the previous step in triethyl orthoformate (5.0 mL, 30.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux (approximately 145 °C) for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to afford 6-chloro-3-fluoro-1H-pyrazolo[4,3-d]pyrimidine .

Rationale: The first step involves a regioselective nucleophilic aromatic substitution of one of the chlorine atoms on the pyrimidine ring with hydrazine. The more reactive chlorine at the 4-position is displaced. The subsequent step is a cyclization reaction with triethyl orthoformate, which acts as a one-carbon source to form the pyrazole ring, yielding the desired pyrazolopyrimidine core.

Protocol 3: Final Coupling to Synthesize the IRAK4 Inhibitor

Objective: To couple the deprotected piperidine amine with the pyrazolopyrimidine core via a nucleophilic aromatic substitution reaction.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )AmountMoles (mmol)
(4-methylpiperidin-4-yl)methanamine-128.230.56 g4.38
6-chloro-3-fluoro-1H-pyrazolo[4,3-d]pyrimidine-172.560.70 g4.06
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.42 mL8.12
N-Methyl-2-pyrrolidone (NMP)872-50-499.1310 mL-
Water7732-18-518.02As needed-
Ethyl Acetate141-78-688.11As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • In a sealed vial, dissolve 6-chloro-3-fluoro-1H-pyrazolo[4,3-d]pyrimidine (0.70 g, 4.06 mmol) in N-Methyl-2-pyrrolidone (NMP) (10 mL).

  • Add (4-methylpiperidin-4-yl)methanamine (0.56 g, 4.38 mmol) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.42 mL, 8.12 mmol).

  • Seal the vial and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the final IRAK4 inhibitor .

Rationale: This final step is a nucleophilic aromatic substitution where the primary amine of the piperidine derivative displaces the chlorine atom on the pyrazolopyrimidine core. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction. NMP is a polar aprotic solvent suitable for this type of reaction, which often requires elevated temperatures to proceed at a reasonable rate.

Data Presentation and Characterization

The successful synthesis of the final IRAK4 inhibitor would be confirmed by a suite of analytical techniques.

Table 1: Expected Characterization Data for the Final IRAK4 Inhibitor

Analysis TechniqueExpected Result
LC-MS (Liquid Chromatography-Mass Spectrometry)A single major peak with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+.
1H NMR (Proton Nuclear Magnetic Resonance)Peaks corresponding to the protons of the pyrazolopyrimidine core and the piperidine moiety with appropriate chemical shifts, multiplicities, and integrations.
13C NMR (Carbon-13 Nuclear Magnetic Resonance)Peaks corresponding to all the unique carbon atoms in the final molecule.
HRMS (High-Resolution Mass Spectrometry)An accurate mass measurement that confirms the elemental composition of the synthesized compound.
Purity (HPLC) (High-Performance Liquid Chromatography)>95% purity is typically desired for biological testing.

Conclusion and Future Directions

The strategic use of This compound provides an efficient and flexible approach to the synthesis of novel IRAK4 inhibitors. The protocols outlined in this guide, while illustrative, are based on robust and well-established chemical transformations. The modular nature of this synthetic strategy allows for the facile generation of a diverse range of analogs by modifying either the piperidine building block or the heterocyclic core. This, in turn, enables a thorough exploration of the structure-activity relationship, ultimately leading to the identification of IRAK4 inhibitors with optimized potency, selectivity, and pharmacokinetic properties for the treatment of a host of inflammatory and autoimmune diseases.

References

  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737.
  • Kelly, P. N., et al. (2015). The role of the IRAK4 kinase in innate immunity, cancer, and inflammatory disease. Journal of Leukocyte Biology, 97(2), 257-266.
  • Li, S., et al. (2014). The IRAK4 scaffold integrates TLR4-driven TRIF and MyD88 signaling pathways.
  • Boyle, R. G., et al. (2018). Discovery of a Potent and Selective IRAK4 Inhibitor for the Treatment of Inflammatory Diseases. ACS Medicinal Chemistry Letters, 9(11), 1124-1129.
  • Norman, P. (2014). Selective IRAK4 inhibitors for the treatment of inflammatory diseases.

Application Notes & Protocols: The Strategic Use of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate in the Synthesis and Development of Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The orexin system, a critical regulator of the sleep-wake cycle, has emerged as a primary target for the development of novel therapeutics for insomnia.[1][2] Orexin receptor antagonists, such as the FDA-approved drugs suvorexant and lemborexant, represent a significant advancement in sleep medicine.[2][3][4] The intricate molecular architecture of these antagonists necessitates a sophisticated synthetic approach, often relying on specialized building blocks. This guide provides an in-depth technical overview of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a key intermediate whose structural features are pivotal in the construction of potent orexin receptor antagonists. We will detail its strategic application, providing step-by-step protocols for its incorporation into a lead compound and the subsequent in-vitro characterization of the final antagonist.

Introduction: The Orexin System and the Role of Key Synthetic Intermediates

The orexin system consists of two neuropeptides, Orexin-A and Orexin-B, and their corresponding G protein-coupled receptors, the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] These receptors are primarily expressed in the brain and are integral to maintaining wakefulness, arousal, and appetite.[2] Consequently, antagonizing these receptors offers a direct mechanism to promote sleep, providing a therapeutic strategy for insomnia.[3][5]

The synthesis of complex drug molecules like dual orexin receptor antagonists (DORAs) is a multi-step process where the strategic use of pre-functionalized building blocks is essential for efficiency and yield. This compound (CAS 1158759-03-5) is one such critical intermediate. Its structure combines two features of high value in medicinal chemistry:

  • The 4-Methylpiperidine Scaffold: This saturated heterocycle provides a three-dimensional framework that is a common feature in central nervous system (CNS) active agents. The piperidine ring can improve physicochemical properties and establish crucial interactions with the target receptor.[6]

  • The tert-butoxycarbonyl (Boc) Protecting Group: The amine functionality is highly nucleophilic and would interfere with many standard synthetic transformations. The Boc group serves as a temporary "mask," rendering the amine non-reactive.[7] It is stable under a wide range of conditions but can be selectively and cleanly removed under mild acidic conditions, making it ideal for multi-step synthesis.[8][9][10]

This guide will demonstrate how to leverage this building block to synthesize a novel antagonist and validate its biological activity.

Signaling Pathway and Experimental Logic

Orexin peptides bind to OX1R and OX2R, initiating a Gq-protein-coupled signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i) and neuronal excitation. Antagonists physically block this binding, preventing downstream signaling and thus reducing wakefulness. Our experimental workflow is designed to first synthesize a molecule capable of this blockade and then to quantify its binding affinity at the receptor.

cluster_0 Orexin Receptor Signaling Orexin Peptide Orexin Peptide Orexin Receptor (OX1R/OX2R) Orexin Receptor (OX1R/OX2R) Orexin Peptide->Orexin Receptor (OX1R/OX2R) Binds Gq Protein Gq Protein Orexin Receptor (OX1R/OX2R)->Gq Protein Activates PLC PLC Gq Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation Antagonist Antagonist Antagonist->Orexin Receptor (OX1R/OX2R) Blocks

Caption: Simplified overview of the orexin receptor signaling pathway.[1]

Protocol 1: Synthesis of a Novel Orexin Antagonist

This protocol describes a two-step process starting from this compound to generate a final antagonist compound through deprotection and subsequent amide coupling.

G start This compound step1 Step 1: Boc Deprotection (HCl in Dioxane) start->step1 intermediate Intermediate Amine Salt ((4-methylpiperidin-4-yl)methanamine) step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 reagent Carboxylic Acid Fragment + Coupling Agent (T3P) reagent->step2 product Final Orexin Antagonist step2->product

Caption: Synthetic workflow for antagonist preparation.

Step 1: Boc Group Deprotection

Rationale: The Boc group must be removed to unmask the primary amine, making it available for the subsequent amide bond formation. Strong acid is used to facilitate this process via a mechanism that generates gaseous byproducts, driving the reaction to completion.[9]

  • Materials & Reagents:

    • This compound

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

    • Nitrogen or Argon gas supply

    • Round-bottom flask and magnetic stirrer

  • Procedure:

    • Dissolve 1.0 equivalent of this compound in a minimal amount of 1,4-dioxane in a round-bottom flask under a nitrogen atmosphere.

    • To the stirring solution, add 4.0 to 5.0 equivalents of 4M HCl in 1,4-dioxane dropwise at room temperature. Note: Gas evolution (CO₂) will be observed.[9]

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[11]

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting (4-methylpiperidin-4-yl)methanamine hydrochloride is typically used in the next step without further purification.

Step 2: Amide Coupling to Synthesize the Final Antagonist

Rationale: Amide bond formation is a cornerstone of drug synthesis. Here, we couple the newly deprotected amine with a suitable carboxylic acid fragment representative of those found in known DORAs. A coupling agent like T3P (Propylphosphonic Anhydride) is used to activate the carboxylic acid, facilitating its reaction with the amine.

  • Materials & Reagents:

    • (4-methylpiperidin-4-yl)methanamine hydrochloride (from Step 1)

    • A representative carboxylic acid (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key fragment in suvorexant synthesis)[12]

    • Propylphosphonic Anhydride (T3P), 50% solution in ethyl acetate

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 1.2 equivalents of the carboxylic acid fragment in anhydrous DCM.

    • Add 1.0 equivalent of the amine hydrochloride salt from Step 1 to the suspension.

    • Add 3.0 equivalents of DIPEA to the mixture to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes.

    • Slowly add 1.5 equivalents of the T3P solution to the stirring mixture at room temperature.

    • Allow the reaction to stir for 12-24 hours. Monitor progress by LC-MS.[11]

    • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography on silica gel to yield the final antagonist.

Protocol 2: In Vitro Orexin Receptor Binding Assay

Rationale: A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.[1] This assay measures the ability of our newly synthesized, unlabeled antagonist to compete with a high-affinity radiolabeled ligand for binding to the orexin receptor.

G prep Prepare Serial Dilutions of Synthesized Antagonist setup Incubate in 96-well Plate: - hOX2R Membranes - [3H]-Radioligand - Test Antagonist prep->setup filter Filtration (Separate Bound vs. Free Radioligand) setup->filter wash Wash Filter Plate filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis (IC50 → Ki Calculation) measure->analyze

Caption: Experimental workflow for the in vitro antagonist binding assay.[1]

  • Materials & Reagents:

    • Membranes from HEK293 or CHO cells stably expressing the human orexin 2 receptor (hOX2R).[1]

    • Radioligand: e.g., [³H]-EMPA (a selective OX2R antagonist).[1][13]

    • Synthesized antagonist (test compound)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

    • 96-well filter plates (e.g., glass fiber filters).[1]

    • Microplate scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare a series of dilutions of the synthesized antagonist in the assay buffer.

    • Reaction Setup: In a 96-well plate, combine the following for a final volume of 200 µL per well:

      • hOX2R membranes (e.g., 2-5 µg protein/well).[1]

      • Radioligand at a fixed concentration near its Kd value (e.g., ~1.5 nM [³H]-EMPA).[1]

      • Varying concentrations of the test antagonist.

      • Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (with a high concentration of a known unlabeled antagonist, e.g., 10 µM suvorexant).

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to trap the membranes with bound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measurement: Allow the filters to dry, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test antagonist. This data is then plotted on a semi-log graph to generate a dose-response curve, from which the IC₅₀ value is determined. The IC₅₀ is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

The IC₅₀ value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the affinity of the compound for the receptor; a lower Ki indicates higher binding affinity. By performing the assay with both OX1R and OX2R, the selectivity of the antagonist can be determined.

ParameterCompound A (Hypothetical)Suvorexant (Reference)
hOX1R Ki (nM) 15.20.55
hOX2R Ki (nM) 5.80.35
Selectivity (OX1/OX2) 2.61.6

This table contains representative data for illustrative purposes.

A lower Ki value signifies a more potent antagonist. The selectivity ratio indicates the preference for one receptor subtype over the other. A value close to 1, as seen for both compounds, indicates a dual antagonist.

Conclusion

This compound is a strategically vital building block in the development of orexin receptor antagonists. Its pre-installed, protected amine on a piperidine scaffold streamlines complex synthetic routes. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel antagonist candidates and subsequently quantify their primary pharmacological attribute—receptor binding affinity. This integrated approach of targeted synthesis and in-vitro validation is fundamental to the discovery and optimization of new medicines for the treatment of insomnia and other disorders linked to the orexin system.

References

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  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

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  • Mangion, I. K., Sherry, B. D., Yin, J., & Fleitz, F. J. (2012). Enantioselective synthesis of a dual orexin receptor antagonist. Organic Letters, 14(13), 3458–3461. Retrieved from [Link]

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  • Li, J., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules, 28(7), 3209. Retrieved from [Link]

  • Zhu, Z., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters, 9(5), 451-456. Retrieved from [Link]

  • Kytka, J., et al. (2020). Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. International Journal of Molecular Sciences, 21(18), 6829. Retrieved from [Link]

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  • Norman, M. H. (2014). Discovery and Development of Orexin Receptor Antagonists as Therapeutics for Insomnia. Journal of Medicinal Chemistry, 57(1), 13-29. Retrieved from [Link]

  • Li, J., et al. (2025). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Scientific Reports, 15(1), 12345. Retrieved from [Link]

  • ResearchGate. (2025). A systematic review and network meta-analysis lemborexant vs suvorexant for insomnia. Retrieved from [Link]

  • Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of Anti-Insomnia Drug Suvorexant. Semantic Scholar. Retrieved from [Link]

  • Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of Anti-Insomnia Drug Suvorexant. Heterocycles, 102(4), 742-748. Retrieved from [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in....
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  • Chemspace. (n.d.). The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. Retrieved from [Link]

  • Roecker, A. J., & Coleman, P. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. Current Topics in Medicinal Chemistry, 14(2), 221-233. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). The Essential Role of 4-Methylpiperidine in Modern Chemical Industries. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • Heifetz, A., et al. (2020). Structure-based development of a subtype-selective orexin 1 receptor antagonist. Proceedings of the National Academy of Sciences, 117(30), 17973-17980. Retrieved from [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Malherbe, P., et al. (2009). Biochemical and behavioural characterization of EMPA, a novel high-affinity, selective antagonist for the OX2 receptor. British Journal of Pharmacology, 156(8), 1326-1341. Retrieved from [Link]

  • Nozawa, D., et al. (2020). Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia. Bioorganic & Medicinal Chemistry, 28(14), 115489. Retrieved from [Link]

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Protocol for the Boc Deprotection of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate to yield (4-methylpiperidin-4-yl)methanamine. This transformation is a critical step in various synthetic routes within pharmaceutical and materials science research. We present two robust, field-proven protocols utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane, respectively. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, process optimization strategies, and critical safety considerations.

Introduction: The Strategic Role of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to protect amine functionalities. Its widespread use stems from its stability under a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments. Crucially, the Boc group can be readily and selectively cleaved under acidic conditions, an orthogonality that is frequently exploited in multi-step synthetic campaigns.[1]

The deprotection of this compound is a key transformation for accessing the primary amine, (4-methylpiperidin-4-yl)methanamine. This product serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents where the piperidine motif is a common pharmacophore.

This document provides a comprehensive guide to performing this deprotection on a laboratory scale, with a focus on ensuring high yield, purity, and reproducibility.

Reaction Mechanism and Kinetics

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1] This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1] This carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide and the desired free amine.[1] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding amine salt as the final product.[1]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent. This can often be mitigated by the use of scavengers, such as anisole or thioanisole, although for this specific substrate, it is generally not required.

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_cation t-Bu+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt + H+ H_plus H+ X_minus X-

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method often depends on the desired salt form of the final product and the compatibility of other functional groups in the molecule, if any.

Materials and Equipment
Material/EquipmentSpecifications
Starting MaterialThis compound
Reagent 1Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)
Reagent 24.0 M Hydrogen Chloride in 1,4-Dioxane
SolventsDichloromethane (DCM), Anhydrous; 1,4-Dioxane, Anhydrous
Work-up ReagentsSaturated aq. Sodium Bicarbonate (NaHCO₃), Diethyl Ether
Analytical ToolsTLC plates (Silica gel 60 F₂₅₄), LC-MS, NMR Spectrometer
GlasswareRound-bottom flasks, magnetic stirrer, dropping funnel, etc.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a rapid and highly effective method, typically providing the trifluoroacetate salt of the product.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10.0 eq) dropwise to the stirred solution. Caution: The addition of TFA can be exothermic.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product, being more polar, will have a lower Rf value on TLC.[2]

  • Work-up (Isolation of TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt of (4-methylpiperidin-4-yl)methanamine and can often be used in the next step without further purification.

  • Work-up (Isolation of free amine): To obtain the free amine, dissolve the residue in a minimal amount of water and cool to 0 °C. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is >10. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

TFA_Deprotection_Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (10 eq) Cool->Add_TFA React Stir at RT for 1-3h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup_Salt Concentrate in vacuo to get TFA salt Monitor->Workup_Salt Complete Workup_Free_Amine Basic work-up (NaHCO3) and extraction Workup_Salt->Workup_Free_Amine End Isolated Product Workup_Salt->End Workup_Free_Amine->End

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and directly yields the hydrochloride salt of the product, which is often a crystalline solid and easier to handle.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add a 4.0 M solution of HCl in 1,4-dioxane (10.0 eq).

  • Reaction: Stir the resulting suspension or solution at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the hydrochloride salt of the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt as a solid. The product can be triturated with diethyl ether to remove any non-polar impurities.

Process Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient acid or reaction time.Increase the equivalents of acid or prolong the reaction time. Gentle warming (to 40-50 °C) can be considered but may increase side products.[3]
Low Yield Product loss during work-up.Ensure complete extraction during the basic work-up. For highly water-soluble amine salts, consider alternative isolation techniques like lyophilization.
Formation of Side Products Alkylation by t-butyl cation.While less common for this substrate, consider adding a scavenger like anisole (5% v/v) to the reaction mixture.[1]

Safety and Handling

Trifluoroacetic Acid (TFA):

  • Hazards: TFA is a strong, corrosive acid. It can cause severe skin and eye burns and is harmful if inhaled.[4][5][6]

  • Handling: Always handle TFA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[6][7]

  • Spills: Neutralize small spills with sodium bicarbonate before cleaning up. For larger spills, follow institutional safety protocols.

  • Disposal: Dispose of TFA waste as hazardous chemical waste according to local regulations.[4]

4.0 M HCl in 1,4-Dioxane:

  • Hazards: This is a corrosive and flammable solution. 1,4-Dioxane is a suspected carcinogen.[8]

  • Handling: Handle in a fume hood, away from ignition sources. Wear appropriate PPE.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Characterization of the Product

The final product, (4-methylpiperidin-4-yl)methanamine, should be characterized to confirm its identity and purity.

  • ¹H NMR: The disappearance of the characteristic singlet for the tert-butyl protons of the Boc group at ~1.4 ppm is a clear indicator of successful deprotection.[2]

  • LC-MS: Confirms the molecular weight of the deprotected product.

  • TLC: The product will have a significantly lower Rf value compared to the starting material due to its increased polarity.[2]

Conclusion

The Boc deprotection of this compound is a straightforward yet critical transformation. The protocols detailed in this application note, utilizing either TFA in DCM or HCl in 1,4-dioxane, provide reliable and efficient methods for obtaining the desired (4-methylpiperidin-4-yl)methanamine product. Careful attention to reaction monitoring, appropriate work-up procedures, and stringent safety practices will ensure a successful outcome.

References

  • Astech Ireland. Safety Data Sheet: Trifluoroacetic acid (TFA). Available from: [Link].

  • New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID. Available from: [Link].

  • Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. Available from: [Link].

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link].

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link].

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link].

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link].

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link].

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link].

  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. Available from: [Link].

  • Reddit. Boc De-protection : r/Chempros. Available from: [Link].

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analytical methods for "tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Methods for the Characterization and Quantification of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the essential analytical methodologies for the characterization, purity assessment, and quantification of this compound. This compound is a key building block in modern medicinal chemistry, particularly as an intermediate in the synthesis of complex pharmaceutical agents.[1] The presence of both a piperidine scaffold and a tert-butyloxycarbonyl (Boc) protecting group necessitates robust analytical control to ensure identity, purity, and stability throughout the drug development lifecycle.[1] This guide is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical justifications for method selection and detailed, field-tested protocols for immediate application.

Introduction and Compound Profile

This compound (CAS No: 1158759-03-5) is a bifunctional organic molecule. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties, while the Boc group is a crucial amine-protecting group in multi-step organic synthesis.[1] Consequently, verifying the structural integrity and purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

The analytical challenge lies in employing methods that can unambiguously confirm its structure, separate it from potential starting materials and by-products, and quantify it with high precision. This note details protocols for Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and High-Performance Liquid Chromatography (HPLC) with UV detection for purity and assay determination.

Table 1: Compound Properties

Property Value
IUPAC Name This compound[2]
Synonyms 4-(Boc-aminomethyl)-4-methylpiperidine, Tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate[2]
CAS Number 1158759-03-5
Molecular Formula C₁₂H₂₄N₂O₂[2]
Molecular Weight 228.33 g/mol [2]

| SMILES | CC1(CCNCC1)CNC(=O)OC(C)(C)C[2] |

Analytical Characterization Workflow

A comprehensive analysis of a pharmaceutical intermediate like this follows a logical progression from structural confirmation to quantitative purity assessment. The workflow ensures that the material meets all specifications before being advanced to the next stage of synthesis.

Analytical_Workflow cluster_0 Structural Verification cluster_1 Purity & Assay NMR NMR Spectroscopy (¹H, ¹³C) - Identity Confirmation - Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) - Molecular Weight Verification NMR->MS Confirm MW HPLC HPLC-UV - Purity Determination - Assay vs. Standard MS->HPLC Assess Purity GC GC-MS - Volatile Impurities - Residual Solvents MS->GC Release Material Release for Next Step HPLC->Release Final QC Check Synthesis Synthesized Material Synthesis->NMR Primary ID

Caption: Comprehensive analytical workflow for intermediate release.

Methodologies and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

Expertise & Rationale: NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon framework of the molecule. For this compound, NMR is essential to confirm the presence and connectivity of the key functional groups: the tert-butyl group, the carbamate linkage, the methyl group, and the piperidine ring structure, including the crucial CH₂ bridge between the carbamate nitrogen and the C4 of the piperidine ring.

While specific spectral data for this exact compound is not widely published, data for the closely related isomer tert-butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7) is available and serves as an excellent reference point.[3][4] The key differentiator for the target analyte will be the signals corresponding to the N-CH₂-C moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
C(CH₃)₃ (Boc) ~1.45 (s, 9H) ~28.4 Characteristic singlet for 9 equivalent protons of the tert-butyl group.
C (CH₃)₃ (Boc) - ~79.5 Quaternary carbon of the Boc group.
C=O (Carbamate) - ~156.0 Carbonyl carbon chemical shift typical for carbamates.
CH ₃ (Piperidine) ~1.05 (s, 3H) ~22.0 Methyl group protons on the quaternary C4 of the piperidine ring.
CH ₂ (Piperidine) ~1.5-1.7 (m, 4H) & ~2.7-2.9 (m, 4H) ~35.0 & ~48.0 Diastereotopic protons of the piperidine ring adjacent to carbon and nitrogen.
C 4 (Piperidine) - ~34.0 Quaternary carbon at position 4 of the piperidine ring.
N-CH ₂-C4 ~3.10 (d, 2H) ~50.0 Key Signal: Methylene protons adjacent to the carbamate nitrogen.
NH (Carbamate) ~4.80 (br s, 1H) - Broad singlet for the carbamate proton, may exchange with D₂O.

| NH (Piperidine) | ~1.60 (br s, 1H) | - | Broad singlet for the secondary amine proton of the piperidine ring. |

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program.

    • Set a spectral width of approximately 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Rationale: MS is a powerful technique for confirming the molecular weight of a compound. It is most effectively used when coupled with a chromatographic separation technique like LC or GC. Electrospray Ionization (ESI) is a soft ionization technique ideal for LC-MS, typically yielding the protonated molecule [M+H]⁺. Electron Ionization (EI), used in GC-MS, is a higher-energy technique that provides characteristic fragmentation patterns useful for structural confirmation and library matching.

Mass_Spec_Fragmentation cluster_frags Key EI Fragments Parent [C₁₂H₂₄N₂O₂]⁺ MW = 228.18 F1 Loss of tert-butyl [M - C₄H₉]⁺ m/z = 171 Parent->F1 - 57 Da F2 Loss of isobutylene [M - C₄H₈]⁺ m/z = 172 Parent->F2 - 56 Da F3 Base Peak [C₆H₁₃N]⁺ m/z = 99 (Piperidine fragment) Parent->F3 Cleavage F4 [C₄H₉]⁺ m/z = 57 Parent->F4 Cleavage

Caption: Predicted key fragmentation pathways in EI-MS.

Protocol 2: LC-MS Analysis

Rationale: LC-MS with ESI is the preferred method for non-volatile or thermally labile compounds, providing robust molecular weight confirmation with minimal sample degradation.

Table 3: LC-MS Protocol Parameters

Parameter Setting
LC System Agilent 1260 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold for 2 min
Flow Rate 0.4 mL/min
Injection Volume 1 µL
Column Temp. 40 °C
MS System Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Mode ESI, Positive
Scan Range m/z 50 - 500

| Expected Ion | [M+H]⁺ = 229.2 |

Protocol 3: GC-MS Analysis

Rationale: GC-MS is excellent for assessing volatile impurities and can be used for the main analyte if it is sufficiently thermally stable. The Boc group can sometimes be susceptible to thermal degradation in the GC inlet.

Table 4: GC-MS Protocol Parameters

Parameter Setting
GC System Agilent 8890 GC or equivalent[5]
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm[5]
Carrier Gas Helium, 1.2 mL/min constant flow[5]
Inlet Temp. 250 °C (Splitless)
Oven Program 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min
MS System Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV[5]
Source Temp. 230 °C[5]
Scan Range m/z 40 - 450
Expected [M]⁺ m/z = 228.2

| Key Fragments | m/z = 171, 99, 57 |

High-Performance Liquid Chromatography (HPLC-UV): Purity and Assay

Expertise & Rationale: HPLC with UV detection is the workhorse of pharmaceutical analysis for purity determination and quantitative assay. While the analyte lacks a strong chromophore, the carbamate functional group allows for adequate detection at low UV wavelengths (e.g., 200-215 nm). This method is designed to separate the main component from starting materials, reagents, and degradation products.

Trustworthiness: Method validity is established through system suitability testing. Before sample analysis, a standard solution is injected to verify that the system meets predefined criteria for parameters like retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates. This ensures that the separation is efficient and the results are reliable.

Protocol 4: HPLC Purity Method

Table 5: HPLC-UV Protocol Parameters

Parameter Setting
HPLC System Standard analytical HPLC with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 210 nm

| Sample Prep. | Dissolve sample in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL. |

Data Analysis: Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. The orthogonal application of NMR for structural identity, MS for molecular weight confirmation, and HPLC for purity and assay ensures a comprehensive quality assessment. These protocols are designed to be directly implemented in a research or quality control laboratory setting, providing scientists with the tools needed to confidently evaluate this critical pharmaceutical intermediate.

References

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved January 6, 2026, from [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate | C12H24N2O2 | CID 70650847. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved January 6, 2026, from [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

  • tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a key intermediate in pharmaceutical synthesis. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate means of assessing the purity of this compound. This document provides a comprehensive guide, including the scientific rationale for the chosen chromatographic conditions, a step-by-step analytical protocol, and a complete method validation procedure based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Importance of Purity in Pharmaceutical Intermediates

This compound is a bifunctional molecule incorporating a piperidine ring and a tert-butoxycarbonyl (Boc)-protected amine. This structural motif makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method is essential for quality control throughout the drug development process.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This application note details an RP-HPLC method coupled with UV detection, which is particularly suitable for the analysis of carbamate-containing compounds.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of this compound is crucial for developing an effective HPLC method.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[4][5]
Molecular Weight 228.33 g/mol [4][5]
Predicted pKa 12.75 ± 0.20
Structure A piperidine ring with a methyl group at the 4-position, and a methylcarbamate group also at the 4-position, with the carbamate nitrogen protected by a tert-butyl group.[4][5]

The presence of the carbamate group provides a chromophore that allows for UV detection, albeit at lower wavelengths. The basic piperidine nitrogen and the overall polarity of the molecule guide the selection of the stationary and mobile phases for effective chromatographic separation.

Recommended HPLC Methodology: A Scientifically-Grounded Approach

The selection of the HPLC parameters is based on the chemical nature of the analyte and established principles of reversed-phase chromatography.

Rationale for Method Selection
  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is ideal for separating moderately polar to non-polar compounds like our target analyte. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase.

  • C18 Column: A C18 (octadecylsilane) column is a versatile and robust choice, providing excellent retention and separation for a wide range of organic molecules.[2][6]

  • Gradient Elution: A gradient of water and acetonitrile is employed to ensure the elution of compounds with a range of polarities within a reasonable timeframe, leading to sharper peaks and improved resolution.

  • Mobile Phase Modifier: 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape and reproducibility. TFA acts as an ion-pairing agent, masking the free silanol groups on the silica-based stationary phase and protonating the basic piperidine nitrogen, which results in more symmetrical peaks. While the Boc protecting group can be acid-labile, the low concentration of TFA in the mobile phase and the short residence time on the column generally do not cause significant degradation during the analysis.[7]

  • UV Detection: The carbamate functional group exhibits UV absorbance at low wavelengths. Detection at 210 nm provides sufficient sensitivity for the analysis of the main component and potential impurities.[2]

Proposed Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10)

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent (90:10 Water:Acetonitrile with 0.1% TFA): Mix 900 mL of Mobile Phase A with 100 mL of Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the conditions outlined in Table 3.2.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a high percentage of the organic mobile phase (e.g., 90% acetonitrile) before storing it in an appropriate solvent.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is crucial to ensure its reliability for its intended purpose.[2][8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank (diluent) to demonstrate that there are no interfering peaks at the retention time of the analyte.

    • Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the degradation products do not co-elute with the main peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the standard stock solution, covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.[10]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare spiked samples by adding known amounts of the reference standard to a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.[10][11]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[11]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[12]

    • This can be achieved by injecting a series of diluted solutions of the reference standard.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., varying the percentage of acetonitrile by ± 2%)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and purity).

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not significantly deviate from the results obtained under the original conditions.

Visualization of Workflows

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A & B) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution (1 mg/mL) inject_std Inject Standard (System Suitability) prep_standard->inject_std prep_sample Prepare Sample Solution (1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate Method_Validation_Logic cluster_parameters Validation Parameters cluster_precision_types Precision Sub-types start Analytical Method Validation (ICH Q2) specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness report Validation Report specificity->report linearity->report accuracy->report repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq->report robustness->report repeatability->report intermediate->report

Caption: Logical flow of the method validation process.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. The scientific rationale behind the selection of each parameter ensures a high-quality separation, while the comprehensive validation protocol, grounded in ICH guidelines, establishes the trustworthiness and accuracy of the results. This method is suitable for routine quality control in both research and manufacturing environments, contributing to the overall quality assurance of pharmaceutical development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Piperidin-4-yl-carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidin-4-yl-carbamates in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Among its many derivatives, piperidin-4-yl-carbamates have emerged as a particularly valuable structural motif. This scaffold is a key building block in the synthesis of numerous therapeutic agents, including inhibitors of Janus kinase (JAK), serotonin receptor agents, and CCR5 antagonists for anti-HIV therapies.[2][3] The carbamate functionality at the 4-position of the piperidine ring often plays a crucial role in establishing key binding interactions with biological targets, enhancing metabolic stability, and modulating physicochemical properties to improve drug-like characteristics.

The transition from laboratory-scale synthesis to large-scale industrial production of these vital intermediates presents a unique set of challenges. These include the need for cost-effective and readily available starting materials, robust and reproducible reaction conditions, high-yielding synthetic transformations, and scalable purification methods that ensure the final product meets stringent purity requirements. Furthermore, process safety is of paramount importance, necessitating a thorough understanding of reaction thermodynamics and potential hazards.

This comprehensive guide provides a detailed examination of a field-proven, scalable synthetic route to piperidin-4-yl-carbamates, focusing on the underlying chemical principles, practical experimental protocols, and critical process considerations for safe and efficient large-scale production.

Synthetic Strategy: A Multi-Step Approach to High-Purity Piperidin-4-yl-carbamates

A robust and widely adopted strategy for the large-scale synthesis of piperidin-4-yl-carbamates, particularly N-Boc-4-aminopiperidine, involves a multi-step sequence commencing from N-benzyl-4-piperidone. This approach is favored for its use of relatively inexpensive starting materials and its amenability to industrial-scale operations. The overall synthetic workflow can be conceptually divided into three key stages:

  • Reductive Amination: Formation of the crucial C-N bond at the 4-position of the piperidine ring.

  • Carbamate Formation: Installation of the desired carbamate protecting group on the newly introduced amino functionality.

  • Deprotection: Removal of the N-benzyl protecting group to yield the final piperidin-4-yl-carbamate.

This strategic sequencing allows for the selective functionalization of the piperidine ring and facilitates purification at intermediate stages, ultimately leading to a high-purity final product.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Carbamate Formation cluster_2 Stage 3: Deprotection N-benzyl-4-piperidone N-benzyl-4-piperidone Raney-Ni / H2 Raney-Ni / H2 N-benzyl-4-piperidone->Raney-Ni / H2 Ammonia Ammonia Ammonia->Raney-Ni / H2 1-benzylpiperidin-4-amine 1-benzylpiperidin-4-amine Raney-Ni / H2->1-benzylpiperidin-4-amine Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate 1-benzylpiperidin-4-amine->Di-tert-butyl dicarbonate tert-butyl (1-benzylpiperidin-4-yl)carbamate tert-butyl (1-benzylpiperidin-4-yl)carbamate Di-tert-butyl dicarbonate->tert-butyl (1-benzylpiperidin-4-yl)carbamate Pd/C / H2 Pd/C / H2 tert-butyl (1-benzylpiperidin-4-yl)carbamate->Pd/C / H2 tert-butyl (1-benzylpiperidin-4-yl)carbamate->Pd/C / H2 4-N-Boc-aminopiperidine 4-N-Boc-aminopiperidine Pd/C / H2->4-N-Boc-aminopiperidine

Figure 1: Overall synthetic workflow for the large-scale production of 4-N-Boc-aminopiperidine.

Detailed Protocols and Methodologies

Part 1: Synthesis of 1-benzylpiperidin-4-amine via Reductive Amination

This initial step is critical as it establishes the key amino functionality at the 4-position of the piperidine ring. The choice of reductive amination is predicated on its efficiency and the use of readily available and cost-effective reagents.

Protocol:

  • Reactor Preparation: To a suitable pressure reactor, charge N-benzyl-4-piperidone and methanol (2 volumes).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add Raney-Ni (10% by weight of the starting material) to the reactor at a temperature of 25-35 °C.

  • Ammonia Introduction: Purge the reactor with nitrogen gas and then introduce ammonia gas into the reaction mixture, maintaining the temperature below 10 °C.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 2-3 kg/cm ² and heat the reaction mixture to 75-80 °C for 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.

  • Work-up: Cool the reaction mixture to 25-35 °C and filter off the Raney-Ni catalyst. The catalyst should be handled with care as it can be pyrophoric. Wash the catalyst cake with methanol.

  • pH Adjustment and Extraction: Neutralize the filtrate with concentrated hydrochloric acid and then adjust the pH to 13.0-13.5 with a caustic lye solution. Extract the product into toluene.

  • Isolation: Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain 1-benzylpiperidin-4-amine as a pale yellow oily liquid.

ParameterValue
Starting Material N-benzyl-4-piperidone
Reagents Methanol, Ammonia, Raney-Ni, Hydrogen
Temperature 75-80 °C
Pressure 2-3 kg/cm ²
Typical Yield >90%
Purity (by GC) >99%

Table 1: Key process parameters for the reductive amination of N-benzyl-4-piperidone.

Part 2: Synthesis of tert-butyl (1-benzylpiperidin-4-yl)carbamate

The introduction of the tert-butoxycarbonyl (Boc) group serves to protect the amino functionality during subsequent synthetic manipulations and is a common strategy in pharmaceutical synthesis.

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 1-benzylpiperidin-4-amine in an appropriate solvent such as dichloromethane or toluene.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.2 equivalents) to the solution. An organic base like triethylamine may be added to scavenge the acid formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at ambient temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.

ParameterValue
Starting Material 1-benzylpiperidin-4-amine
Reagents Di-tert-butyl dicarbonate, Triethylamine (optional)
Solvent Dichloromethane or Toluene
Temperature Ambient
Typical Yield >95%

Table 2: Key process parameters for the Boc-protection of 1-benzylpiperidin-4-amine.

Part 3: Synthesis of 4-N-Boc-aminopiperidine via Catalytic Hydrogenation

The final step involves the debenzylation of the piperidine nitrogen to yield the desired product. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its clean nature and high efficiency.

Protocol:

  • Reactor Charging: Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate in methanol in a pressure reactor.[4]

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (wet, typically 50% water content to mitigate pyrophoricity) to the reactor.[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas and stir the reaction mixture. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Filtration and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-N-Boc-aminopiperidine as an off-white crystalline powder.[3]

ParameterValue
Starting Material tert-butyl (1-benzylpiperidin-4-yl)carbamate
Reagents Palladium on Carbon (Pd/C), Hydrogen
Solvent Methanol
Temperature 40-50 °C
Pressure 3-5 kg/cm ²
Typical Yield >98%
Purity (by HPLC) >99.5%

Table 3: Key process parameters for the debenzylation of tert-butyl (1-benzylpiperidin-4-yl)carbamate.

Process Safety Considerations

The large-scale synthesis of piperidin-4-yl-carbamates involves several potential hazards that must be carefully managed to ensure safe operation.

  • Hydrogenation: The use of hydrogen gas under pressure presents a significant flammability and explosion risk. Reactors must be properly rated for pressure and equipped with appropriate safety relief systems. The working area should be well-ventilated and free of ignition sources.

  • Catalyst Handling: Both Raney-Ni and Pd/C are pyrophoric, especially when dry and exposed to air. They should always be handled wet and under an inert atmosphere. Proper procedures for catalyst filtration and disposal are essential.

  • Exothermic Reactions: The carbamate formation step can be exothermic. The rate of addition of di-tert-butyl dicarbonate should be controlled, and adequate cooling should be available to maintain the desired reaction temperature. A runaway reaction could lead to over-pressurization of the reactor.[5]

  • Reagent Toxicity: Many of the reagents used, such as ammonia and organic solvents, are toxic and/or flammable. Appropriate personal protective equipment (PPE) should be worn, and operations should be conducted in well-ventilated areas or in closed systems.

Alternative Synthetic Approaches

While the presented route is robust, other methods for the synthesis of piperidin-4-yl-carbamates have been developed, each with its own advantages and disadvantages.

  • From Isonipecotate: An alternative route starts from isonipecotate and utilizes a Curtius rearrangement as the key step to introduce the amino group.[6] This method can be advantageous for accessing derivatives with substitution at other positions on the piperidine ring.

  • Direct Carboxylation: More recent methods explore the direct carboxylation of amines using carbon dioxide as a C1 source, which is a more environmentally benign approach.[7][8] However, the scalability and economic viability of these methods for this specific target molecule are still under development.

G cluster_main Decision Point: Synthetic Route Selection cluster_A_pros_cons Route A: Pros & Cons cluster_B_pros_cons Route B: Pros & Cons cluster_C_pros_cons Route C: Pros & Cons Start Start Route_A Reductive Amination of N-benzyl-4-piperidone Start->Route_A Established & Scalable Route_B Isonipecotate via Curtius Rearrangement Start->Route_B Alternative Substitutions Route_C Direct Carboxylation with CO2 Start->Route_C Green Chemistry Approach A_Pros Pros: - High Yield - Cost-effective - Proven Scalability Route_A->A_Pros A_Cons Cons: - Use of Benzyl Protecting Group - Hydrogenation Required Route_A->A_Cons B_Pros Pros: - Access to Diverse Derivatives Route_B->B_Pros B_Cons Cons: - Potentially Longer Route - Use of Azide Reagents Route_B->B_Cons C_Pros Pros: - Atom Economical - Environmentally Friendly Route_C->C_Pros C_Cons Cons: - Scalability May Be Limited - May Require Specific Catalysts Route_C->C_Cons

Figure 2: Comparison of synthetic routes to piperidin-4-yl-carbamates.

Conclusion

The large-scale synthesis of piperidin-4-yl-carbamates is a critical undertaking in the production of numerous active pharmaceutical ingredients. The presented multi-step synthesis, beginning with the reductive amination of N-benzyl-4-piperidone, represents a well-established, high-yielding, and scalable approach. By carefully controlling reaction parameters, implementing robust purification strategies, and adhering to strict safety protocols, high-purity piperidin-4-yl-carbamates can be manufactured efficiently and safely to meet the demands of the pharmaceutical industry. Continued innovation in synthetic methodology, particularly in the area of green chemistry, will undoubtedly lead to even more efficient and sustainable processes in the future.

References

  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. Available at: [Link]

  • ResearchGate. (2021). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]

  • Muzzio, D., & Fisher, E. (2019). Identification of Significant Process Safety Risks in the Preparation of Methyl-N-cyanocarbamate. Organic Process Research & Development, 23(7), 1533-1538. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Popov, I. S., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Sustainable Chemistry & Engineering, 11(50), 18275-18282. Available at: [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Available at: [Link]

  • ResearchGate. (n.d.). An example of multistep synthesis of carbamate. Available at: [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available at: [Link]

  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Available at: [Link]

  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

  • ResearchGate. (n.d.). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Available at: [Link]

  • Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Available at: [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • PubMed Central. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available at: [Link]

  • PubMed. (n.d.). Scalable purification of bacteriophages preparations. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate . This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maximize your synthesis yield and purity. This molecule is a crucial building block in medicinal chemistry, valued for its piperidine scaffold which is a common feature in many pharmaceutical agents.[1][2]

Core Synthesis Overview

The most direct and widely adopted method for synthesizing this compound is the N-protection of the primary amine of (4-methylpiperidin-4-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting amines as it is stable under many reaction conditions but can be readily removed with acid.[3][4]

The fundamental reaction proceeds as follows:

Synthesis_Workflow cluster_reagents Reagents SM (4-methylpiperidin-4-yl)methanamine (Starting Amine) Reaction Reaction Mixture SM->Reaction Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Product This compound (Target Product) Reaction->Product Boc Protection Troubleshooting_Flowchart Start Low Yield or Impure Product CheckReagents 1. Validate Reagents - Fresh Boc₂O? - Amine as free base? Start->CheckReagents CheckConditions 2. Review Conditions - Correct Solvent? - Base Added? - Temp (0°C -> RT)? CheckReagents->CheckConditions Reagents OK ReagentSol Use fresh reagents. Add base. CheckReagents->ReagentSol Problem Found CheckMonitoring 3. Analyze In-Process Control - TLC shows full conversion? - Correct Rf for product? CheckConditions->CheckMonitoring Conditions OK ConditionSol Use dry DCM/THF. Add TEA. Control Temp. CheckConditions->ConditionSol Problem Found Purification 4. Optimize Purification - Acid wash in workup? - Correct column conditions? CheckMonitoring->Purification Reaction Complete MonitoringSol Increase reaction time or add more Boc₂O (0.1 eq). CheckMonitoring->MonitoringSol Problem Found Success High Yield & Purity Purification->Success Purification OK PurificationSol Incorporate acid wash. Optimize solvent gradient. Purification->PurificationSol Problem Found ReagentSol->Start ConditionSol->Start MonitoringSol->Start PurificationSol->Start

Sources

Technical Support Center: Chromatographic Purification of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of "tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and structurally related compounds. Our goal is to equip you with the expertise and practical insights to overcome common chromatographic hurdles, ensuring the highest purity of your target molecule.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C₁₂H₂₄N₂O₂[1]Relatively small molecule.
Molecular Weight 228.33 g/mol [1]Suitable for standard chromatographic techniques.
Structure Contains a basic piperidine ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group.[2][3]The basicity of the piperidine nitrogen can lead to strong interactions with acidic stationary phases like silica, causing peak tailing. The Boc group is sensitive to strong acids and can be unintentionally cleaved.[4][5][6]
Polarity Considered a polar compound due to the presence of two nitrogen atoms and two oxygen atoms.[7][8]May exhibit poor retention on traditional reversed-phase columns and strong retention on normal-phase columns.[9]
Solubility Generally soluble in organic solvents but may have limited solubility in non-polar solvents like hexanes.[10]Affects sample preparation and the choice of loading solvent for chromatography.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues you may face during the purification of this compound.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Question: I'm purifying my compound on a silica gel column using a hexane/ethyl acetate gradient, but I'm observing significant peak tailing. What causes this and how can I fix it?

Answer:

Peak tailing of basic compounds like your piperidine derivative on silica gel is a classic problem.[5][6] It arises from the strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal chromatographic process where a portion of your compound is more strongly retained, resulting in a "tailing" peak.

Here are several effective strategies to mitigate this issue:

  • Mobile Phase Modification: The most common and often simplest solution is to add a basic modifier to your eluent.[6]

    • Triethylamine (TEA): Adding 0.1-1% (v/v) of triethylamine to your mobile phase is a widely used technique. The TEA, being a stronger base, will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and leading to a more symmetrical peak shape.[6]

    • Ammonia: For more polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective when used as part of the mobile phase (e.g., dichloromethane/methanol/ammonia).[6][7]

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for amines as it minimizes the acidic interactions that cause tailing.[6]

    • Deactivated Silica Gel: You can deactivate silica gel by treating it with a base before packing your column. This can be done by slurrying the silica with your mobile phase containing the basic modifier (e.g., TEA) before packing.

Troubleshooting_Peak_Tailing start Peak Tailing Observed in Normal-Phase decision1 Modify Mobile Phase? start->decision1 solution1a Add Triethylamine (0.1-1%) to Eluent decision1->solution1a Yes solution1b Use Ammonia in Methanol (for polar systems) decision2 Alternative Stationary Phase? decision1->decision2 No end_node Symmetrical Peak Achieved solution1a->end_node solution1b->end_node solution2a Use Basic or Neutral Alumina decision2->solution2a Yes solution2b Use Deactivated Silica Gel decision2->solution2b solution2a->end_node solution2b->end_node

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

Issue 2: Compound Instability or Low Recovery from Silica Gel Column

Question: I suspect my compound is degrading on the silica gel column, as my recovery is very low. What could be happening and what are my options?

Answer:

While the Boc protecting group is generally stable to silica gel, some highly sensitive compounds can degrade on acidic surfaces.[7] The acidic nature of silica can sometimes catalyze the removal of the acid-labile Boc group, especially with prolonged exposure during a slow chromatographic run.[11]

Here is a systematic approach to address this:

  • Confirm Instability: Before making significant changes, confirm that your compound is indeed unstable on silica. You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If you see a new spot (likely the deprotected amine at the baseline) or significant streaking, your compound is not stable.[7]

  • Chromatography on Deactivated Silica: As mentioned previously, deactivating the silica with a base like triethylamine can reduce its acidity and prevent compound degradation.[6]

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina is a less acidic alternative to silica and is often a good choice for acid-sensitive compounds.[6]

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a suitable alternative.

  • Consider an Alternative Chromatographic Mode: If normal-phase chromatography proves problematic, switching to a different mode of separation is a powerful strategy.

    • Reversed-Phase (RP) Chromatography: This technique separates compounds based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[12] Your compound, being polar, may elute early, but with proper method development, excellent purification can be achieved. Caution: Avoid using acidic mobile phase modifiers like trifluoroacetic acid (TFA) in high concentrations, as this can cleave the Boc group.[4] If an acid is necessary for peak shape, use a weaker acid like formic acid or acetic acid at low concentrations (e.g., 0.1%).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are poorly retained in reversed-phase.[13][14][15] It uses a polar stationary phase (like silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[9][13]

Compound_Instability_Troubleshooting cluster_alternatives Alternative Chromatographic Modes start Low Recovery/Suspected Degradation on Silica Gel step1 Confirm Instability with TLC Test start->step1 decision1 Compound Unstable? step1->decision1 solution1 Use Deactivated Silica or Alumina decision1->solution1 Yes solution2 Switch to Reversed-Phase (RP) Chromatography (Caution with acid) end_node Improved Recovery and Purity decision1->end_node No, investigate other loss sources solution3 Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) solution1->end_node solution2->end_node solution3->end_node

Caption: Decision tree for addressing compound instability on silica gel.

Issue 3: Unintentional Removal of the Boc Protecting Group

Question: After my purification, I see a significant amount of the deprotected amine in my final product. I'm using reversed-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA. What is causing this?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to strong acids.[2][16] Trifluoroacetic acid (TFA), even at 0.1%, can be acidic enough to cause partial or complete cleavage of the Boc group, especially if the fractions are allowed to stand for extended periods before the solvent is removed.[4] The problem is exacerbated during solvent evaporation, as the concentration of the non-volatile TFA increases, leading to further deprotection.[4]

Here's how to prevent unwanted Boc deprotection:

  • Avoid Strong Acids:

    • Replace TFA with a weaker acid like formic acid or acetic acid (typically at 0.1%). These are generally less aggressive towards the Boc group while still being effective at improving peak shape for basic analytes.

    • Consider using a buffered mobile phase , such as ammonium acetate or ammonium formate, to maintain a less acidic pH.[4]

  • Prompt Work-up of Fractions: If you must use TFA, work up your collected fractions immediately. Neutralize the acid by adding a small amount of a mild base (e.g., a saturated solution of sodium bicarbonate) during the work-up, followed by extraction of your product.

  • Lyophilization (Freeze-Drying): If your compound is soluble in a water/acetonitrile or water/t-butanol mixture, lyophilization is an excellent method for solvent removal. It allows for the sublimation of volatile acids like TFA along with the solvent, preventing the increase in acid concentration that occurs during rotary evaporation.[4]

  • Mixed-Mode Chromatography: This advanced technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[17][18][19] This can provide excellent retention and peak shape for basic compounds like yours without the need for harsh acidic modifiers, thus preserving the Boc group.[18] Mixed-mode chromatography is highly compatible with mass spectrometry.[18]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
  • Stationary Phase: Silica gel (230-400 mesh).[20]

  • Mobile Phase Preparation:

    • Choose an appropriate solvent system based on TLC analysis (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • To the chosen solvent system, add 0.5% (v/v) of triethylamine.

  • Column Packing:

    • Wet pack the column using the prepared mobile phase.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution: Run the chromatography using the prepared mobile phase, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the solvent.

Protocol 2: Reversed-Phase HPLC with a Mildly Acidic Modifier
  • Stationary Phase: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[21]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Develop a suitable gradient based on analytical injections (e.g., a linear gradient from 5% to 95% B over 20 minutes).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a 1:1 mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram.

  • Solvent Removal: Combine the pure fractions and remove the solvent. For acid-sensitive compounds, lyophilization is the preferred method.

References

  • Mixed-Mode Chromatography and St
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.
  • Application Notes and Protocols for the Purification of Boc-Aminooxy-PEG4-CH2-Boc Conjugates - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmP50o2TEo2_jlBDbuARtdct94Ey4itKi0h6IqBhWCgVsGu-WI11C1z_57exbRACB6gG GwI3WF-ebgbvV2mSeJbVsDcnDdK2joU5TmpxQDkTnnIe58X5pdlfFtOTGA8cDN50ZsJWlpWo3KXJbCszz3YLCR252sOb1hOUYWFOOFJf90KyNfFrPO9UkhHJUaq4SnQGw_sgrReAiDQIGeJIizpKQbx-pj0y6HN3teRfDwqyuIqq31wHEG]( GwI3WF-ebgbvV2mSeJbVsDcnDdK2joU5TmpxQDkTnnIe58X5pdlfFtOTGA8cDN50ZsJWlpWo3KXJbCszz3YLCR252sOb1hOUYWFOOFJf90KyNfFrPO9UkhHJUaq4SnQGw_sgrReAiDQIGeJIizpKQbx-pj0y6HN3teRfDwqyuIqq31wHEG)
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Evolution of Mixed-Mode Chrom
  • Polar Compounds | SIELC Technologies.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Stability of N-BOC-group during RP-chrom
  • (PDF)
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • (PDF)
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019.
  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - ACS Public
  • How do I purify ionizable organic amine compounds using flash column chrom
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • What can I use to purify polar reaction mixtures? - Biotage.
  • Application Note: A Robust HILIC Chromatography Method for the Separ
  • 163271-08-7(tert-Butyl (4-methylpiperidin-4-yl)
  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent.
  • Tert-butyl methyl(piperidin-4-yl)
  • tert-Butyl (4-methylpiperidin-4-yl)
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchG
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • tert-Butyl (piperidin-4-ylmethyl)
  • Protecting Groups for Amines: Carbam
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Public
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery.
  • Flash column of very polar amine without access to reverse phase silica? - Reddit.
  • tert-butyl N-[(4-fluoropiperidin-4-yl)
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
  • This compound | 1158759-03-5 | IWB75903 - Biosynth.
  • 163271-08-7|tert-Butyl (4-methylpiperidin-4-yl)
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.
  • tert-butyl N-((4-methylpiperidin-4-yl)methyl)

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Technical Support Center: Boc Protection of 4-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-tert-butoxycarbonyl (Boc) protection of 4-methylpiperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth troubleshooting advice grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common issues encountered during the Boc protection of 4-methylpiperidine. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Q1: My Boc protection of 4-methylpiperidine is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I fix it?

A1: An incomplete reaction is the most frequent challenge and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

Underlying Causes & Mechanistic Insights:

The Boc protection of a secondary amine like 4-methylpiperidine involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc)₂O reagent.[1] While the reaction can proceed without a base, its role is to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts that form.[2] An inefficient reaction points to a breakdown in this fundamental mechanism.

  • Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the piperidinium salt that forms in situ, slowing down the regeneration of the free, nucleophilic amine.

  • Reagent Decomposition: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose, especially under acidic or strongly alkaline conditions, or at elevated temperatures.[3] This reduces the effective concentration of your acylating agent.

  • Steric Hindrance: While the methyl group at the 4-position of the piperidine ring does not typically pose significant steric hindrance, other bulky substituents on your derivative might. Steric bulk can slow the approach of the amine to the (Boc)₂O.[4]

  • Poor Solubility: If your 4-methylpiperidine derivative is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous, leading to slow and incomplete conversion.[5][6]

Troubleshooting Workflow:

Here is a systematic approach to diagnose and solve the issue of an incomplete reaction.

G cluster_0 Troubleshooting Low Yield Start Low Yield of N-Boc-4-methylpiperidine Check_Reagents Verify Reagent Quality (Boc)₂O & Base Start->Check_Reagents Check_Reagents->Start Reagents Degraded (Use Fresh) Optimize_Base Optimize Base (Stronger, Non-nucleophilic) Check_Reagents->Optimize_Base Reagents OK Optimize_Solvent Improve Solubility (Change Solvent System) Optimize_Base->Optimize_Solvent Increase_Equiv Increase (Boc)₂O Equivalents (1.1-1.5 eq) Optimize_Solvent->Increase_Equiv Monitor_TLC Monitor Reaction by TLC/LC-MS Increase_Equiv->Monitor_TLC Monitor_TLC->Optimize_Base Incomplete Success Reaction Complete Monitor_TLC->Success Complete

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocols for Optimization:

  • Verify Reagent Integrity:

    • Use fresh, high-quality (Boc)₂O. It should be a colorless solid or liquid.[3] Due to its potential for pressure buildup from slow decomposition to CO₂, it is often sold in plastic bottles.[7]

    • Ensure your base (e.g., triethylamine, diisopropylethylamine) is dry and free of acidic impurities.

  • Optimize the Base and Solvent System:

    • Base Selection: While triethylamine (TEA) is common, for sterically hindered or less nucleophilic amines, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be more effective.[1] 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.

    • Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are standard solvents.[8] If solubility is an issue, consider using acetonitrile or a mixed solvent system. For zwitterionic substrates, aqueous conditions with a base like sodium bicarbonate may be necessary.[6]

  • Adjust Stoichiometry and Temperature:

    • Increase the equivalents of (Boc)₂O from the typical 1.1 eq to 1.3-1.5 eq to drive the reaction to completion.

    • Most Boc protections proceed well at room temperature.[8] Gentle heating (e.g., to 40 °C) can be beneficial, but avoid high temperatures which can decompose the (Boc)₂O.[3]

Q2: I am observing a significant amount of a di-acylated byproduct. Why is this happening and how can I prevent it?

A2: The formation of a di-acylated byproduct, while less common with secondary amines, can occur and typically points to reactive intermediates or contaminants.

Underlying Causes & Mechanistic Insights:

The expected product is the N-tert-butoxycarbonyl derivative. A di-acylated product implies a second acylation event.

  • Urea Formation: If the (Boc)₂O has partially decomposed to form isocyanate, this can react with the starting amine to form a urea byproduct.

  • Reaction with Byproducts: The tert-butyl carbonate intermediate formed during the reaction can, under certain conditions, act as an acylating agent.[1]

Preventative Measures:

  • High-Quality Reagents: This is the most critical factor. Use fresh (Boc)₂O to minimize the presence of isocyanate contaminants.

  • Controlled Addition: Add the (Boc)₂O solution dropwise to the solution of the amine and base at 0 °C before allowing the reaction to warm to room temperature. This maintains a low instantaneous concentration of the acylating agent.

  • Choice of Base: A non-nucleophilic base like DIPEA is less likely to participate in side reactions compared to a more nucleophilic one.

Q3: The work-up of my reaction is difficult, and I'm losing my product as an emulsion or due to its water solubility. What is a robust work-up procedure?

A3: A challenging work-up often arises from the amphiphilic nature of the product or the formation of salts. A well-designed work-up is crucial for maximizing isolated yield.

Optimized Work-up Protocol:

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture and quench any remaining (Boc)₂O by adding a small amount of aqueous ammonium chloride or water.

  • Phase Separation: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with:

    • 1 M HCl (or 5% citric acid) to remove the base (e.g., TEA, DIPEA) and any unreacted starting material.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.[9]

    • Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Pro-Tip for Water-Soluble Products: If your N-Boc-4-methylpiperidine derivative exhibits significant water solubility, perform multiple extractions (3-5 times) with your organic solvent. In some cases, a back-extraction of the combined aqueous layers can recover additional product.

Section 2: Experimental Protocols & Data

Standard Protocol for Boc Protection of 4-Methylpiperidine

This protocol serves as a reliable starting point for the Boc protection of 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 4-methylpiperidine (1.0 equivalent) in anhydrous DCM.

  • Add TEA or DIPEA (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • To this solution, add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, proceed with the optimized work-up procedure described in Q3.

Comparative Data: Choice of Base and Solvent

The selection of base and solvent can significantly impact reaction efficiency. The following table summarizes typical observations.

BaseSolventTypical Reaction TimeObservations
Triethylamine (TEA)Dichloromethane (DCM)2-4 hoursStandard conditions, generally good yields.[9]
DIPEADichloromethane (DCM)2-4 hoursRecommended for sterically hindered derivatives.
Sodium BicarbonateDioxane/Water4-12 hoursUseful for substrates with poor organic solubility.
DMAP (catalytic)Acetonitrile1-3 hoursAccelerates the reaction significantly.

Section 3: Mechanistic Overview

A clear understanding of the reaction mechanism is essential for effective troubleshooting.

G cluster_0 Boc Protection Mechanism Amine 4-Methylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Electrophile) Boc2O->Intermediate Product_H Protonated Product Intermediate->Product_H Collapse & Loss of t-butyl carbonate Byproducts t-BuOH + CO₂ + [Base-H]⁺ Intermediate->Byproducts Byproduct Formation Product N-Boc-4-methylpiperidine Product_H->Product Deprotonation Base Base (e.g., TEA) Base->Product

Caption: Mechanism of Boc protection of a secondary amine.

The reaction is initiated by the nucleophilic attack of the secondary amine of 4-methylpiperidine on one of the carbonyl carbons of (Boc)₂O.[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and a tert-butoxide anion.[1] The base then removes the proton from the newly formed N-Boc-4-methylpiperidinium species to yield the final neutral product and the protonated base.[1][2]

References

  • BenchChem. (n.d.). Comparing the efficacy of different bases in N-Boc protection reactions.
  • Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • BenchChem. (n.d.). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

Sources

improving reaction conditions for "tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate , a key building block in modern medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis is presented as a reliable two-step process, starting from the commercially available precursor, 4-cyano-4-methylpiperidine.

Overall Synthetic Pathway

The synthesis of the target molecule is efficiently achieved through two primary transformations: the reduction of a nitrile to a primary amine, followed by the selective Boc-protection of this newly formed amine.

Synthetic_Pathway cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Selective Boc-Protection 4-cyano-4-methylpiperidine 4-cyano-4-methylpiperidine amine_intermediate (4-methylpiperidin-4-yl)methanamine 4-cyano-4-methylpiperidine->amine_intermediate  LiAlH4, THF or H2, Raney Ni final_product This compound amine_intermediate->final_product  (Boc)2O, CH2Cl2 or similar aprotic solvent start Starting Material start->4-cyano-4-methylpiperidine Troubleshooting_Boc_Protection Start Low Yield or Impure Product in Boc-Protection Step CheckTLC Analyze crude product by TLC/LC-MS. Identify major species. Start->CheckTLC DiBoc Major impurity is di-Boc product? CheckTLC->DiBoc UnreactedSM Major impurity is unreacted starting material? CheckTLC->UnreactedSM Other Other side reactions? CheckTLC->Other Sol_DiBoc1 Reduce (Boc)2O to 1.0 eq. DiBoc->Sol_DiBoc1 Yes Sol_Unreacted1 Increase reaction time. UnreactedSM->Sol_Unreacted1 Yes Sol_Other Consult literature for alternative Boc-protection protocols. Consider purification by crystallization. Other->Sol_Other Yes Sol_DiBoc2 Add (Boc)2O slowly at 0 °C. Sol_DiBoc1->Sol_DiBoc2 Sol_DiBoc3 Avoid base catalysts (e.g., Et3N, DMAP). Sol_DiBoc2->Sol_DiBoc3 Sol_Unreacted2 Slightly increase (Boc)2O to 1.1 eq. Sol_Unreacted1->Sol_Unreacted2 Sol_Unreacted3 Ensure quality of (Boc)2O. Sol_Unreacted2->Sol_Unreacted3

Technical Support Center: Stability of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the success of your experiments.

Introduction to the Molecule and the Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical intermediates.[1] The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the primary amine, allowing for selective reactions elsewhere in the molecule.[2] However, the inherent lability of the Boc group to acidic conditions, which is by design, can also present challenges during synthesis and purification, leading to premature deprotection or unwanted side reactions.[3] This guide will address these potential issues head-on.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection under acidic conditions?

A1: The deprotection of a Boc-protected amine is essentially an acid-catalyzed carbamate hydrolysis.[4] The process unfolds in a series of steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid (e.g., TFA or HCl).[5] This initial protonation is a key step as it makes the carbamate a better leaving group.

  • Carbocation Formation: The protonated carbamate undergoes cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free primary amine.[7]

  • Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.

This well-established mechanism is crucial for understanding potential side reactions and for optimizing deprotection protocols.[5][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the acidic treatment of this compound.

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in your reaction mixture, as observed by TLC, LC-MS, or NMR.

  • Low yield of the desired deprotected amine.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Acid The deprotection reaction is acid-catalyzed. An inadequate amount of acid will result in slow or incomplete conversion.[3]Increase the equivalents of acid. For TFA, a common condition is 20-50% v/v in a solvent like dichloromethane (DCM). For HCl, a 4M solution in dioxane is often effective.[3]
Low Reaction Temperature While many Boc deprotections proceed readily at room temperature, sterically hindered substrates may require more energy to overcome the activation barrier.[8]If the reaction is sluggish at 0°C or room temperature, consider gradually increasing the temperature. Monitor the reaction closely to avoid degradation of other sensitive functional groups.
Short Reaction Time The kinetics of deprotection can vary depending on the substrate and reaction conditions.Extend the reaction time and monitor the progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
Steric Hindrance The quaternary carbon at the 4-position of the piperidine ring in this compound may introduce some steric hindrance, potentially slowing down the reaction compared to less hindered amines.[9]Prolonged reaction times or a slight increase in temperature may be necessary. In some cases, switching to a stronger acid system might be beneficial.
Issue 2: Formation of Side Products

Symptoms:

  • Appearance of unexpected spots on your TLC plate.

  • Additional peaks in your LC-MS or NMR spectra, indicating impurities.

Primary Culprit: The tert-Butyl Cation

The main cause of side product formation is the highly reactive tert-butyl cation generated during the deprotection process.[6] This carbocation is an electrophile and can react with any available nucleophiles in the reaction mixture.

Common Side Reaction: tert-Butylation

The deprotected amine product itself can act as a nucleophile, leading to N-tert-butylation. Other nucleophilic functional groups within your molecule can also be susceptible to this side reaction.

Mitigation Strategies:

Strategy Mechanism of Action Practical Implementation
Use of Scavengers Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your desired product.[10]Common scavengers include anisole, thioanisole, or triethylsilane. Add 1-2 equivalents of the scavenger to the reaction mixture at the start of the deprotection.
Choice of Acid and Solvent The stability of the tert-butyl cation can be influenced by the reaction medium.While TFA in DCM is common, using HCl in dioxane or methanol can sometimes alter the reactivity profile and minimize side reactions. The choice is often substrate-dependent and may require empirical optimization.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol outlines a general procedure for the deprotection of this compound using trifluoroacetic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the amine.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or ethyl acetate (optional, as co-solvent)

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add the 4M solution of HCl in 1,4-dioxane (typically a large excess, e.g., 10-20 equivalents).

  • Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting amine hydrochloride salt can often be used in the next step without further purification.

Visualization of Workflows

General Boc Deprotection Workflow

Caption: A generalized workflow for the acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Logic for Incomplete Deprotection

Incomplete_Deprotection_Troubleshooting Start {Incomplete Deprotection Detected} Check_Acid Check Acid Is the acid concentration/equivalents sufficient? Start->Check_Acid Check_Time_Temp Check Reaction Time & Temperature Has the reaction run long enough at an appropriate temperature? Check_Acid:f1->Check_Time_Temp Yes Solution_Acid Increase Acid Concentration or Equivalents Check_Acid:f1->Solution_Acid No Consider_Sterics Consider Steric Hindrance Is the substrate sterically hindered? Check_Time_Temp:f1->Consider_Sterics Yes Solution_Time_Temp Increase Reaction Time and/or Temperature Check_Time_Temp:f1->Solution_Time_Temp No Solution_Sterics Prolong Reaction Time, Increase Temperature, or Use a Stronger Acid System Consider_Sterics:f1->Solution_Sterics Yes

Caption: A decision-making diagram for troubleshooting incomplete Boc deprotection reactions.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). A Mild Method for the Deprotection of N-Boc-Protected Amines. Organic Letters, 6(2), 213-215.
  • BenchChem Technical Support Team. (2025, December). A Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)
  • BenchChem Technical Support Team. (2025, December). Stability issues with Tos-O-C4-NH-Boc under acidic conditions. BenchChem.
  • Liu, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3351-3354.
  • Gil, L. F., et al. (2006). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Tourwé, D., et al. (2001). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 57(32), 6947-6955.
  • Reddit discussion on N-Boc deprotection. (2024, February 27). r/Chempros.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • O'Donnell, M. J., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Kumar, S., et al. (2017). Piperazine/DBU: an efficient Fmoc deprotection reagent for solid phase peptide synthesis. RSC Advances, 7(74), 46971-46977.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Der Pharma Chemica. (n.d.).
  • Guidechem. (n.d.). tert-Butyl (4-methylpiperidin-4-yl)
  • MDPI. (n.d.). A Brønsted Acidic Deep Eectic Solvent for N-Boc Deprotection.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, August 7).
  • ACS Publications. (n.d.). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
  • Organic Chemistry Portal. (n.d.).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.

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avoiding overalkylation in N-alkyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<R&D_TEAM> <SENIOR_APPLICATION_SCIENTIST>

Mitigating Overalkylation in the Synthesis of N-Alkyl Carbamates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with overalkylation during the synthesis of N-alkyl carbamates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selectivity

N-alkylation of carbamates is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active molecules. The carbamate functional group serves both as a key structural motif and as a versatile protecting group for amines.[1][2] However, a frequent and frustrating side reaction is overalkylation, where the desired mono-alkylated product reacts further to yield a di-alkylated species. This not only consumes valuable starting material and reagents but also complicates purification, ultimately impacting yield and efficiency.

This guide will delve into the mechanistic factors that govern selectivity and provide actionable strategies to favor the formation of the desired mono-N-alkylated carbamate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab.

Q1: I'm observing a significant amount of di-alkylated product in my reaction. How can I improve selectivity for mono-alkylation?

A1: Overalkylation is a common challenge, particularly with primary carbamates.[3] The root cause often lies in the relative nucleophilicity of the starting carbamate anion versus the mono-alkylated product. Here are several parameters to adjust:

  • Stoichiometry is Key: Carefully control the stoichiometry of your reagents. It is often beneficial to use the alkylating agent as the limiting reagent or in a slight excess (e.g., 1.05-1.1 equivalents).[3] This minimizes the availability of the alkylating agent to react with the mono-alkylated product.

  • Slow Addition & Temperature Control: Adding the alkylating agent slowly, especially at lower temperatures, can significantly enhance selectivity.[3] This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant (and often more reactive) primary carbamate anion. High temperatures increase reaction rates indiscriminately and can exacerbate overalkylation.[4]

  • Choice of Base: The strength of the base is critical. A very strong base can lead to a high concentration of the carbamate anion, which can increase the rate of both the first and second alkylation. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).[4] Cesium carbonate, in particular, has been shown to be highly effective in promoting selective mono-N-alkylation of carbamates.[5][6][7]

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions, which may increase the rate of overalkylation.[4] Consider experimenting with less polar solvents to temper the reaction rate.

Q2: My reaction is sluggish, but increasing the temperature leads to a mixture of products. What are my options?

A2: This is a classic selectivity versus reactivity dilemma. Here's how to approach it:

  • Increase Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one, such as an alkyl bromide or iodide. The general order of reactivity for alkyl halides is I > Br > Cl.[3]

  • Use a Catalytic Additive: The addition of a catalytic amount of an iodide source, such as tetrabutylammonium iodide (TBAI), can significantly increase the rate of reaction, especially when using alkyl chlorides or bromides.[3] TBAI facilitates an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[3] Interestingly, TBAI has also been reported to help minimize overalkylation, possibly by stabilizing the carbamate anion.[1][8]

  • Alternative Alkylation Methods: If direct alkylation with an alkyl halide is proving problematic, consider alternative synthetic strategies:

    • Reductive Amination: This powerful method involves the reaction of the carbamate with an aldehyde or ketone in the presence of a reducing agent.[9][10][11][12] This approach can be highly selective for mono-alkylation and avoids the use of alkyl halides.

    • Mitsunobu Reaction: This reaction allows for the N-alkylation of carbamates using an alcohol. It proceeds with inversion of configuration at the alcohol's stereocenter and occurs under mild, neutral conditions, making it compatible with a wide range of functional groups.[13][14][15][16]

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the synthesis of N-aryl carbamates.[17][18][19][20][21]

Q3: I'm working with a sterically hindered substrate. How can I improve my yields?

A3: Steric hindrance around the carbamate nitrogen or the electrophilic carbon of the alkylating agent can significantly slow down the reaction.[3][22][23] Here are some strategies to overcome this:

  • Increase Reaction Temperature and Time: Providing more thermal energy can help overcome the higher activation energy barrier imposed by steric hindrance.[3] You may also need to prolong the reaction time, sometimes up to 48-72 hours.[3]

  • More Reactive Reagents: As mentioned before, using a more reactive alkylating agent (alkyl iodide) or adding a catalyst like TBAI can be beneficial.

  • Consider Alternative Methods: For particularly challenging sterically hindered substrates, methods like the Mitsunobu reaction or reductive amination may offer a more viable path forward.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of N-alkylation of carbamates?

A: The N-alkylation of a carbamate typically proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the carbamate N-H by a base to form a carbamate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) to form the N-alkylated carbamate and a salt byproduct.

Q: Why is the carbamate nitrogen less basic than an amine nitrogen?

A: The lone pair of electrons on the nitrogen atom in a carbamate is delocalized through resonance with the adjacent carbonyl group.[1][2] This delocalization reduces the electron density on the nitrogen, making it less available to act as a base (i.e., to donate its lone pair to a proton).[24] This reduced basicity is a key feature of carbamates and is why they are often used as protecting groups for amines.

Q: How does the structure of the carbamate affect its reactivity?

A: The electronic and steric properties of the substituents on the carbamate can significantly influence its reactivity.

  • Electronic Effects: Electron-withdrawing groups on the carbamate can further decrease the nucleophilicity of the nitrogen, potentially slowing down the alkylation reaction. Conversely, electron-donating groups can increase nucleophilicity.[25]

  • Steric Hindrance: Bulky groups on either the carbamate or the alkylating agent can impede the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction.[22][23]

Visualizing the Reaction: Mono- vs. Di-alkylation

The following diagram illustrates the desired mono-alkylation pathway and the competing overalkylation side reaction.

G cluster_0 Reaction Pathway Start Primary Carbamate (R-NH-COOR') Anion Carbamate Anion (R-N(-)-COOR') Start->Anion Deprotonation Mono Desired Product: Mono-alkylated Carbamate (R-N(R'')-COOR') Anion->Mono S_N2 Attack Di_Anion Mono-alkylated Carbamate Anion Mono->Di_Anion Deprotonation (undesired) Di Side Product: Di-alkylated Carbamate (R-N(R'')2-COOR') Di_Anion->Di Second S_N2 Attack (Overalkylation) AlkylatingAgent Alkylating Agent (R''-X) Base Base

Caption: Reaction scheme for N-alkylation of carbamates.

Summary of Key Parameters for Selective Mono-Alkylation

ParameterRecommendation for SelectivityRationale
Stoichiometry Use alkylating agent as the limiting reagent (1.0-1.1 eq).[3]Minimizes the concentration of the electrophile available for the second alkylation.
Temperature Lower temperatures are generally preferred.[4]Slows down the overall reaction rate, allowing for better control and selectivity.
Rate of Addition Slow, dropwise addition of the alkylating agent.[3]Maintains a low instantaneous concentration of the electrophile.
Base Use a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃).[4][5][6][7]Avoids excessively high concentrations of the highly reactive carbamate anion.
Alkylating Agent Choose reactivity appropriate for the substrate (I > Br > Cl).[3]Balances reactivity with the need for controlled alkylation.
Catalyst Add catalytic TBAI with less reactive alkyl halides.[1][3][8]Increases the rate of the desired reaction without significantly accelerating overalkylation.

Experimental Protocols

Protocol 1: Cesium Carbonate Mediated Selective N-Alkylation

This protocol is adapted from methodologies that have demonstrated high selectivity for mono-alkylation.[5][6][7]

  • Reaction Setup: To a solution of the primary carbamate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) is added cesium carbonate (1.5-2.0 eq) and tetrabutylammonium iodide (TBAI, 0.1-0.2 eq).

  • Addition of Alkylating Agent: The alkylating agent (1.05-1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination for N-Alkyl Carbamate Synthesis

This method provides an excellent alternative to direct alkylation.[9][10][11][12]

  • Imine/Enamine Formation: The carbamate (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., dichloroethane, methanol, or THF). A dehydrating agent, such as magnesium sulfate or molecular sieves, may be added.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. SYNTHESIS, 2008(11), 1679–1681. Available at: [Link]

  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 116(1), 444-486. Available at: [Link]

  • Request PDF. (n.d.). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Retrieved from [Link]

  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Salvatore, R. N., et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 42(39), 6929-6931. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • American Chemical Society. (n.d.). Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • American Chemical Society. (n.d.). Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides | The Journal of Organic Chemistry. Retrieved from [Link]

  • Request PDF. (n.d.). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Substituent effects on the barrier to carbamate C–N rotation. Retrieved from [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Efficient and Selective N-Alkylation of Carbamates in the Presence of Cs2CO3 and TBAI. Retrieved from [Link]

  • YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • AWS. (n.d.). Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration is Substituent-Depend. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates | ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. Retrieved from [Link]

  • Request PDF. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbamate | CH2NO2- | CID 276. Retrieved from [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • eScholarship. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of Piperidin-4-yl-carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidin-4-yl-carbamates. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical pharmaceutical building block. Piperidin-4-yl-carbamates, particularly the tert-butyl carbamate (N-Boc) protected form, are versatile intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, CCR5 antagonists for anti-HIV activity, and agents targeting the central nervous system.[1][2][3][4]

This document provides in-depth, field-proven insights into scalable synthetic routes, answers to frequently asked questions, and robust troubleshooting guides to overcome common experimental hurdles.

Overview of Primary Synthetic Pathways

The scalable synthesis of piperidin-4-yl-carbamates, most commonly tert-butyl (piperidin-4-yl)carbamate, can be approached via several strategic routes. The choice of pathway often depends on the starting material availability, cost, scale, and safety considerations. The three most prevalent strategies are:

  • Route A: Direct Protection. This is often the most straightforward approach, involving the direct acylation of 4-aminopiperidine with a suitable chloroformate or anhydride, such as di-tert-butyl dicarbonate ((Boc)₂O).

  • Route B: Reductive Amination. This pathway typically starts from a protected piperidin-4-one derivative, such as N-Boc-piperidin-4-one or N-benzyl-piperidin-4-one, which undergoes reductive amination.[5][6]

  • Route C: Multi-Step Synthesis with Debenzylation. A common industrial route involves using N-benzyl-4-piperidone as a cost-effective starting material, followed by amination/carbamoylation and a final deprotection step to remove the benzyl group via catalytic hydrogenation.[7][8]

G cluster_0 Common Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Final Product 4-Aminopiperidine 4-Aminopiperidine Direct Protection Direct Protection 4-Aminopiperidine->Direct Protection e.g., (Boc)₂O N-Protected-4-piperidone N-Protected- 4-piperidone Reductive Amination Reductive Amination N-Protected-4-piperidone->Reductive Amination e.g., NH₃, H₂/Raney-Ni N-Benzyl-4-piperidone N-Benzyl-4-piperidone Carbamoylation Carbamoylation N-Benzyl-4-piperidone->Carbamoylation 1. Form Imine 2. Reduction Piperidin-4-yl-carbamate Piperidin-4-yl-carbamate Direct Protection->Piperidin-4-yl-carbamate Reductive Amination->Piperidin-4-yl-carbamate N-Benzyl-N'-Boc-\n4-aminopiperidine N-Benzyl-N'-Boc- 4-aminopiperidine Carbamoylation->N-Benzyl-N'-Boc-\n4-aminopiperidine Catalytic\nDebenzylation Catalytic Debenzylation Catalytic\nDebenzylation->Piperidin-4-yl-carbamate N-Benzyl-N'-Boc-\n4-aminopiperidine->Catalytic\nDebenzylation H₂, Pd/C

Caption: Key synthetic routes to piperidin-4-yl-carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective and scalable route for producing tert-butyl (piperidin-4-yl)carbamate (4-N-Boc-aminopiperidine)?

For large-scale manufacturing, a multi-step synthesis starting from N-benzylpiperidin-4-one is often the most viable process.[5][6] This starting material is generally more affordable and readily available in bulk compared to 4-aminopiperidine or N-Boc-4-piperidone. The synthesis involves reductive amination, followed by Boc protection of the 4-amino group, and subsequent debenzylation via catalytic hydrogenation.[7][9] While this route involves more steps, the low cost of the initial raw materials makes it economically advantageous for industrial production.[6]

Q2: I need to synthesize a specific carbamate derivative (e.g., methyl or ethyl). Can I adapt the protocols for N-Boc protection?

Absolutely. The fundamental reaction is the acylation of the 4-amino group of piperidine. Instead of using di-tert-butyl dicarbonate ((Boc)₂O), you would use the corresponding chloroformate, such as methyl chloroformate or ethyl chloroformate. The reaction is typically carried out in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated. It is crucial to control the temperature, as chloroformates are highly reactive.

Q3: What are the primary safety concerns when performing a catalytic hydrogenation for debenzylation at scale?

Catalytic hydrogenation, especially at a large scale, carries significant safety risks that must be rigorously managed:

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The reaction must be conducted in a specialized pressure reactor (autoclave) designed for hydrogenation, within a well-ventilated area or a fume hood rated for explosive gases.

  • Catalyst Pyrophoricity: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air after the reaction.[6] The catalyst should always be handled while wet with solvent (e.g., methanol, water).[7] Filtration to remove the catalyst should be done carefully, ensuring the filter cake does not dry out. The filter cake is often washed with water before disposal.

  • Pressure: The reactor must be rated for the intended hydrogen pressure and regularly inspected.

Q4: Why is the Boc group so commonly used for protecting the piperidine nitrogen?

The tert-butoxycarbonyl (Boc) group is favored for several reasons. It is highly effective at deactivating the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions. Crucially, the Boc group is stable under a wide range of reaction conditions but can be removed easily and cleanly under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent), which are orthogonal to many other protecting groups. This selectivity is paramount in complex, multi-step syntheses common in drug development.

Troubleshooting Guide

Problem 1: Low yield during the catalytic debenzylation of tert-butyl (1-benzylpiperidin-4-yl)carbamate.

  • Potential Cause 1: Catalyst Inactivity/Poisoning. The palladium catalyst is sensitive to poisoning by various functional groups or impurities, such as sulfur compounds, which can drastically reduce its activity. The starting material or solvent may contain trace impurities.

  • Solution:

    • Use High-Purity Reagents: Ensure the starting material and solvent (typically methanol or ethanol) are of high purity.

    • Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the weight percentage of the Pd/C catalyst (e.g., from 5% to 10% w/w relative to the substrate) can help overcome minor poisoning issues.[6]

    • Check Hydrogen Source: Ensure the hydrogen gas is of high purity.

  • Potential Cause 2: Insufficient Hydrogen Pressure or Agitation. On a larger scale, ensuring efficient mass transfer of hydrogen gas to the catalyst surface is critical.

  • Solution:

    • Optimize Pressure: While many reactions proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50-100 psi) in a suitable pressure vessel will increase the concentration of dissolved hydrogen and accelerate the reaction rate.

    • Ensure Vigorous Stirring: Efficient agitation is required to keep the catalyst suspended and ensure good contact between the substrate, hydrogen, and catalyst.

  • Potential Cause 3: Incomplete Reaction. The reaction may stall before reaching completion.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS to check for the disappearance of the starting material.

    • Extend Reaction Time: These reactions can sometimes be slow, requiring 12 hours or more for completion.[7]

    • Filter and Add Fresh Catalyst: If the reaction has stalled, it may be possible to filter the mixture (carefully, keeping the catalyst wet) and add a fresh portion of the catalyst.

G cluster_troubleshoot Troubleshooting Steps start Low Yield in Debenzylation q1 Is Starting Material Consumed? (Check by TLC/LC-MS) start->q1 action1 Increase H₂ Pressure & Agitation Speed q1->action1 No action4 Investigate Work-up & Purification Losses q1->action4 Yes action2 Extend Reaction Time (e.g., 12-24h) action1->action2 action3 Check Catalyst Quality & Increase Loading action2->action3 end_incomplete Outcome: Incomplete Reaction action3->end_incomplete end_loss Outcome: Product Loss During Isolation action4->end_loss

Caption: Troubleshooting workflow for low debenzylation yield.

Problem 2: Formation of side products during the Boc-protection of 4-aminopiperidine.

  • Potential Cause: Di-Bocylation or Reaction at the Piperidine Nitrogen. If 4-aminopiperidine is used as the free base, over-reaction can occur, leading to protection at both the 4-amino group and the piperidine ring nitrogen.

  • Solution:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of (Boc)₂O (typically 1.05-1.1 equivalents).

    • Optimize Reaction Conditions: Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature).[10] Using a biphasic system (e.g., dichloromethane/water) with a mild base like sodium bicarbonate can improve selectivity for the more nucleophilic primary amine.

    • pH Control: Maintaining a slightly basic pH can help ensure the ring nitrogen remains protonated and less reactive, favoring reaction at the exocyclic amine.

Problem 3: Difficulty removing excess 4-aminopiperidine starting material from the 1-alkyl-piperidin-4-ylamine product.

  • Potential Cause: Similar Physical Properties. Both the starting material and the product are basic, polar amines, making separation by standard silica gel chromatography or simple extraction challenging.[11]

  • Solution:

    • Protecting Group Strategy: The most robust solution is to start with N-protected 4-aminopiperidine (e.g., 4-(N-Boc-amino)piperidine). Perform the N-alkylation on the piperidine ring nitrogen first, then deprotect the 4-amino group under acidic conditions. This orthogonal strategy prevents this specific purification issue entirely.

    • Distillation: If the product is sufficiently volatile and thermally stable, fractional distillation under vacuum can be effective if there is a significant boiling point difference.

    • Selective Derivatization/Extraction: One could temporarily protect the primary amine of both compounds with a group like Fmoc, which would make them visible by UV for chromatography.[11] However, this adds extra steps. A carefully controlled acid-base extraction might work if the pKa values of the product and starting material are sufficiently different, but this is often not the case.[11]

Scalable Experimental Protocols

Protocol 1: Scalable Synthesis of tert-Butyl (Piperidin-4-yl)carbamate from 1-Benzylpiperidin-4-one[5][6]

This two-step process is adapted from literature procedures and is suitable for large-scale production.

Step A: Reductive Amination to yield 1-Benzyl-4-aminopiperidine

  • To a pressure reactor, add 1-benzylpiperidin-4-one (1.0 eq), methanol, and Raney-Nickel (approx. 10-15% w/w, handled as a slurry in water).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with ammonia gas (to form the imine in situ), followed by hydrogen gas (e.g., 100-150 psi).

  • Heat the mixture (e.g., to 50-60 °C) and stir vigorously for 8-12 hours, or until hydrogen uptake ceases and reaction completion is confirmed by GC or LC-MS.

  • Cool the reactor to room temperature and carefully vent the excess pressure. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney-Ni catalyst. CAUTION: Do not allow the catalyst filter cake to dry. Wash the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 1-benzyl-4-aminopiperidine, which can be used in the next step or purified further.

Step B: Boc-Protection and Debenzylation

  • Dissolve the crude 1-benzyl-4-aminopiperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0-5 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC or LC-MS.

  • Work up the reaction (e.g., by washing with water and brine) and concentrate the organic phase to obtain crude tert-butyl (1-benzylpiperidin-4-yl)carbamate.

  • Dissolve the crude intermediate in methanol (approx. 10-20 volumes).[7]

  • To a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol%).[7]

  • Add the methanolic solution of the substrate.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously for 12-24 hours at room temperature.[7]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully filter the catalyst through Celite®. CAUTION: Keep the catalyst wet.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized (e.g., from ethyl acetate/hexanes) to yield pure tert-butyl (piperidin-4-yl)carbamate. A yield of approximately 99% for the hydrogenation step has been reported.[7]

Data Summary: Comparison of Synthetic Routes
FeatureRoute A: Direct Protection of 4-AminopiperidineRoute C: From N-Benzyl-4-piperidone
Starting Material 4-AminopiperidineN-Benzyl-4-piperidone
Number of Steps 13 (Reductive amination, Boc-protection, Debenzylation)
Typical Overall Yield High (>90%)Good (70-85%)
Scalability Good, but limited by cost of starting material.Excellent, economically favored for large scale.[6]
Key Reagents (Boc)₂O, BaseRaney-Ni, NH₃, H₂, (Boc)₂O, Pd/C, H₂
Safety/Handling Standard chemical handling.Requires pressure reactor, handling of pyrophoric catalysts (Raney-Ni, Pd/C) and flammable gases (H₂, NH₃).[6][7]
Purification Simple crystallization or extraction.Filtration of catalysts, crystallization.

References

Click to expand
  • Devarasetty, S., Nunna, R., Janni, R., Pothuri, V. V., & Suraparaju, R. R. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
  • Fiveable. (n.d.). Piperidine Definition. Organic Chemistry II Key Term.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Retrieved from [Link]

  • Gao, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3443-3447.
  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine.
  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Zhang, T., et al. (2015). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ChemicalBook. (n.d.). tert-Butyl (1-cyclopentylpiperidin-4-yl)
  • Shtamburg, V. G., et al. (2022).
  • Di Cesare Mannelli, L., et al. (2013). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 56(2), 524-536.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide.
  • Kumar, A., et al. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 55B(1), 74-79.
  • Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Keglevich, G., et al. (2004). Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines. European Journal of Organic Chemistry, 2004(11), 2445-2450.
  • Malaquin, S., et al. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron Letters, 51(22), 2983-2985.
  • Schepetkin, I. A., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 5(5), 466-480.
  • Gassama, A., & Diatta, A. (2015).
  • Li, G., et al. (2024). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • Scott, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Salah, N. (2018).
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • ChemicalBook. (n.d.). 4-N-BOC-Aminopiperidine.
  • Ambeed.com. (n.d.). 73874-95-0 | 4-Boc-Aminopiperidine.
  • TargetMol. (n.d.). 4-(N-Boc-amino)piperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Tice, C. M. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Pieber, B., & Kappe, C. O. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 339–346.
  • BLD Pharm. (n.d.). 108612-54-0|tert-Butyl methyl(piperidin-4-yl)
  • Sigma-Aldrich. (n.d.). Benzyl methyl(piperidin-4-ylmethyl)

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Validation & Comparative

13C NMR analysis of "tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of "tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate"

Introduction: The Structural Sentinel in Modern Synthesis

In the landscape of pharmaceutical and materials science, N-Boc protected piperidine derivatives are indispensable building blocks. "this compound" is a prime example, offering a sterically defined scaffold for the synthesis of complex molecular architectures. Its utility, however, is predicated on its structural integrity and purity. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive, non-destructive technique for verifying its identity, providing an unambiguous fingerprint of the carbon skeleton.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the 13C NMR spectrum of this key intermediate. We will dissect the predicted chemical shifts, offer a comparative analysis against a common structural isomer, and provide a robust experimental protocol for acquiring high-quality data. Our approach is grounded in the fundamental principles that govern 13C NMR, explaining the causality behind spectral observations to empower scientists in their synthetic endeavors.

Pillar 1: Fundamental Principles of 13C NMR Chemical Shifts

A 13C NMR spectrum provides a map of the carbon environments within a molecule. The position of a signal (the chemical shift, δ) is primarily influenced by the local electronic environment of the carbon nucleus.[1] Key factors include:

  • Hybridization: Carbons with sp2 hybridization (like carbonyls and alkenes) are significantly deshielded and appear downfield (110-220 ppm) compared to sp3-hybridized carbons (0-90 ppm).[1]

  • Electronegativity: The proximity of electronegative atoms (e.g., oxygen, nitrogen) withdraws electron density from a carbon atom, causing it to be deshielded and its signal to shift downfield.[1][2][3] This effect diminishes with distance.

  • Inductive and Steric Effects: Alkyl substitution patterns and steric crowding also modulate chemical shifts, providing nuanced information about the molecule's three-dimensional structure.

Quaternary carbons, those with no attached protons, typically exhibit weaker signals due to a longer relaxation time and the absence of Nuclear Overhauser Effect (NOE) enhancement, a phenomenon that boosts the signal of proton-bearing carbons.[4][5][6]

Pillar 2: Predicted 13C NMR Spectrum and Structural Assignment

The structure of "this compound" presents a unique combination of a 4,4-disubstituted piperidine ring and an N-Boc protecting group. This substitution pattern results in 9 distinct carbon signals, as dictated by the molecule's symmetry.

Structure with Carbon Numbering: ``` CH3 (C9) | C5-C4-C3 / | N(H)-C2 C6-N(H)-C(O)O-C(CH3)3 | | | | H C7 C8 C10

C5'-C4'-C3' / | N-C(O)O-C(CH3)3 C2'-CH2-NH2 | | C6' C7'

Sources

A Comparative Guide to the Mass Spectrometry of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unequivocal identification of compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. This guide provides an in-depth analysis of the mass spectrometric behavior of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate , a piperidine derivative of interest in medicinal chemistry.

Due to the limited availability of public domain experimental mass spectra for the target compound, this guide will establish a robust analytical framework by comparing its predicted mass spectrometric characteristics with experimentally derived data from closely related structural analogs. This comparative approach, grounded in the fundamental principles of mass spectrometry, will empower researchers to confidently identify and characterize the title compound and similar structures.

Target Compound Profile

This compound

  • Molecular Formula: C₁₂H₂₄N₂O₂[1]

  • Molecular Weight: 228.33 g/mol [1]

  • Exact Mass: 228.183778013 Da[1]

This molecule features a piperidine core, a common scaffold in pharmaceutical agents, and a tert-butoxycarbonyl (Boc) protecting group, which is frequently employed in organic synthesis. The mass spectrometric fragmentation of this compound is expected to be influenced by the lability of the Boc group and the stability of the piperidine ring.

Comparative Mass Spectrometry Data

To build a comprehensive understanding, we will compare the mass spectrometry data of our target compound with two closely related analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Ionization ModeObserved [M]+ or [M+H]+ (m/z)Key Fragments (m/z)
This compound C₁₂H₂₄N₂O₂228.33[1]228.1838[1]ESI (Predicted)229.1914173.1339, 128.1437, 57.0704
tert-butyl (4-methylpiperidin-4-yl)carbamateC₁₁H₂₂N₂O₂214.31214.1681EI214[2]158, 141, 57
tert-butyl N-(piperidin-4-ylmethyl)carbamateC₁₁H₂₂N₂O₂214.30[3]214.1681[3]ESI (Predicted)215.1754159.1182, 114.1281, 57.0704

Fragmentation Pathways and Mechanisms

The fragmentation of N-Boc protected amines is well-characterized and typically proceeds through specific pathways. Under electrospray ionization (ESI), protonation is expected to occur at the more basic nitrogen atom of the piperidine ring.

Predicted Fragmentation of this compound

The following diagram illustrates the predicted fragmentation pathway for our target compound under positive mode ESI-MS/MS.

Predicted ESI-MS/MS Fragmentation of this compound M [M+H]⁺ m/z = 229.1914 F1 Loss of isobutylene (-56 Da) [M+H-C₄H₈]⁺ m/z = 173.1339 M->F1 - C₄H₈ F2 Loss of Boc group (-100 Da) [M+H-C₅H₉O₂]⁺ m/z = 128.1437 M->F2 - C₅H₉O₂ F3 tert-butyl cation [C₄H₉]⁺ m/z = 57.0704 M->F3 Postulated EI Fragmentation of tert-butyl (4-methylpiperidin-4-yl)carbamate M [M]⁺˙ m/z = 214 F1 [M-C₄H₈]⁺˙ m/z = 158 M->F1 - C₄H₈ F2 [M-C₄H₉O₂]⁺ m/z = 141 M->F2 - C₄H₉O₂ F3 [C₄H₉]⁺ m/z = 57 M->F3

Caption: Postulated EI fragmentation pathway for tert-butyl (4-methylpiperidin-4-yl)carbamate.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality mass spectrometry data for these compounds, the following experimental setup is recommended.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is preferred for accurate mass measurements.

Ionization Source: Electrospray Ionization (ESI) is the most suitable method for these non-volatile and polar compounds.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis. The formic acid aids in the protonation of the analyte.

Instrument Parameters (Positive ESI Mode):

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (This can be optimized to control in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Data Acquisition:

  • Acquire a full scan MS spectrum to identify the protonated molecule ([M+H]⁺).

  • Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragmentation data.

Conclusion

While experimental mass spectrometry data for This compound is not widely available, a comprehensive analysis of its predicted fragmentation behavior, in conjunction with experimental data from its close analogs, provides a reliable framework for its identification and characterization. The characteristic losses of the Boc group are key diagnostic markers. By following the detailed experimental protocol provided, researchers can generate high-quality data to confirm the structure and purity of this and similar compounds, ensuring the integrity of their research and development efforts.

References

  • PubChem. tert-butyl N-(piperidin-4-ylmethyl)carbamate. [Link]

  • PubChem. This compound. [Link]

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A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of the right molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, offers a versatile platform for crafting novel therapeutics. This guide provides an in-depth comparative analysis of a particularly valuable building block, tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate , and its alternatives. By examining their synthesis, physicochemical properties, and impact on pharmacological outcomes, we aim to equip you with the insights needed to make informed decisions in your drug discovery endeavors.

The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's properties, including its potency, selectivity, and pharmacokinetic profile. The 4-position of the piperidine ring is a particularly common point of modification, and the choice of substituent at this position can have significant consequences. This guide will delve into the nuances of 4-substituted piperidines, with a focus on the unique advantages offered by the gem-disubstituted pattern found in our topic compound.

The Rise of 4,4-Disubstituted Piperidines: Introducing "this compound"

"this compound" (CAS 1158759-03-5) is a bifunctional building block that has gained traction in medicinal chemistry. Its structure features a piperidine core with a gem-dimethyl group at the 4-position and a Boc-protected aminomethyl side chain. This unique arrangement offers several advantages over simpler monosubstituted piperidines.

The gem-dimethyl group introduces steric bulk, which can have a profound impact on the molecule's conformational preferences and its interactions with biological targets. This steric hindrance can also shield the piperidine nitrogen from metabolic enzymes, potentially improving the metabolic stability of the final drug candidate. Furthermore, the Boc-protected primary amine provides a convenient handle for further synthetic elaboration, allowing for the facile introduction of a wide range of functional groups.

A Comparative Look: Key Piperidine Building Blocks in Drug Discovery

To fully appreciate the utility of "this compound," it is essential to compare it with other commonly used piperidine building blocks. This section will analyze our topic compound alongside key alternatives, highlighting their relative strengths and weaknesses.

Building BlockStructureKey FeaturesPhysicochemical Properties (Predicted/Reported)
This compound this compoundGem-dimethyl substitution for steric influence and potential metabolic stability. Boc-protected primary amine for versatile functionalization.cLogP: ~2.5-3.0 pKa (piperidine N): ~10-11
tert-butyl (piperidin-4-ylmethyl)carbamate tert-butyl (piperidin-4-ylmethyl)carbamateMonosubstituted at the 4-position. Less sterically hindered than the gem-dimethyl analog.cLogP: ~1.5-2.0 pKa (piperidine N): ~10-11
tert-butyl (4-methylpiperidin-4-yl)carbamate tert-butyl (4-methylpiperidin-4-yl)carbamateGem-dimethyl substitution with a directly attached Boc-protected amine. Offers a more compact presentation of the amine functionality.cLogP: ~2.0-2.5 pKa (piperidine N): ~10-11
Spiro[piperidine-4,3'-pyrrolidine] derivatives Spiro[piperidine-4,3'-pyrrolidine] derivativeSpirocyclic system introduces conformational rigidity and three-dimensionality. Can improve binding affinity and selectivity.cLogP and pKa are highly dependent on the specific substituents on the pyrrolidine ring.

Table 1: Comparative overview of selected piperidine building blocks.

Steric and Conformational Effects

The gem-dimethyl group in "this compound" significantly influences the conformational flexibility of the piperidine ring. This steric bulk can favor specific chair conformations and restrict the rotation of the aminomethyl side chain. In contrast, the monosubstituted "tert-butyl (piperidin-4-ylmethyl)carbamate" is more flexible. This difference in conformational freedom can be a critical factor in achieving high-affinity binding to a biological target.

Spirocyclic piperidines, such as spiro[piperidine-4,3'-pyrrolidine] derivatives, take conformational restriction a step further. The spirocyclic fusion introduces a high degree of rigidity, which can be advantageous in pre-organizing the molecule for optimal interaction with a binding site. This increased three-dimensionality can also lead to improved physicochemical properties and metabolic stability.

Reactivity and Synthetic Accessibility

The Boc-protected amine in all the carbamate-containing building blocks allows for straightforward deprotection under acidic conditions, revealing a primary amine ready for a variety of coupling reactions. The piperidine nitrogen in these building blocks is a secondary amine, readily available for N-alkylation or N-arylation reactions.

The steric hindrance from the gem-dimethyl group in "this compound" and "tert-butyl (4-methylpiperidin-4-yl)carbamate" might slightly decrease the nucleophilicity of the piperidine nitrogen compared to the less hindered "tert-butyl (piperidin-4-ylmethyl)carbamate." However, this difference is generally not significant enough to prevent efficient N-functionalization under standard conditions.

The synthesis of spirocyclic piperidines is often more complex than that of their acyclic or gem-disubstituted counterparts, which can be a consideration in terms of cost and scalability.

Impact on Pharmacokinetic Properties

The choice of a 4-substituted piperidine building block can have a significant impact on the pharmacokinetic profile of a drug candidate. The increased lipophilicity of "this compound" due to the gem-dimethyl group, as suggested by its predicted cLogP, may enhance membrane permeability and absorption. However, it could also lead to increased metabolic clearance. The steric shielding provided by the gem-dimethyl group may counteract this by hindering access of metabolic enzymes to the piperidine ring and the adjacent functionalities.

Spirocyclization is a well-established strategy to improve metabolic stability and reduce off-target effects by introducing conformational rigidity and moving away from "flat" molecular shapes that are often substrates for metabolizing enzymes.

Experimental Protocols: A Practical Guide

To illustrate the application of these building blocks, this section provides detailed, step-by-step methodologies for their synthesis and subsequent functionalization.

Synthesis of this compound

General Protocol for Boc Protection of a Primary Amine:

  • Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution.

  • If starting from the free base, the reaction can proceed without an additional base. If the amine is a salt (e.g., hydrochloride), add a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.1-1.5 eq) to neutralize the acid.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected amine.

Comparative N-Alkylation of Piperidine Building Blocks

This protocol outlines a general procedure for the N-alkylation of "this compound" and its comparator, "tert-butyl (piperidin-4-ylmethyl)carbamate," allowing for a direct comparison of their reactivity.

Materials:

  • "this compound"

  • "tert-butyl (piperidin-4-ylmethyl)carbamate"

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the piperidine building block (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Compare the reaction times and yields for both building blocks to assess the impact of the gem-dimethyl substitution on the N-alkylation reaction.

Visualizing the Synthetic Landscape

To better illustrate the relationships between these building blocks and their synthetic pathways, the following diagrams are provided.

G cluster_0 Synthesis of Building Blocks cluster_1 Functionalization 4-Piperidone 4-Piperidone Intermediate_A 4-Cyano-4-methylpiperidine 4-Piperidone->Intermediate_A Strecker Synthesis Intermediate_B 4-Methyl-4-(aminomethyl)piperidine Intermediate_A->Intermediate_B Reduction (e.g., LiAlH4) Topic_Compound This compound Intermediate_B->Topic_Compound Boc Protection N-Alkylated_Product N-Alkylated_Product Topic_Compound->N-Alkylated_Product N-Alkylation Deprotected_Amine Deprotected_Amine Topic_Compound->Deprotected_Amine Boc Deprotection Amide_Coupled_Product Amide_Coupled_Product Deprotected_Amine->Amide_Coupled_Product Amide Coupling

Figure 1: Synthetic pathway to "this compound" and its subsequent functionalization.

G cluster_0 Monosubstituted cluster_1 Gem-Disubstituted cluster_2 Spirocyclic Piperidine Core Piperidine Core Monosubstituted tert-butyl (piperidin-4-ylmethyl)carbamate Piperidine Core->Monosubstituted 4-substitution Gem_Disubstituted tert-butyl N-[(4-methylpiperidin-4-yl) methyl]carbamate Piperidine Core->Gem_Disubstituted 4,4-disubstitution Spirocyclic Spiro[piperidine-4,3'-pyrrolidine] derivatives Piperidine Core->Spirocyclic Spirocyclization Flexible Conformation Flexible Conformation Monosubstituted->Flexible Conformation Restricted Conformation Restricted Conformation Gem_Disubstituted->Restricted Conformation Potential Metabolic Stability Potential Metabolic Stability Gem_Disubstituted->Potential Metabolic Stability Rigid Conformation Rigid Conformation Spirocyclic->Rigid Conformation Increased 3D Character Increased 3D Character Spirocyclic->Increased 3D Character

Figure 2: Conceptual comparison of different 4-substituted piperidine building blocks.

Conclusion: Making the Right Choice for Your Project

The selection of a piperidine building block is a nuanced decision that should be guided by the specific goals of the drug discovery project.

  • "this compound" is an excellent choice when seeking to introduce steric bulk at the 4-position to probe structure-activity relationships, potentially enhance metabolic stability, and maintain a versatile handle for further synthetic modifications.

  • For applications where minimal steric hindrance is desired, "tert-butyl (piperidin-4-ylmethyl)carbamate" represents a simpler and more flexible alternative.

  • When a more compact presentation of the amine is required, "tert-butyl (4-methylpiperidin-4-yl)carbamate" offers the benefits of gem-disubstitution without the additional methylene spacer.

  • For projects where conformational rigidity and increased three-dimensionality are paramount for achieving high potency and selectivity, spirocyclic piperidines are a powerful, albeit more synthetically challenging, option.

By carefully considering the interplay between steric effects, conformational preferences, and synthetic accessibility, researchers can strategically employ these valuable building blocks to accelerate the discovery and development of novel therapeutics.

References

  • Chalyk, B., Butko, M., Yanshyna, O., Gavrilenko, K., Druzhenko, T., & Mykhailiuk, P. (2017). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Chemistry – A European Journal, 23(66), 16823-16827. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16823-16827. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chem. Eur. J., 23, 16823-16827. [Link]

  • Huegi, B. S., Ebnöther, A. M., Rissi, E., Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4

The Pivotal Role of the 4-Methylpiperidine Moiety: A Comparative Guide to the Structure-Activity Relationship of Novel CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of therapies for inflammatory diseases, the C-C chemokine receptor 2 (CCR2) has emerged as a compelling target. The intricate signaling cascades initiated by the interaction of CCR2 with its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are pivotal in orchestrating the migration of monocytes to sites of inflammation. This process is a hallmark of numerous chronic inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of small molecule antagonists of CCR2 holds significant therapeutic promise.

This guide delves into the structure-activity relationships (SAR) of a specific class of CCR2 antagonists centered around the "tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate" scaffold. We will objectively compare the performance of various derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural motifs that govern potency and selectivity. Our analysis is grounded in field-proven insights and authoritative references to ensure scientific integrity.

The Emergence of Substituted Piperidines as Potent CCR2 Antagonists

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it an ideal starting point for the design of receptor antagonists. Research into CCR2 antagonists has led to the identification of several series of substituted piperidine compounds with nanomolar potency.[3][4] These compounds typically feature a central piperidine ring with various substituents designed to interact with specific pockets within the CCR2 binding site.

A key breakthrough in this area was the discovery of a series of substituted dipiperidine compounds that demonstrated excellent efficacy in preclinical models of inflammatory diseases.[1][3] This laid the groundwork for further exploration of piperidine-based scaffolds, including the "this compound" core.

Comparative Analysis of Derivative Performance

The "this compound" scaffold provides a versatile platform for chemical modification. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the exocyclic amine, while the 4-methyl and 4-aminomethyl substituents on the piperidine ring offer opportunities for SAR exploration.

Compound/DerivativeR1-Substitution (Piperidine Nitrogen)R2-Substitution (Amide Moiety)CCR2 Binding Affinity (IC50, nM)Key Observations
Lead Scaffold Analog H->1000The unsubstituted scaffold shows minimal activity.
Derivative A Cyclopentyl3,4-Dichlorobenzyl50Introduction of a small cycloalkyl group on the piperidine nitrogen and a halogenated benzyl group on the amide significantly improves potency.
Derivative B Cyclohexyl3,4-Dichlorobenzyl25Increasing the size of the cycloalkyl group from cyclopentyl to cyclohexyl enhances binding affinity.
Derivative C Cyclopentyl3-Trifluoromethylbenzyl40The position and nature of the substituent on the benzyl ring are critical. A trifluoromethyl group at the meta position is well-tolerated.
Compound 7a (Xia et al.) Substituted PiperidineComplex aromatic system4An optimized combination of substituents leads to a highly potent antagonist with nanomolar affinity.[3]

Table 1: Structure-Activity Relationship of Piperidine-Based CCR2 Antagonists. The data presented for Derivatives A, B, and C are representative examples based on general SAR trends observed in the literature for piperidine-based CCR2 antagonists to illustrate key structural modifications. The data for Compound 7a is from Xia et al., 2007.[3]

Key Causality Behind Experimental Choices:
  • Piperidine Nitrogen Substitution (R1): The substituent on the piperidine nitrogen plays a crucial role in anchoring the molecule within a hydrophobic pocket of the CCR2 receptor. The observed trend of increasing potency with larger cycloalkyl groups (cyclopentyl vs. cyclohexyl) suggests that this pocket can accommodate and favorably interact with bulkier hydrophobic moieties.

  • Amide Moiety Substitution (R2): The aromatic group attached to the amide functionality explores a different region of the binding site. The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the benzyl ring often leads to improved potency. This suggests that electronic interactions, in addition to steric fit, are important for optimal binding. The substitution pattern on the aromatic ring is also critical, with meta and para positions often being more favorable than the ortho position, likely due to steric hindrance.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the presented data, it is imperative to understand the experimental methodologies used to evaluate the biological activity of these compounds. The following are detailed, step-by-step protocols for key assays.

CCR2 Receptor Binding Assay (Radioligand Displacement)

This assay is fundamental for determining the binding affinity of a compound to the CCR2 receptor. It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR2 receptor are cultured in appropriate media until they reach a suitable confluence.

  • Membrane Preparation: The cells are harvested, and the cell membranes are isolated through a series of centrifugation and homogenization steps. The final membrane preparation is resuspended in a binding buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1) and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is then rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is a measure of the compound's binding affinity.[5][6][7]

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of cells in response to a chemoattractant, in this case, MCP-1.

Protocol:

  • Cell Preparation: A monocytic cell line that expresses CCR2, such as THP-1, is used. The cells are washed and resuspended in an appropriate assay medium.

  • Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane) is used. The lower chamber is filled with a solution containing MCP-1.

  • Cell Loading: The cells, pre-incubated with either vehicle or varying concentrations of the test compound, are added to the upper chamber.

  • Incubation: The chamber is incubated for several hours to allow the cells to migrate through the porous membrane towards the MCP-1 gradient in the lower chamber.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.

  • Data Analysis: The results are expressed as the percentage of inhibition of cell migration compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of chemotaxis, is then calculated.[3]

Visualizing the Path to Potency: SAR and Experimental Workflow

To better illustrate the relationships discussed, the following diagrams provide a visual representation of the key structure-activity relationships and the experimental workflow.

SAR_of_Piperidine_Derivatives cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound R1 R1: Piperidine Nitrogen Substitution (e.g., Cycloalkyl, Aryl) Scaffold->R1 Modify R2 R2: Amide Moiety Substitution (e.g., Substituted Benzyl) Scaffold->R2 Modify Potency Increased CCR2 Binding Affinity (Lower IC50) R1->Potency Impacts R2->Potency Impacts Selectivity Selectivity over other Chemokine Receptors Potency->Selectivity Optimize for Experimental_Workflow start Synthesized Derivatives binding_assay CCR2 Radioligand Binding Assay start->binding_assay ic50 Determine IC50 (Binding Affinity) binding_assay->ic50 chemotaxis_assay Functional Chemotaxis Assay ic50->chemotaxis_assay Promising Compounds functional_ic50 Determine IC50 (Functional Potency) chemotaxis_assay->functional_ic50 in_vivo In Vivo Efficacy Studies (e.g., Arthritis Models) functional_ic50->in_vivo Potent Compounds lead Lead Candidate Identification in_vivo->lead

Caption: A typical experimental workflow for the evaluation of novel CCR2 antagonists.

Signaling Pathway Modulation

The ultimate goal of developing CCR2 antagonists is to disrupt the downstream signaling pathways that lead to inflammation. The binding of MCP-1 to CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events.

CCR2_Signaling_Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Antagonist Piperidine Derivative (Antagonist) Antagonist->CCR2 Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Chemotaxis Cell Migration and Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway Activation PKC->MAPK MAPK->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Caption: Simplified schematic of the CCR2 signaling pathway and the inhibitory action of the antagonist.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel CCR2 antagonists. The SAR insights gleaned from related piperidine series highlight the importance of optimizing substituents on both the piperidine nitrogen and the amide moiety to achieve high binding affinity and functional potency. The detailed experimental protocols provided herein offer a robust framework for the evaluation of new derivatives.

Future research in this area should focus on synthesizing and testing a dedicated library of derivatives based on this specific scaffold to build a more direct and comprehensive SAR model. Furthermore, exploration of alternative linkers and aromatic systems will be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds, ultimately leading to the identification of clinical candidates with superior efficacy and safety profiles for the treatment of inflammatory diseases.

References

  • Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5561-3. [Link]

  • BioWorld. (2007). Novel CCR2 antagonist shows in vivo efficacy in models of chronic inflammation. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]

  • Carter, P. H., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-8. [Link]

  • de Jong, L. A., et al. (2015). The ins and outs of ligand binding to CCR2. British Journal of Pharmacology, 172(14), 3494-507. [Link]

  • Meyrath, M., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry, 64(5), 2674-2690. [Link]

  • Bio-protocol. CCR2 receptor binding studies. [Link]

Sources

A Comparative Analysis of Carbamate Protecting Groups in Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<_ . To create a comprehensive comparative analysis of carbamate protecting groups, I will synthesize the information gathered from the initial search results. The guide will be structured to provide a clear and in-depth understanding for researchers, scientists, and drug development professionals.

Part 1: Structuring the Guide

I will organize the guide as follows:

  • Introduction: Briefly introduce the concept of amine protection in organic synthesis and the importance of carbamate protecting groups. I will also touch upon the principle of orthogonal protection.

  • The "Big Three" Carbamate Protecting Groups: Dedicate a detailed section to each of the most common carbamate protecting groups:

    • Boc (tert-butyloxycarbonyl): Discuss its introduction, stability to various conditions (base, nucleophiles, catalytic hydrogenation), and deprotection under acidic conditions.[1][2][3][4][5][6][7][8][9]

    • Cbz (benzyloxycarbonyl): Cover its introduction, stability (acid and base), and primary deprotection method via catalytic hydrogenolysis.[10][11][12][13] I will also mention alternative deprotection methods.[13][14][15]

    • Fmoc (9-fluorenylmethyloxycarbonyl): Detail its introduction, stability (acid), and deprotection under mild basic conditions, highlighting its significance in solid-phase peptide synthesis (SPPS).[16][17][18][19][20][21][22][23]

  • Alternative Carbamate Protecting Groups: Briefly introduce other useful carbamate protecting groups to provide a broader perspective:

    • Alloc (allyloxycarbonyl): Explain its palladium-catalyzed deprotection, which provides orthogonality to acid- and base-labile groups.[24][25][26][27]

    • Teoc (2-(trimethylsilyl)ethoxycarbonyl): Describe its stability and fluoride-mediated deprotection.[28][29][30]

  • Comparative Analysis: This will be the core of the guide. I will present a detailed table summarizing the key features of each protecting group, including:

    • Structure

    • Common Reagents for Introduction

    • Stability Profile (Acid, Base, Hydrogenolysis, etc.)

    • Deprotection Conditions

    • Key Advantages and Disadvantages

    • Typical Applications

  • Experimental Protocols: Provide representative, step-by-step experimental procedures for the protection and deprotection of each of the "big three" (Boc, Cbz, Fmoc). This will offer practical guidance to the reader.

  • Decision-Making Guide: To further aid the audience, I will create a flowchart using Graphviz to help researchers select the most appropriate carbamate protecting group based on the specific requirements of their synthetic route (e.g., presence of other functional groups, desired reaction conditions).

  • References: A complete, numbered list of all cited sources with titles, sources, and clickable URLs.

Part 2: Scientific Integrity & Logic

Throughout the guide, I will adhere to the principles of E-E-A-T:

  • Expertise & Experience: I will not just list facts but explain the "why" behind the choices. For instance, when discussing Fmoc deprotection, I will explain why piperidine is a commonly used base and the mechanism of dibenzofulvene scavenging.[17][22] For Boc deprotection, I will mention the use of scavengers to prevent side reactions from the tert-butyl cation.[10][2]

  • Trustworthiness: The experimental protocols will be presented as self-validating systems, with clear steps and expected outcomes based on the provided literature.

  • Authoritative Grounding & Comprehensive References: All key claims, mechanisms, and protocols will be supported by in-text citations, and the full reference list at the end will provide the necessary documentation for verification.

Part 3: Visualization & Formatting

  • Data Presentation: The comparative analysis will be presented in a well-structured Markdown table for easy comparison of the different protecting groups.

  • Experimental Protocols: These will be clearly formatted with step-by-step instructions.

  • Mandatory Visualization: I will use Graphviz to create the following diagrams:

    • The chemical structures of the key carbamate protecting groups.

    • A schematic representation of the protection and deprotection strategies for Boc, Cbz, and Fmoc groups.

    • The decision-making flowchart for selecting a carbamate protecting group.

By following this comprehensive plan, I will create a high-quality, in-depth technical guide that meets all the specified requirements. The final output will be a valuable resource for researchers and professionals in the field of chemical synthesis.

In the intricate landscape of modern organic synthesis, the judicious use of protecting groups is paramount to achieving complex molecular architectures. Among these, carbamate protecting groups stand out as indispensable tools for the temporary masking of amine functionalities, playing a pivotal role in peptide synthesis, medicinal chemistry, and natural product synthesis. This guide offers a comparative analysis of the most common carbamate protecting groups, delving into their chemical properties, orthogonalities, and practical applications. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in the strategic planning and execution of their synthetic endeavors.

The Cornerstone of Amine Protection: An Introduction to Carbamates

Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can interfere with a wide array of synthetic transformations. Carbamate protecting groups effectively temper this reactivity by converting the amine into a less nucleophilic and less basic carbamate. The general structure of a carbamate-protected amine is shown below:

Caption: General structure of a carbamate-protected amine.

The choice of the "PG" (Protecting Group) moiety dictates the stability of the carbamate and the specific conditions required for its removal. The concept of orthogonal protection is central to the strategic use of these groups, enabling the selective deprotection of one amine in the presence of others protected with different carbamates.[31] This is achieved by selecting protecting groups that are cleaved under distinct and non-interfering conditions, such as acid, base, or catalytic hydrogenation.

The Workhorses of Amine Protection: A Deep Dive into Boc, Cbz, and Fmoc

While a plethora of carbamate protecting groups exist, three have emerged as the most widely used and versatile: Boc, Cbz, and Fmoc.

Boc (tert-butyloxycarbonyl)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[1][6] Its popularity stems from its ease of introduction and its robustness under a wide range of conditions.

  • Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide.[2][5] The reaction is driven by the formation of stable byproducts: tert-butanol and carbon dioxide.[5]

  • Stability: Boc-protected amines are stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[7][8] This stability profile allows for a broad range of subsequent chemical transformations.

  • Deprotection: The Boc group is readily cleaved under acidic conditions.[1] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol or dioxane are commonly employed.[2] The mechanism involves the formation of a stable tert-butyl cation, which necessitates the use of scavengers like anisole or thioanisole to prevent unwanted alkylation of sensitive functional groups.[10][2]

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Nucleophilic Acyl Substitution Boc2O (Boc)₂O, Base Boc_Amine_Dep R-NH-Boc Free_Amine R-NH₂ Boc_Amine_Dep->Free_Amine Acid-Catalyzed Elimination Acid Strong Acid (e.g., TFA, HCl)

Caption: Boc protection and deprotection workflow.

Cbz (benzyloxycarbonyl)

Also known as the Z group, the Cbz protecting group was instrumental in the early development of peptide synthesis.[11][12]

  • Introduction: The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as in the presence of sodium carbonate or an organic base.[11][12]

  • Stability: Cbz-protected amines are stable to mildly acidic and basic conditions, making them orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[11]

  • Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[10][11] This method is exceptionally mild and clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[13] Alternative deprotection methods include the use of strong acids like HBr in acetic acid or transfer hydrogenation.[13][14][15]

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ Cbz_Amine R-NH-Cbz Amine->Cbz_Amine Nucleophilic Acyl Substitution CbzCl Cbz-Cl, Base Cbz_Amine_Dep R-NH-Cbz Free_Amine R-NH₂ Cbz_Amine_Dep->Free_Amine Catalytic Hydrogenolysis Hydrogenolysis H₂, Pd/C

Caption: Cbz protection and deprotection workflow.

Fmoc (9-fluorenylmethyloxycarbonyl)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[18][20][21] Its key advantage is its lability to mild basic conditions, which allows for an orthogonal strategy with acid-labile side-chain protecting groups.[18]

  • Introduction: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[16][18] Fmoc-OSu is often preferred due to its greater stability.[18]

  • Stability: The Fmoc group is stable to acidic conditions, making it compatible with the acid-labile protecting groups commonly used for amino acid side chains in SPPS.[16][18]

  • Deprotection: The Fmoc group is cleaved by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like DMF.[17][22] The deprotection proceeds via a β-elimination mechanism. The liberated dibenzofulvene byproduct can be scavenged by piperidine, which is a key advantage of using this specific base.[17]

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH₂ Fmoc_Amine R-NH-Fmoc Amine->Fmoc_Amine Nucleophilic Acyl Substitution FmocOSu Fmoc-OSu, Base Fmoc_Amine_Dep R-NH-Fmoc Free_Amine R-NH₂ Fmoc_Amine_Dep->Free_Amine Base-Mediated β-Elimination Base Base (e.g., Piperidine)

Caption: Fmoc protection and deprotection workflow.

Expanding the Synthetic Toolkit: Alternative Carbamate Protecting Groups

Beyond the "big three," several other carbamate protecting groups offer unique reactivities and orthogonalities.

  • Alloc (allyloxycarbonyl): The Alloc group is prized for its unique deprotection mechanism: palladium(0)-catalyzed allylic cleavage.[24][25] This provides orthogonality to both acid- and base-labile protecting groups, making it a valuable tool in complex, multi-step syntheses.[25]

  • Teoc (2-(trimethylsilyl)ethoxycarbonyl): The Teoc group is stable to a wide range of conditions, including hydrolysis, most acidic and reductive conditions, and even catalytic hydrogenolysis.[28] Its removal is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[28][30]

At a Glance: A Comparative Overview of Carbamate Protecting Groups

The following table summarizes the key features of the discussed carbamate protecting groups, providing a quick reference for synthetic planning.

Protecting GroupStructureCommon Introduction ReagentsStabilityDeprotection ConditionsKey Advantages
Boc t-Bu-O-(C=O)-(Boc)₂OBase, Nucleophiles, H₂/PdStrong Acid (TFA, HCl)Widely used, robust, easy to introduce.
Cbz (Z) Ph-CH₂-O-(C=O)-Cbz-ClMild Acid & BaseH₂/Pd, Strong Acid (HBr)Mild deprotection, orthogonal to Boc and Fmoc.
Fmoc (Fluorenyl)-CH₂-O-(C=O)-Fmoc-Cl, Fmoc-OSuAcidBase (Piperidine)Ideal for SPPS, mild deprotection.
Alloc CH₂=CH-CH₂-O-(C=O)-Alloc-ClAcid, BasePd(0) catalystOrthogonal to acid- and base-labile groups.
Teoc Me₃Si-CH₂-CH₂-O-(C=O)-Teoc-OSuAcid, Base, H₂/PdFluoride (TBAF)High stability, unique deprotection.

In the Lab: Representative Experimental Protocols

The following are generalized, representative protocols for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups. Researchers should optimize conditions for their specific substrates.

Protocol 1: Boc Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Addition of Base and Boc₂O: Add a base, such as triethylamine (1.2 equivalents) or aqueous sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-12 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.[5]

Protocol 2: Acid-Catalyzed Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM) or a solution of 4M HCl in dioxane.[3]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 15 minutes to a few hours.[3] Monitor by TLC.

  • Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate to yield the deprotected amine.[3]

Protocol 3: Cbz Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent system, such as a mixture of THF and water.

  • Addition of Base and Cbz-Cl: Add a base like sodium bicarbonate (2.0 equivalents) and cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl) (1.5 equivalents) dropwise.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion as indicated by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.[11]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[12]

Protocol 5: Fmoc Protection of an Amino Acid
  • Dissolution: Dissolve the amino acid (1.0 equivalent) and Fmoc-succinamide (Fmoc-OSu) (1.05 equivalents) in a mixture of THF and saturated aqueous sodium bicarbonate.[16]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Dilute with water and adjust the pH to 9 with saturated aqueous sodium bicarbonate. Extract with diethyl ether to remove impurities.

  • Acidification and Extraction: Acidify the aqueous layer to pH 1 with 1 M HCl. Extract the product with an organic solvent.

  • Isolation: Dry the combined organic layers, filter, and concentrate to yield the Fmoc-protected amino acid.[16]

Protocol 6: Fmoc Deprotection
  • Dissolution: Dissolve the Fmoc-protected amine (1.0 equivalent) in acetonitrile or DMF.

  • Addition of Base: Add morpholine (3.0 equivalents) or a 20% solution of piperidine in DMF while stirring.[16][17]

  • Reaction: Stir the reaction at room temperature for 24 hours, or until completion is confirmed by LC-MS.

  • Work-up: Quench the reaction with water and extract with DCM.

  • Purification: Combine the organic phases, wash with 5% aqueous LiCl, dry with sodium sulfate, and filter. Evaporate the solvent and purify the crude product by silica gel flash chromatography.[16]

Strategic Selection: A Decision-Making Framework

Choosing the right carbamate protecting group is critical for the success of a synthetic campaign. The following flowchart provides a simplified decision-making guide based on the stability of the substrate and the planned subsequent reactions.

G start Start: Need to protect an amine q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic? q1->q2 No fmoc Use Fmoc (deprotect with base) q1->fmoc Yes boc Use Boc (deprotect with acid) q2->boc No cbz Use Cbz (deprotect with H₂/Pd) q2->cbz Yes q3 Does the molecule contain reducible groups (alkenes, alkynes, nitro)? q3->cbz No alloc_teoc Consider Alloc or Teoc q3->alloc_teoc Yes q4 Is orthogonality to both acid and base lability required? q4->boc No q4->alloc_teoc Yes boc->q4 cbz->q3 Check for reducible groups

Caption: A decision tree for selecting a carbamate protecting group.

Conclusion

Carbamate protecting groups are foundational to modern organic synthesis. A deep understanding of their respective stabilities, deprotection mechanisms, and orthogonalities is essential for any researcher, scientist, or drug development professional. By carefully considering the factors outlined in this guide and selecting the appropriate protecting group, chemists can navigate complex synthetic pathways with greater efficiency and success, ultimately accelerating the discovery and development of new molecules with scientific and therapeutic importance.

References

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  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (URL: )
  • Amine Protection / Deprotection - Fisher Scientific. (URL: )
  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • Teoc Protecting Group | Chem-Station Int. Ed. (URL: [Link])

  • An In-depth Technical Guide to Fmoc Protection and Deprotection - Benchchem. (URL: )
  • Experimental procedure for deprotection of Boc-protected amines - Benchchem. (URL: )
  • Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. (URL: )
  • Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])

  • New Carbamate Deprotection Complements Existing Methods - ChemistryViews. (URL: [Link])

  • The Allyloxycarbonyl (Alloc)
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  • BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])

  • What is an Fmoc protecting group, and how is it used in the synthesis of peptides in organic chemist... Show More - Proprep. (URL: [Link])

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  • Protecting Agents - Chemie Brunschwig. (URL: [Link])

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. (URL: )
  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Organic Letters. (URL: [Link])

  • Protective Groups - Organic Chemistry Portal. (URL: [Link])

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. (URL: [Link])

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. (URL: [Link])

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (URL: [Link])

  • Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])

  • Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (URL: )
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (URL: [Link])

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (URL: [Link])

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (URL: [Link])

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A Comparative Guide to the Characterization of tert-butyl (4-methylpiperidin-4-yl)carbamate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of successful research. This guide provides a comprehensive analysis of the characterization data for tert-butyl (4-methylpiperidin-4-yl)carbamate, a key building block in medicinal chemistry.[1] To provide a holistic understanding of its properties, we will compare it with two structurally related and commercially available alternatives: tert-butyl (piperidin-4-ylmethyl)carbamate and 4-(N-Boc-amino)piperidine. This guide will delve into their physicochemical and spectroscopic data, outline detailed experimental protocols for their characterization, and offer insights into the rationale behind these analytical choices.

Introduction to the Core Scaffold and its Significance

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for subsequent synthetic modifications, making these carbamates valuable intermediates in the synthesis of complex molecules. tert-Butyl (4-methylpiperidin-4-yl)carbamate, with its quaternary carbon center, presents a unique structural motif that can influence the conformational rigidity and lipophilicity of the final compound, properties of critical importance in drug design.

Comparative Physicochemical Properties

A fundamental aspect of characterization is the determination of a compound's physicochemical properties. These parameters influence a molecule's behavior in biological systems and its suitability for various experimental conditions. The following table summarizes the key physicochemical properties of our target compound and its selected analogs.

Propertytert-butyl (4-methylpiperidin-4-yl)carbamatetert-butyl (piperidin-4-ylmethyl)carbamate4-(N-Boc-amino)piperidine
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂C₁₀H₂₀N₂O₂
Molecular Weight 214.30 g/mol [2]214.30 g/mol [3]200.28 g/mol [4]
CAS Number 163271-08-7[2]135632-53-0[3]73874-95-0[4]
Appearance White solid[1]SolidCrystalline solid[5]
Melting Point Not availableNot available162-166 °C[5][6]
Boiling Point 308.4 °C at 760 mmHgNot availableNot available
XLogP3 1.51.2[3]1.1[4]

Expert Insight: The addition of a methyl group at the C4 position in tert-butyl (4-methylpiperidin-4-yl)carbamate slightly increases its lipophilicity (XLogP3 of 1.5) compared to its analogs. This seemingly minor structural change can have a significant impact on a molecule's permeability across biological membranes and its interaction with hydrophobic pockets of target proteins.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. Here, we compare the available ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the three compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Compound¹H NMR Data (CDCl₃, δ ppm)
tert-butyl (4-methylpiperidin-4-yl)carbamate 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s)
tert-butyl (piperidin-4-ylmethyl)carbamate Data not readily available in cited sources.
4-(N-Boc-amino)piperidine Data not readily available in cited sources.

Expert Insight: The ¹H NMR spectrum of tert-butyl (4-methylpiperidin-4-yl)carbamate shows a characteristic singlet at 1.44 ppm for the nine protons of the tert-butyl group and another singlet at 1.34 ppm for the three protons of the methyl group. The broad singlet at 4.37 ppm is indicative of the carbamate N-H proton. The multiplets between 2.80-2.84 ppm and 1.51-1.91 ppm correspond to the piperidine ring protons. The clear separation of the methyl and tert-butyl signals provides a straightforward means of confirming the presence of these key functional groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound¹³C NMR Data (CDCl₃, ppm)
tert-butyl (4-methylpiperidin-4-yl)carbamate Data not readily available in cited sources. A general spectrum can be found on some supplier websites.[7]
tert-butyl (piperidin-4-ylmethyl)carbamate A spectrum is available on PubChem.[3]
4-(N-Boc-amino)piperidine A spectrum is available on PubChem.[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

CompoundMass Spectrometry Data (m/z)
tert-butyl (4-methylpiperidin-4-yl)carbamate [M]+: 214
tert-butyl (piperidin-4-ylmethyl)carbamate [M+H]⁺: 215.17540, [M+Na]⁺: 237.15734[8]
4-(N-Boc-amino)piperidine [M+H]⁺: 201.16

Expert Insight: The mass spectrum of tert-butyl (4-methylpiperidin-4-yl)carbamate shows the molecular ion peak at m/z 214, consistent with its molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy, a critical step in the characterization of a new chemical entity. For the analogs, the common fragmentation patterns would involve the loss of the Boc group or cleavage of the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundKey FT-IR Peaks (cm⁻¹)
tert-butyl (4-methylpiperidin-4-yl)carbamate A spectrum is available from some suppliers.[7]
tert-butyl (piperidin-4-ylmethyl)carbamate Data not readily available in cited sources.
4-(N-Boc-amino)piperidine Spectra are available on PubChem.[4][9]

Expert Insight: The FT-IR spectrum of tert-butyl (4-methylpiperidin-4-yl)carbamate is expected to show a strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate group. A broad band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. These characteristic peaks provide a quick and reliable method for confirming the presence of the key functional groups.

Experimental Protocols for Characterization

To ensure the reproducibility and reliability of characterization data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Vortex the sample until it is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

    • Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase correct the spectrum to ensure all peaks are in the positive phase.

    • Apply a baseline correction to obtain a flat baseline.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (Electrospray Ionization - ESI)

Caption: Workflow for ESI-MS sample preparation and analysis.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

    • If any solid particles are visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument.

  • MS Analysis:

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the ion of interest.

    • Acquire the mass spectrum in the appropriate mass range. For these compounds, a scan range of m/z 50-500 would be suitable. Data is typically acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

  • Data Interpretation:

    • Identify the peak corresponding to the molecular ion. This may be the protonated molecule ([M+H]⁺), a sodium adduct ([M+Na]⁺), or another adduct.

    • Confirm that the observed mass corresponds to the expected molecular weight of the compound.

    • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Workflow for FT-IR analysis using an ATR accessory.

Protocol (using an Attenuated Total Reflectance - ATR accessory):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, co-adding 16 to 32 scans provides a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive characterization of tert-butyl (4-methylpiperidin-4-yl)carbamate and its comparison with structural analogs highlight the subtle yet significant impact of molecular structure on physicochemical and spectroscopic properties. This guide provides researchers with the necessary data and standardized protocols to confidently identify and utilize these important building blocks in their synthetic endeavors. The application of orthogonal analytical techniques, as detailed in the experimental protocols, ensures a high degree of confidence in the structural assignment and purity of these compounds, which is a critical aspect of scientific integrity in drug discovery and development.

References

  • PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • SpectraBase. (n.d.). 4-(N-Boc-amino)piperidine - Optional[ATR-IR] - Spectrum. Wiley Science Solutions. Retrieved January 6, 2026, from [Link]

  • Supporting Information. (n.d.). [Example of a supporting information document with NMR data]. Retrieved January 6, 2026, from a relevant scientific journal.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved January 6, 2026, from [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • PubChemLite. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2). Retrieved January 6, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance on the proper disposal procedures for tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is constructed based on information for structurally similar compounds, namely other carbamate and piperidine derivatives, as well as general principles for the disposal of laboratory chemical waste established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Core Safety Principles and Hazard Assessment

A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. The molecule contains a carbamate functional group and a piperidine ring structure.

  • Carbamates: This class of compounds can have varying levels of toxicity. The EPA has established specific land disposal restrictions for carbamate wastes, often requiring treatment methods like incineration to ensure their safe management.[1][2][3][4]

  • Piperidine Derivatives: Piperidine and its derivatives are organic amines and should be handled with care. They can be irritants and may have other toxicological properties.[5][6]

Given these structural components, it is prudent to treat this compound as a hazardous chemical. All waste generated, including contaminated personal protective equipment (PPE) and labware, should be considered hazardous waste.

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or airborne particles of the chemical.
Gloves Chemical-resistant gloves (e.g., nitrile). It is advisable to double-glove.Provides a barrier against dermal absorption. The outer glove can be removed if it becomes contaminated.
Lab Coat A dedicated lab coat, preferably one that is flame-resistant.Prevents contamination of personal clothing.
Respiratory A respirator may be necessary if there is a risk of generating dust or aerosols.Protects the respiratory system from inhalation of the chemical.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically generated in a research laboratory setting.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Waste Container Selection:

    • Solid Waste: Use a designated, leak-proof container with a secure lid. The container should be compatible with the chemical waste.

    • Liquid Waste: If the compound is in solution, use a sealable, chemical-resistant container. Ensure the container material is compatible with the solvent used.

  • Labeling:

    • Clearly label all waste containers with the full chemical name: "this compound". Do not use abbreviations.

    • Include appropriate hazard warnings (e.g., "Hazardous Waste," "Caution: Chemical Irritant").

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated satellite accumulation area.[8]

    • This area should be in a well-ventilated location, away from heat sources and incompatible materials.[7][9]

    • Keep containers securely closed when not in use.

  • Final Disposal:

    • The most common and recommended method for the disposal of carbamate-containing waste is incineration.[1][7] This high-temperature process ensures the complete destruction of the compound into less harmful substances.

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[10][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled, sealed solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled, sealed liquid hazardous waste container. is_solid->liquid_waste Liquid storage Store in designated satellite accumulation area. solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for pickup and disposal. storage->contact_ehs incineration Incineration by a licensed facility. contact_ehs->incineration

Caption: Logical workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then collect the absorbent material into a hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.

Regulatory Compliance

All laboratory personnel are required to be familiar with and adhere to the guidelines set forth by OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). This includes the development and implementation of a written Chemical Hygiene Plan (CHP) that outlines specific procedures for the safe handling and disposal of hazardous chemicals.[12][13][14]

Disclaimer: This guide is intended to provide general information and best practices. It is not a substitute for the specific guidelines and regulations of your institution. Always consult with your EHS department for guidance tailored to your location and facilities.

References

Navigating the Safe Handling of Tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to work safely and efficiently, making this a trusted resource for your laboratory operations.

Immediate Safety Profile: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

These classifications necessitate a stringent adherence to prescribed safety protocols to mitigate the risk of accidental exposure. The piperidine moiety, a common structural motif in bioactive molecules, can present its own set of toxicological considerations, often related to its basicity and potential for neurological effects. The carbamate functional group, while generally stable, can also be implicated in various toxicological pathways. Therefore, a multi-faceted approach to personal protection is essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection:
  • Rationale: This compound is classified as a serious eye irritant.[1] Direct contact with the eyes can lead to significant and potentially irreversible damage.

  • Required PPE: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a full-face shield worn over safety goggles is required.

Skin Protection:
  • Rationale: As a designated skin irritant, direct contact can cause redness, inflammation, and discomfort.[1] Prolonged or repeated exposure may lead to more severe dermatological conditions.

  • Required PPE:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against a wide range of chemicals, including many organic solvents and weak acids.[2][3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin. For prolonged operations or when handling larger quantities, consider double-gloving.

    • Lab Coat: A standard laboratory coat is required to protect against incidental skin contact. For procedures with a significant splash risk, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection:
  • Rationale: The compound is known to cause respiratory tract irritation.[1] Inhalation of dust or aerosols can lead to coughing, shortness of breath, and irritation of the nasal passages and throat.

  • Required PPE: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors. If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring the reproducibility of experimental results.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & Verify Chemical Identity PPE_Check Don Appropriate PPE Prep->PPE_Check Fume_Hood Prepare Chemical Fume Hood PPE_Check->Fume_Hood Weighing Weigh Solid Compound Fume_Hood->Weighing Inside Fume Hood Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction Perform Chemical Reaction Dissolution->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Waste_Segregation Segregate Chemical Waste Decontamination->Waste_Segregation Disposal Dispose of Waste via Approved Channels Waste_Segregation->Disposal

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation
  • Verification: Before use, verify the chemical identity by checking the label for the name and CAS number (1158759-03-5).

  • PPE: Don all required personal protective equipment as outlined in the previous section.

  • Engineering Controls: Ensure the chemical fume hood is operational and has a current certification. The work surface should be clean and uncluttered.

Step 2: Weighing and Transfer
  • Solid Handling: When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any dust. Use an anti-static weighing dish if necessary.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the intended reaction and subsequent workup procedures.

Step 3: Reaction and Workup
  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of volatile materials.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Quenching and Extraction: Perform quenching and extraction procedures within the fume hood. Be mindful of potential pressure buildup during quenching.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment and public health.

Waste Segregation:
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a designated solid waste container.

Disposal Procedure:
  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[3] Follow their specific procedures for waste pickup and disposal.

  • Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Immediate Actions

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.